molecular formula C7H7N3O3 B1280802 4-Amino-3-nitrobenzamide CAS No. 41263-65-4

4-Amino-3-nitrobenzamide

Cat. No.: B1280802
CAS No.: 41263-65-4
M. Wt: 181.15 g/mol
InChI Key: YLKLDLKLEXDSJY-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzamide is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKLDLKLEXDSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477870
Record name 4-AMINO-3-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41263-65-4
Record name 4-AMINO-3-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Amino-3-nitrobenzamide: A Cornerstone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can provide ligands for more than one biological target — is a cornerstone of efficient medicinal chemistry. The 4-amino-3-nitrobenzamide core is a quintessential example of such a scaffold. Its unique electronic and structural features, characterized by an electron-donating amino group and an electron-withdrawing nitro group on a benzamide backbone, render it a highly versatile building block. This guide provides an in-depth technical analysis of 4-amino-3-nitrobenzamide, elucidating its synthesis, physicochemical properties, and, most critically, its multifaceted role as a key intermediate in the development of targeted therapeutics, particularly in oncology. We will explore its application in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and protein kinase inhibitors, supported by mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses.

The 4-Amino-3-Nitrobenzamide Core: Physicochemical Properties and Synthetic Accessibility

The utility of any scaffold in drug discovery is fundamentally linked to its chemical tractability and inherent properties. 4-Amino-3-nitrobenzamide is a stable, crystalline solid whose value lies in the distinct reactivity of its three functional groups: the amide, the aromatic amine, and the nitro group. The ortho-nitro group significantly influences the electronic character of the aniline amine, making it a key modulator of biological activity and a handle for further chemical transformation.

Physicochemical Data

A summary of the core compound's properties is essential for experimental design.

PropertyValueReference
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Appearance Yellow to orange crystalline solid[2]
Melting Point ~280 °C (decomposes)
pKa (predicted) ~1.5 (aromatic amine), ~17 (amide)N/A
Solubility Soluble in DMSO, DMF; sparingly soluble in alcoholsN/A
Foundational Synthesis Protocol

The accessibility of the scaffold is paramount. A common and cost-effective route begins with 4-chloro-3-nitrobenzoic acid, leveraging a nucleophilic aromatic substitution (SNAr) followed by amidation.

Experimental Protocol: Synthesis of 4-Amino-3-nitrobenzamide

  • Step 1: Amination of 4-chloro-3-nitrobenzoic acid.

    • To a sealed pressure vessel, add 4-chloro-3-nitrobenzoic acid (1.0 eq) and ethanol (5 mL/g).

    • Cool the mixture to 0°C and bubble ammonia gas through the suspension for 20 minutes, or add aqueous ammonia (25%, 5.0 eq).

    • Seal the vessel and heat to 120°C for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction to room temperature. The product, 4-amino-3-nitrobenzoic acid, will precipitate.

    • Filter the solid, wash with cold ethanol and water, and dry under vacuum.

  • Step 2: Acyl Chloride Formation.

    • Suspend the 4-amino-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Add N,N-Dimethylformamide (DMF, 0.1 eq) as a catalyst.

    • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the solid dissolves and gas evolution ceases.

    • Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 4-amino-3-nitrobenzoyl chloride.

  • Step 3: Amidation.

    • Dissolve the crude acyl chloride in anhydrous DCM or THF.

    • Cool to 0°C and add a solution of aqueous ammonia (25%, 2.0 eq) or bubble ammonia gas through the solution.

    • Stir vigorously for 1-2 hours.

    • Quench the reaction with water and extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-amino-3-nitrobenzamide.

A Privileged Substructure in Oncology Drug Discovery

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor. This feature allows it to effectively target the active sites of enzymes like PARP and certain protein kinases. The specific substitution pattern of 4-amino-3-nitrobenzamide provides vectors for modification that can enhance potency and selectivity.

Case Study: The Pharmacophore of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[3] Inhibiting PARP in cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) leads to synthetic lethality and tumor cell death.[4] The benzamide core is central to nearly all clinically approved PARP inhibitors.

The compound 4-iodo-3-nitrobenzamide (Iniparib), a close analog, was initially investigated as a covalent PARP inhibitor.[5] Although its mechanism has been debated, its design highlights the perceived value of the 3-nitrobenzamide scaffold. The primary role of the benzamide is to occupy the nicotinamide-binding pocket of the PARP catalytic domain, forming critical hydrogen bonds with key residues like Glycine and Serine in the hinge region. The nitro group can form additional interactions and its electron-withdrawing nature modulates the properties of the entire molecule.

cluster_0 PARP-1 Catalytic Domain (Simplified) cluster_1 4-Amino-3-Nitrobenzamide Scaffold NAD_Pocket Nicotinamide Binding Pocket Gly_Residue Glycine Residue Ser_Residue Serine Residue Benzamide Benzamide Moiety Benzamide->NAD_Pocket Occupies Pocket Amide_NH Amide N-H Amide_CO Amide C=O Amide_NH->Gly_Residue H-Bond Amide_CO->Ser_Residue H-Bond Amino_Group 4-Amino Group (Vector for R1) Nitro_Group 3-Nitro Group (Modulator)

Caption: Interaction of the benzamide core with the PARP-1 active site.

Table 1: Biological Activity of Selected Benzamide-Based PARP Inhibitors

CompoundTargetIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
OlaparibPARP-1/21 (PARP-1)BRCA-mutantVaries[3]
RucaparibPARP-1/2/31.4 (PARP-1)BRCA-mutantVaries[3]
Compound 4a N/AN/AHCT-1162.11[5]
Compound 4g N/AN/AMDA-MB4351.01[5]
Note: Compounds 4a and 4g are 4-substituted-3-nitrobenzamide derivatives, demonstrating the anti-proliferative potential of the scaffold.[5]
Application in Kinase Inhibitor Scaffolding

Protein kinases are another major class of oncology targets. Many kinase inhibitors are designed to be ATP-competitive, binding to the adenine-binding pocket of the enzyme.[6] The 4-amino-3-nitrobenzamide scaffold can be elaborated to present functionalities that mimic the hydrogen bonding pattern of the adenine ring, typically interacting with the "hinge" region of the kinase.

The 4-amino group serves as a crucial attachment point for larger heterocyclic systems (the "R1" group in the diagram below), which can then engage the hinge region. The benzamide portion itself can be directed towards the solvent-exposed region or form additional interactions, while the nitro group can be used to fine-tune electronics or as a precursor for other functional groups. Derivatives of the related 4-(aminomethyl)benzamide have shown potent tyrosine kinase inhibitory activity.[7]

G Scaffold 4-Amino-3-Nitrobenzamide Core 4-Amino Group Benzamide Tail HingeBinder Hinge-Binding Moiety (e.g., Pyrimidine, Purine) Scaffold:f1->HingeBinder Synthetic Linkage SolventFront Solvent-Exposed Region Scaffold:f2->SolventFront Interaction / R2 extension

Caption: Drug design strategy using the scaffold for kinase inhibition.

Beyond Oncology: Exploring Broader Biological Activity

The presence of a nitroaromatic system in a molecule is often associated with a wide spectrum of biological activities.[8] Nitro compounds can undergo metabolic reduction in hypoxic environments (like those found in solid tumors or anaerobic bacteria) to produce reactive nitroso and hydroxylamine species, which can lead to cytotoxic effects. This bioreductive activation is a known mechanism for several antimicrobial and antiparasitic drugs.[9]

Derivatives of 4-amino-3-nitrobenzoic acid, the precursor to the amide, have demonstrated potential as inhibitors of the Trypanosoma cruzi trans-sialidase enzyme, which is critical for the pathogenesis of Chagas disease.[2] Furthermore, various nitrobenzamide derivatives have been synthesized and evaluated for general antimicrobial activity against bacterial strains.[10] This suggests that libraries based on the 4-amino-3-nitrobenzamide core could be valuable screening assets for infectious disease programs.

Synthetic Strategies for Library Development

The true power of a scaffold is realized through combinatorial chemistry, allowing for the rapid generation of a library of analogs for SAR studies. The 4-amino-3-nitrobenzamide core is ideally suited for this, with two primary points for diversification: the 4-amino group and the amide nitrogen.

Workflow for Library Synthesis

cluster_0 Diversification at 4-Amino Position cluster_1 Diversification at Amide Position start 4-Amino-3-Nitrobenzamide (Core Scaffold) reductive_amination Reductive Amination (R1-CHO) start->reductive_amination buchwald Buchwald-Hartwig Coupling (R1-Br) start->buchwald acylation Acylation / Sulfonylation (R1-COCl) start->acylation hydrolysis Hydrolysis to Acid start->hydrolysis library Diverse Chemical Library reductive_amination->library Library A buchwald->library Library B acylation->library Library C coupling Amide Coupling (R2-NH2) hydrolysis->coupling coupling->library Library D

Caption: Combinatorial workflow for diversifying the core scaffold.

Protocol: Parallel Amide Coupling

This protocol describes a typical method to diversify the core by creating a library of amides from the corresponding carboxylic acid.

  • Hydrolysis: Begin by hydrolyzing 4-amino-3-nitrobenzamide to 4-amino-3-nitrobenzoic acid using aqueous NaOH under reflux, followed by acidic workup.

  • Array Preparation: In a 96-well plate, dispense a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in DMF to each well.

  • Amine Addition: To each well, add a unique amine (R₂-NH₂, 1.1 eq) from a pre-prepared amine library stock solution.

  • Coupling Reagent Addition: Add a solution of a coupling reagent cocktail (e.g., HATU, 1.2 eq, and DIPEA, 2.5 eq) in DMF to each well.

  • Reaction: Seal the plate and shake at room temperature for 12-24 hours.

  • Workup & Purification: Quench the reactions with water. The products can be purified via parallel HPLC or solid-phase extraction.

  • Analysis: Confirm the identity and purity of the library members via LC-MS analysis.

Structure-Activity Relationship (SAR) Insights

From the available literature, several key SAR trends can be preliminarily established for derivatives of the 3-nitrobenzamide scaffold:

  • The Benzamide is Essential: The primary amide is critical for PARP inhibition, providing the key hydrogen bond donors and acceptors for anchoring in the nicotinamide pocket.[3]

  • The 4-Position is a Key Diversification Point: Modifications at the 4-amino position are generally well-tolerated and can be used to introduce groups that target other regions of the active site or improve pharmacokinetic properties. For instance, in one study, attaching substituted piperazine moieties at this position led to potent anti-tumor activity.[5]

  • The Nitro Group's Role: The 3-nitro group is not merely a passive substituent. Its electron-withdrawing character is crucial for modulating the pKa of the 4-amino group and the overall electronics of the aromatic ring. While it can be replaced with other groups (e.g., iodine in Iniparib), its presence is often linked to potent biological activity, potentially through favorable interactions or by enabling bioreductive activation mechanisms.[5][8]

Conclusion and Future Perspectives

4-Amino-3-nitrobenzamide is far more than a simple chemical intermediate; it is a strategically valuable scaffold that has proven its worth in the discovery of potent enzyme inhibitors. Its synthetic accessibility and the orthogonal reactivity of its functional groups make it an ideal starting point for the construction of diverse chemical libraries. While its role in the development of PARP and kinase inhibitors is most prominent, its potential in other therapeutic areas like infectious diseases remains an exciting and underexplored frontier. Future work will likely focus on using this core to design next-generation covalent inhibitors, bifunctional molecules (e.g., PROTACs), and highly selective probes to further unravel complex biological pathways. For drug development professionals, the 4-amino-3-nitrobenzamide scaffold represents a reliable and powerful tool in the quest for novel therapeutics.

References

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  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Benchchem. (N.D.). 4-Amino-3-nitrobenzaldehyde | 51818-99-6.
  • PubMed Central. (N.D.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.
  • ResearchGate. (N.D.). Synthesis of 4-amino-3-nitrobenzaldehyde. | Download Scientific Diagram.
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  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
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  • PubMed. (N.D.).
  • PMC - NIH. (N.D.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

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4-Amino-3-nitrobenzamide: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzamide is a pivotal intermediate in modern organic synthesis, prized for its unique trifunctional architecture. The strategic ortho-positioning of an amine and a nitro group on a benzamide scaffold provides a versatile platform for constructing complex heterocyclic systems, most notably the benzimidazole core prevalent in numerous pharmaceutical agents. This guide elucidates the fundamental properties, synthesis, and key chemical transformations of 4-amino-3-nitrobenzamide. We will explore the causality behind its reactivity, provide field-proven experimental protocols for its manipulation, and highlight its critical role in the synthesis of high-value compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors.

Core Chemical and Physical Properties

4-Amino-3-nitrobenzamide, with the molecular formula C7H7N3O3, is an ochre-yellow crystalline powder.[1] Its structure is characterized by a benzene ring substituted with a carboxamide group, an amino group, and a nitro group. The electron-withdrawing nature of the nitro and benzamide groups influences the reactivity of the aromatic ring and the nucleophilicity of the amino group.

Table 1: Physicochemical Properties of 4-Amino-3-nitrobenzamide

PropertyValueSource
CAS Number 41263-65-4[2][3]
Molecular Weight 181.15 g/mol [3]
Melting Point 232-234 °C[3]
Appearance Ochre-yellow crystalline powder[1]
Topological Polar Surface Area 115 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]

The strategic arrangement of its functional groups is the cornerstone of its utility. The nitro group can be selectively reduced to an amine, creating a reactive 1,2-diamine system, while the primary amine and amide groups offer additional sites for chemical modification.

Synthesis of 4-Amino-3-nitrobenzamide

An established and reliable industrial synthesis begins with the acetylation of 4-aminobenzoic acid, followed by nitration and subsequent deacetylation. This multi-step process ensures high regioselectivity and yield.

G cluster_0 Synthesis Pathway A 4-Acetamidobenzoic Acid B Nitration (HNO3, 8-13 °C) A->B Step 1 C 4-Acetamido-3-nitrobenzoic Acid B->C D Deacetylation (Hydrolysis) (Heat, 90-95 °C) C->D Step 2 E 4-Amino-3-nitrobenzoic Acid D->E F Amidation E->F Step 3 G 4-Amino-3-nitrobenzamide F->G

Caption: General workflow for the synthesis of 4-Amino-3-nitrobenzamide.

Experimental Protocol: Synthesis from 4-Acetamidobenzoic Acid

This protocol is adapted from established industrial methods.[4]

Step 1: Nitration of 4-Acetamidobenzoic Acid

  • In a suitable reaction vessel, create a slurry by adding 50 parts of 4-acetamidobenzoic acid to 144 parts of 83.6% nitric acid.

  • Maintain the temperature of the slurry between 8-13 °C using an ice bath.

  • Stir the resulting reddish-brown solution for one hour at this temperature to ensure the completion of the nitration reaction.

  • The reaction mass, containing the precipitated 4-acetamido-3-nitrobenzoic acid, can be carried directly to the next step.

Step 2: Hydrolysis to 4-Amino-3-nitrobenzoic Acid

  • Heat the aqueous slurry from the previous step to 90-95 °C for approximately 2 hours to effect deacetylation.

  • Cool the slurry, which will cause the bright yellow 4-amino-3-nitrobenzoic acid to precipitate.[4]

  • Isolate the product by filtration, wash thoroughly with water, and dry. The resulting product typically has a melting point of 287-290 °C and is obtained in high yield.[4]

Step 3: Amidation to 4-Amino-3-nitrobenzamide

  • The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common approach involves activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent or a catalyst like titanium tetrafluoride (TiF4).[5]

Core Reactivity and Synthetic Applications

The synthetic power of 4-amino-3-nitrobenzamide stems from the selective transformations of its nitro and amino groups, which unlock pathways to diverse heterocyclic structures.

The Gateway Transformation: Reduction of the Nitro Group

The most critical reaction of 4-amino-3-nitrobenzamide is the reduction of the nitro group to a primary amine. This yields 3,4-diaminobenzamide , an ortho-diamine that is the direct precursor for benzimidazole synthesis.

Causality: The selective reduction of the nitro group in the presence of the existing amino and amide groups is highly efficient. This transformation is the linchpin that converts the starting material into a scaffold ready for cyclization. Common methods include catalytic hydrogenation (e.g., using Pd/C) or reduction with metals in acidic media (e.g., Fe, SnCl2).[6][7]

G cluster_0 Nitro Group Reduction & Cyclization A 4-Amino-3-nitrobenzamide B Reduction (e.g., Fe/HCl or H2, Pd/C) A->B Step 1 C 3,4-Diaminobenzamide B->C D Condensation/ Cyclization C->D Step 2 + Aldehyde/Carboxylic Acid E Benzimidazole Scaffold D->E

Caption: Key transformation pathway from 4-amino-3-nitrobenzamide to a benzimidazole core.

Experimental Protocol: Reduction to 3,4-Diaminobenzamide
  • Suspend 4-amino-3-nitrobenzamide in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter it hot to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the 3,4-diaminobenzamide.

  • Collect the product by filtration, wash with water, and dry.

Building Complexity: Cyclization to Benzimidazoles

The in situ generated or isolated 3,4-diaminobenzamide readily undergoes condensation with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring system. This reaction, often referred to as the Phillips condensation, is a cornerstone of heterocyclic chemistry.

Causality: The reaction proceeds via the formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration (or elimination) to form the aromatic benzimidazole ring. This robust reaction provides a direct and efficient route to a privileged scaffold in medicinal chemistry.[8]

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole
  • Dissolve 3,4-diaminobenzamide in a solvent like ethanol or dimethylformamide (DMF).

  • Add an equimolar amount of the desired aldehyde (e.g., benzaldehyde for a 2-phenylbenzimidazole).

  • Add a catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent if starting with an alcohol.[8]

  • Reflux the mixture for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with a cold solvent, and dry to obtain the pure 2-substituted benzimidazole-5-carboxamide.

Application Spotlight: A Key Building Block for PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.[9] Many first-generation PARP inhibitors, such as Olaparib and Rucaparib, feature a benzimidazole carboxamide core. 4-Amino-3-nitrobenzamide is an ideal starting material for constructing this critical pharmacophore.

The synthetic lethality approach is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes.[9][10][11]

G A 4-Amino-3-nitrobenzamide B Reduction A->B C 3,4-Diaminobenzamide B->C D Cyclization C->D E Benzimidazole-5-carboxamide Core D->E F Further Functionalization E->F G PARP Inhibitor (e.g., Olaparib scaffold) F->G

Caption: Logical progression from 4-amino-3-nitrobenzamide to the core of a PARP inhibitor.

The synthesis of the PARP inhibitor core begins with the reduction and cyclization reactions described previously. The resulting benzimidazole-5-carboxamide is then further functionalized through reactions on the amide nitrogen and the benzimidazole ring to complete the synthesis of the final drug molecule.

Safety and Handling

As with any laboratory chemical, proper handling of 4-amino-3-nitrobenzamide is essential. It is classified as an irritant.

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12]
Precautionary Statements Avoid breathing dust. Wash hands and skin thoroughly after handling. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product.[12][13]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields), and face protection. Use a NIOSH-approved N95 dust mask or equivalent respirator.[13]
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[12][13]
First Aid: Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[12][13]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][13]
Storage Store in a well-ventilated, dry, and cool place. Keep container tightly closed.[12]

Conclusion

4-Amino-3-nitrobenzamide is more than a simple chemical intermediate; it is a strategic tool for the efficient construction of molecular complexity. Its true value is realized through a straightforward yet powerful two-step transformation—nitro reduction followed by cyclization—that provides rapid access to the benzimidazole scaffold. This pathway has proven indispensable in medicinal chemistry, particularly in the development of targeted cancer therapeutics like PARP inhibitors. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this building block is fundamental to leveraging its full synthetic potential.

References

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  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

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Discovery and synthesis of 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 4-Amino-3-nitrobenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-nitrobenzamide (CAS No: 41263-65-4), a pivotal chemical intermediate in contemporary drug discovery and fine chemical synthesis.[1][2][3][4][5] The document delineates the compound's core physicochemical properties, explores the strategic nuances of its chemical synthesis with a focus on regioselectivity, and presents a detailed, field-tested experimental protocol. Furthermore, it discusses the compound's significant applications as a foundational building block for advanced pharmaceutical agents and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, actionable insights.

Introduction and Strategic Importance

4-Amino-3-nitrobenzamide is an aromatic organic compound featuring a benzamide core substituted with both an amino (-NH₂) and a nitro (-NO₂) group. This specific arrangement of functional groups—an electron-donating amine and a powerful electron-withdrawing nitro group positioned ortho to each other—creates a unique electronic and steric environment. This configuration makes it a highly valuable and versatile precursor in medicinal chemistry.

Its primary utility lies in its role as a scaffold for constructing more complex molecules. The amino group serves as a key nucleophilic handle for amide bond formation, diazotization, or other coupling reactions, while the nitro group can be readily reduced to an amine, providing a secondary reaction site for further molecular elaboration. This dual functionality is exploited in the synthesis of a variety of therapeutic candidates, including enzyme inhibitors and heterocyclic systems.[6][7]

Table 1: Compound Identification and Core Properties

PropertyValueReference
IUPAC Name 4-Amino-3-nitrobenzamide[5]
CAS Number 41263-65-4[1][2][3][4]
Molecular Formula C₇H₇N₃O₃[3][5]
Molecular Weight 181.15 g/mol [2][5]
Appearance Ochre-yellow crystalline powder[8]
Melting Point 232-234 °C[5]
Purity Typically >95-98%[2][4]

Synthesis Pathway: A Deliberate Approach to Regiochemistry

The synthesis of 4-Amino-3-nitrobenzamide is a classic exercise in controlling electrophilic aromatic substitution. Direct nitration of 4-aminobenzamide is synthetically challenging; the powerful activating and ortho-, para-directing amino group would not only lead to a mixture of products but is also susceptible to oxidation under harsh nitrating conditions.

Therefore, a robust and widely adopted strategy involves the protection of the amino group, followed by regioselective nitration and subsequent deprotection. The most common approach begins with a readily available precursor, 4-acetamidobenzoic acid, which can be conceptually derived from p-aminobenzoic acid.

Causality in Experimental Design
  • Protection Step: The amino group of the precursor is acetylated. This is a critical step for two reasons:

    • Moderating Reactivity: The acetyl group transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This reduces the ring's susceptibility to over-nitration or oxidation.

    • Directing Influence: The bulky acetamido group sterically hinders substitution at the ortho-positions, but electronically it remains an ortho-, para-director. In this case, with the para-position blocked by the carboxyl group, it reliably directs the incoming electrophile (NO₂⁺) to the position ortho to itself (the 3-position).

  • Nitration Step: The nitration is performed under controlled, cold conditions (e.g., 0-10 °C) using a nitrating agent.[9] Cooling is essential to prevent runaway reactions and minimize the formation of side products.

  • Hydrolysis/Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to reveal the free amino group, yielding the final product.[10]

Visualizing the Synthesis Workflow

The logical flow of the primary synthesis route is depicted below.

G cluster_0 Synthesis of 4-Amino-3-nitrobenzamide A Start: 4-Aminobenzamide B Step 1: Protection (Acetic Anhydride) A->B Acetylation C Intermediate: 4-Acetamidobenzamide B->C D Step 2: Nitration (HNO₃ / H₂SO₄, <10°C) C->D Regioselective Nitration E Intermediate: 4-Acetamido-3-nitrobenzamide D->E F Step 3: Deprotection (Acid Hydrolysis, Heat) E->F Removal of Acetyl Group G Final Product: 4-Amino-3-nitrobenzamide F->G

Caption: Core workflow for the synthesis of 4-Amino-3-nitrobenzamide.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis adapted from established methodologies.[9][10]

Part A: Synthesis of 4-Acetamido-3-nitrobenzamide
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 10.0 g of 4-acetamidobenzamide in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Prepare the nitrating mixture by cautiously adding 3.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The pale-yellow precipitate of 4-acetamido-3-nitrobenzamide will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and dry the product under vacuum.

Part B: Hydrolysis to 4-Amino-3-nitrobenzamide
  • Reaction Setup: Transfer the dried 4-acetamido-3-nitrobenzamide from Part A to a 250 mL round-bottom flask. Add 100 mL of 4N hydrochloric acid.[9]

  • Deprotection: Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours. The solid will gradually dissolve as the hydrolysis proceeds.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. The product, 4-Amino-3-nitrobenzamide, will crystallize out.

  • Purification and Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry. Recrystallization from ethanol or an ethanol-water mixture can be performed for higher purity if necessary. The final product should be an ochre-yellow crystalline solid.

Applications in Drug Discovery and Chemical Synthesis

4-Amino-3-nitrobenzamide is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its strategic value is demonstrated in its use to create derivatives with significant biological activity.

  • Enzyme Inhibitors: The scaffold is used in the synthesis of carbonic anhydrase (CA) inhibitors. CA isoforms IX and XII are overexpressed in hypoxic tumors, making them prime targets for anticancer therapies.[11]

  • Antiparasitic Agents: Derivatives have shown potential as inhibitors of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]

  • Kinase Inhibitors: The core structure can be elaborated into complex heterocyclic systems used in the development of protein kinase inhibitors for various therapeutic areas.

  • Precursor for Heterocycles: It serves as a starting material for benzimidazole derivatives, which are being investigated for treating conditions ranging from autoimmune diseases to alopecia.[6]

Role as a Synthetic Intermediate

G cluster_1 Role in Advanced Synthesis A 4-Amino-3-nitrobenzamide (Core Scaffold) B Reaction at Amino Group (e.g., Acylation, Alkylation) A->B C Reaction at Nitro Group (e.g., Reduction to Amine) A->C D Complex Intermediate A B->D E Complex Intermediate B C->E F Final Biologically Active Molecules (e.g., Enzyme Inhibitors, Heterocycles) D->F Further Elaboration E->F Further Elaboration

Caption: Logical flow from the core scaffold to complex target molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Amino-3-nitrobenzamide is essential. The following information is synthesized from available safety data sheets.[12][13]

Table 2: Hazard and Safety Information

CategoryGuideline
Hazard Identification Causes skin, eye, and respiratory irritation.[7][13] Harmful if swallowed.[13]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side shields, and a lab coat. Use a dust mask or work in a well-ventilated area/fume hood to avoid inhaling dust.[12]
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12] Skin: Wash with plenty of soap and water.[12] Inhalation: Move person to fresh air.[12] Ingestion: Rinse mouth with water and seek medical attention.[12]
Handling Avoid dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

4-Amino-3-nitrobenzamide stands out as a chemical intermediate of significant value, underpinned by the strategic placement of its functional groups. Its synthesis, while requiring careful control of reaction conditions to ensure correct regiochemistry, is based on well-established principles of organic chemistry. For researchers in drug development, this compound offers a reliable and versatile starting point for the creation of novel molecular architectures aimed at a wide array of biological targets. A thorough understanding of its synthesis, properties, and handling is fundamental to leveraging its full potential in the laboratory and beyond.

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Biological activity of 4-Amino-3-nitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Amino-3-nitrobenzamide Derivatives

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in compounds targeting a wide array of biological targets. The 4-amino-3-nitrobenzamide scaffold is an exemplary case. This aromatic system, characterized by a central benzamide core with an amino group at position 4 and an electron-withdrawing nitro group at position 3, possesses a unique combination of electronic and structural features that make it a fertile ground for the development of novel therapeutic agents.[1] The strategic placement of these functional groups provides a versatile platform for chemical modification, enabling the synthesis of diverse derivative libraries.

The biological significance of this scaffold is broad and compelling. Derivatives have demonstrated a remarkable spectrum of activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic effects.[2] The nitro group, in particular, can act as both a pharmacophore and a potential toxicophore, often triggering redox reactions within cells, a mechanism central to its antimicrobial and anticancer properties.[2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to synthesize the current understanding of 4-amino-3-nitrobenzamide derivatives. We will delve into their synthesis, explore their diverse mechanisms of action, and provide field-proven experimental protocols for their evaluation, thereby offering a comprehensive view of their therapeutic potential.

The Chemical Core: Synthesis and Derivatization Strategies

The foundation of exploring the biological potential of any chemical scaffold lies in its synthetic accessibility and the ease with which it can be modified. A robust synthetic strategy is paramount for conducting comprehensive structure-activity relationship (SAR) studies, which systematically probe how changes in molecular structure affect biological activity.

Core Synthesis Protocol

A common and efficient method to synthesize the 4-amino-3-nitrobenzamide core starts from readily available precursors like 4-chloro-3-nitrobenzoic acid. The following protocol outlines a generalized, two-step procedure.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

  • In a sealed reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in an appropriate solvent.

  • Add an excess of methylamine (e.g., 2-3 equivalents).[3]

  • Heat the reaction mixture and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and acidify to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-methylamino-3-nitrobenzoic acid.[3]

Step 2: Amide Formation to Yield N-Methyl-4-(methylamino)-3-nitrobenzamide

  • Suspend the 4-(methylamino)-3-nitrobenzoic acid (1 equivalent) in a solvent like dichloromethane.

  • Add thionyl chloride (SOCl₂) (approx. 1.1 equivalents) dropwise to convert the carboxylic acid to an acyl chloride. A catalytic amount of DMF can facilitate this reaction.[3][4]

  • After stirring, remove the excess SOCl₂ and solvent under reduced pressure.

  • Dissolve the resulting crude 4-(methylamino)-3-nitrobenzoyl chloride in a fresh solvent.

  • Slowly add an aqueous solution of methylamine (approx. 1.1 equivalents) and stir at room temperature for about 30 minutes.[3]

  • Remove the solvent under reduced pressure to obtain the final N-methyl-4-(methylamino)-3-nitrobenzamide product.[3]

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride (Step 2.2) is a critical activation step. The highly reactive acyl chloride is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, enabling the amide bond to form under mild conditions and with high efficiency.

G cluster_0 Core Synthesis Workflow Start 4-Chloro-3-nitrobenzoic Acid Step1 Nucleophilic Aromatic Substitution (+ Methylamine) Start->Step1 Intermediate 4-Methylamino-3-nitrobenzoic Acid Step1->Intermediate Step2 Acyl Chloride Formation (+ SOCl₂) Intermediate->Step2 Activated 4-(Methylamino)-3-nitrobenzoyl Chloride Step2->Activated Step3 Amide Coupling (+ Methylamine) Activated->Step3 Product N-Methyl-4-(methylamino)-3-nitrobenzamide Step3->Product

A generalized synthetic workflow for 4-amino-3-nitrobenzamide derivatives.

Anticancer Activity: A Two-Pronged Attack on Malignant Cells

The most extensively documented biological activity of 4-amino-3-nitrobenzamide derivatives is their potential as anticancer agents.[5] Research has revealed that these compounds can selectively target cancer cells through unique mechanisms, primarily by disrupting cellular metabolism and interfering with DNA repair pathways.

Mechanism 1: Selective Inhibition of Tumor Glycolysis

A compelling example of this scaffold's potential is the prodrug 4-iodo-3-nitrobenzamide (INO₂BA). Its anticancer action is exquisitely selective for malignant cells, a property rooted in the fundamental metabolic differences between cancerous and non-cancerous cells.[6]

  • Selective Activation: In non-malignant cells, INO₂BA is reduced to a non-toxic amine by mitochondrial flavoproteins, a process dependent on a hydride transfer from NADH to NADPH. This pathway is deficient in many malignant cells.[6]

  • Lethal Synthesis: In cancer cells, the absence of this pathway leads to the reduction of INO₂BA to its lethal nitroso form: 4-iodo-3-nitrosobenzamide.[7]

  • Target Inactivation: This active metabolite then covalently binds to and inactivates a critical enzyme in the glycolytic pathway, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[7] By shutting down glycolysis, the compound effectively starves the cancer cells of energy.

G cluster_0 Mechanism of Glycolysis Inhibition Prodrug 4-Iodo-3-nitrobenzamide (INO₂BA) Activation Nitro-reductase Activity (Cancer Cell Specific) Prodrug->Activation Active 4-Iodo-3-nitrosobenzamide Activation->Active Inactivation Inactivation Active->Inactivation GAPDH GAPDH GAPDH->Inactivation Covalent Binding Glycolysis Glycolysis CellDeath Energy Depletion & Necrotic Cell Death Glycolysis->CellDeath Leads to Inactivation->Glycolysis Blocks G cluster_1 Antiviral Screening Cascade Start Compound Library Screen1 Primary Screen: Cytotoxicity Assay (e.g., MTT) Determine Max Non-Toxic Dose Start->Screen1 Screen2 Secondary Screen: Antiviral Activity Assay (e.g., Plaque Reduction Assay) Screen1->Screen2 Hit Identify 'Hits' Screen2->Hit MoA Mechanism of Action Studies (e.g., DUB Inhibition Assay, RT-PCR for Viral Load) Hit->MoA Lead Lead Compound MoA->Lead

A typical workflow for the discovery and characterization of novel antiviral agents.

Expanding Therapeutic Horizons

Initial research suggests the utility of this scaffold may extend to other therapeutic areas, including inflammatory and parasitic diseases.

  • Anti-inflammatory Effects: The nitro group is a component of several molecules with anti-inflammatory activity. [2]Derivatives of 4-amino-3-nitrobenzoic acid are being investigated as intermediates for developing anti-inflammatory and analgesic medications. [8]The proposed mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. [9]* Antiparasitic Activity: A notable study highlighted a derivative of 4-amino-3-nitrobenzoic acid as a potent inhibitor of the trans-sialidase enzyme from Trypanosoma cruzi, the parasite responsible for Chagas disease. The compound demonstrated a 77% inhibition rate in enzymatic assays, indicating its potential as a lead structure for developing new treatments for this neglected tropical disease. [8]

Conclusion and Future Directions

The 4-amino-3-nitrobenzamide scaffold is a testament to the power of a well-designed chemical core. Its derivatives have demonstrated a rich and diverse range of biological activities, with the most profound evidence in the realm of anticancer therapeutics. The selective mechanisms targeting tumor metabolism and DNA repair pathways highlight its potential for developing targeted and effective cancer treatments.

Emerging research in antimicrobial, antiviral, and anti-inflammatory applications further underscores the scaffold's versatility. Future research should focus on several key areas:

  • Mechanistic Elucidation: Deeper investigation into the mechanisms of action for antiviral and anti-inflammatory activities is needed to guide rational drug design.

  • Pharmacokinetic Optimization: Systematic modification of the core structure is required to improve ADME (absorption, distribution, metabolism, and excretion) properties, a critical step in translating in vitro potency to in vivo efficacy. [10]3. In Vivo Validation: Promising lead compounds must be advanced into relevant animal models of cancer, infectious disease, and inflammation to validate their therapeutic potential and assess their safety profiles. [10] By continuing to explore and refine this privileged structure, the scientific community can unlock its full potential, paving the way for a new generation of therapies to address significant unmet medical needs.

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  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

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  • (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

  • Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. PubMed. [Link]

  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. NIH. [Link]

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  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry. [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

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  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. NIH. [Link]

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  • WO2006003068A2 - Alpha-amino acid derivatives with antiinflammatory activity.
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The Strategic Role of 4-Amino-3-nitrobenzamide in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone intermediate in the synthesis of high-performance colorants, 4-amino-3-nitrobenzamide (CAS No: 41263-65-4) offers a unique combination of reactive sites and modulating functional groups.[1] This guide provides an in-depth examination of its application, focusing on the chemical principles that make it an invaluable tool for creating a diverse palette of dyes, particularly for synthetic textiles. We will explore the causality behind its reactivity, provide validated experimental protocols, and analyze the structure-property relationships that govern the performance of the resulting dyes.

Molecular Profile and Chemical Rationale

4-Amino-3-nitrobenzamide is an aromatic compound distinguished by three key functional groups, each playing a critical role in dye synthesis:

  • Primary Aromatic Amine (-NH₂): This group is the primary reactive site for diazotization, the foundational reaction for producing the vast family of azo dyes. Its reactivity allows for the formation of a stable diazonium salt under controlled conditions.[2][3]

  • Nitro Group (-NO₂): Positioned ortho to the amino group, this powerful electron-withdrawing group serves two purposes. First, it acts as a potent auxochrome, a group that modifies the color and intensity of the chromophore. Its presence typically induces a bathochromic shift (a deepening of color to longer wavelengths), enabling the synthesis of dyes in the orange, red, and even black spectrum.[4][5][6] Second, it can enhance the lightfastness and overall stability of the final dye molecule.[6]

  • Benzamide Group (-CONH₂): This group influences the physical properties of the dye, such as its affinity for specific fibers (substantivity) and its fastness to washing. For disperse dyes intended for hydrophobic fibers like polyester, the polarity of the amide group can improve dye-fiber interactions.[5]

The strategic placement of these groups makes 4-amino-3-nitrobenzamide an ideal precursor for producing dyes with strong tinctorial strength and excellent performance characteristics.

The Core Reaction Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from 4-amino-3-nitrobenzamide is a classic two-stage process. Understanding the mechanics of each stage is crucial for optimizing yield and achieving the desired color.

Stage 1: Diazotization The primary amino group is converted into a diazonium salt (-N₂⁺Cl⁻). This reaction involves treating 4-amino-3-nitrobenzamide with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

Causality: The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable.[3] At higher temperatures, the diazonium group would readily decompose, releasing nitrogen gas and leading to unwanted side products, thus drastically reducing the yield of the target dye.

Stage 2: Azo Coupling The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the dye's color. Common coupling components include phenols, naphthols, and aromatic amines.[2][7]

Causality: The pH of the reaction medium is critical.

  • For phenolic couplers (e.g., 2-naphthol): The reaction is performed under alkaline conditions (pH 9-11).[8] The alkaline medium deprotonates the hydroxyl group of the phenol to form a highly activated phenoxide ion, which is electron-rich enough to be attacked by the diazonium salt.

  • For amino couplers: The reaction is typically carried out in a weakly acidic medium to ensure the coupling component's amino group remains sufficiently nucleophilic without protonating excessively.

The general workflow is visualized below.

G cluster_0 Stage 1: Diazotization (0-5 °C) cluster_1 Stage 2: Azo Coupling A 4-Amino-3-nitrobenzamide C 4-Benzamido-2-nitrobenzenediazonium Chloride A->C Nitrosation B NaNO₂ + HCl (in situ HNO₂) B->C E Final Azo Dye C->E Coupling Reaction D Electron-Rich Coupler (e.g., 2-Naphthol) D->E Electrophilic Substitution

General workflow for azo dye synthesis.
Application Profile: Synthesis of High-Performance Disperse Dyes

Disperse dyes are non-ionic, sparingly water-soluble colorants designed for dyeing hydrophobic synthetic fibers, most notably polyester.[5][9] 4-amino-3-nitrobenzamide is an exemplary starting material for this class of dyes due to its molecular size and polar functional groups, which promote adhesion to the polyester matrix.[5]

This protocol details the synthesis of a red disperse dye by coupling diazotized 4-amino-3-nitrobenzamide with 2-naphthol.

Materials:

  • 4-Amino-3-nitrobenzamide: 1.81 g (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl): 3 mL

  • Sodium Nitrite (NaNO₂): 0.7 g (0.01 mol)

  • 2-Naphthol: 1.44 g (0.01 mol)

  • Sodium Hydroxide (NaOH): 10% aqueous solution

  • Distilled Water

  • Ice

Methodology:

Part A: Diazotization of 4-Amino-3-nitrobenzamide

  • Suspend 1.81 g of 4-amino-3-nitrobenzamide in 20 mL of water in a 100 mL beaker.

  • Add 3 mL of concentrated HCl. Stir the mixture until a fine, uniform suspension of the amine salt is formed.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine salt suspension over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 15 minutes after the addition is complete to ensure the reaction goes to completion. The resulting clear solution is the diazonium salt, which should be used immediately.

Part B: Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool the 2-naphthol solution to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the stirred 2-naphthol solution.

  • A dark red precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the solid dye product using suction filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the purified dye in an oven at 60-70 °C.

The specific synthesis pathway is visualized below.

G Start 4-Amino-3-nitrobenzamide Diazonium Diazonium Salt Solution (0-5 °C) Start->Diazonium NaNO₂/HCl Product Dark Red Disperse Dye Diazonium->Product Azo Coupling Coupler Alkaline 2-Naphthol Solution (5 °C) Coupler->Product Filter Filtration & Washing Product->Filter Dry Drying (60-70 °C) Filter->Dry Final Purified Dye Powder Dry->Final

Workflow for a specific disperse red dye synthesis.
Structure-Property Relationships and Performance Data

The choice of coupling component is the primary determinant of the final dye's color and fastness properties. By coupling diazotized 4-amino-3-nitrobenzamide with various phenols and naphthols, a range of colors from golden yellow to deep red and black can be achieved.[4][5]

Coupling ComponentResulting Dye ColorMelting Point (°C)Fastness Properties (Polyester)
Phenol Golden Yellow>250Good wash and light fastness.[4][5]
Resorcinol Orange-Red>250Excellent wash fastness.[4][5]
1-Naphthol Light Orange192-194Excellent fastness properties.[5]
2-Naphthol Dark Red210-212Excellent fastness properties.[4][5]

The excellent fastness properties observed are attributed to the strong dye-fiber interactions, facilitated by the nitro and amide groups, and the inherent stability of the azo linkage.[4][5][10] The presence of the nitro group is particularly beneficial for lightfastness.[6]

Conclusion

4-Amino-3-nitrobenzamide stands out as a highly versatile and effective intermediate in the synthesis of azo dyes. Its unique molecular architecture allows for the production of a wide color gamut, particularly in the yellow-to-red range, with desirable performance characteristics for synthetic fibers. The principles of diazotization and azo coupling, when applied with careful control of reaction conditions, provide a reliable and scalable route to high-value disperse dyes. This guide has illuminated the chemical rationale, provided a validated protocol, and presented the structure-property data that underscore its importance for researchers and scientists in the field of colorant chemistry.

References

  • Oni, O., Bello, K., & Shibdawa, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. Semantic Scholar. [Link]

  • Oni, O., Bello, K., & Shibdawa, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal of Applied Chemistry. [Link]

  • Louis, H., et al. (2021). Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivatives. ResearchGate. [Link]

  • Google Patents. (1984). Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Tientong, J., et al. (2015). Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][4]benzopyran-4-one. Bioinorganic Chemistry and Applications. [Link]

  • Otutu, J. O., et al. (2019). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. African Journals Online (AJOL). [Link]

  • Gaffer, H. H., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. MDPI. [Link]

  • Hanadi, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. [Link]

  • Oni, O., & Bello, K. A. (2019). Kinetics and Thermodynamic Studies of Disperse Dyes Derived from 4-Amino-3- Nitrobenzaldehyde on Polyester fabrics. ResearchGate. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Safety and Applications of 4-Amino-3-nitrophenol in Consumer Products. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

Potential therapeutic targets of 4-Amino-3-nitrobenzamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Amino-3-nitrobenzamide Analogs

Introduction

The 4-amino-3-nitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. Its inherent chemical features, including the presence of amino and nitro groups on a benzamide core, provide a rich platform for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Analogs derived from this scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

This technical guide offers a comprehensive exploration of the key therapeutic targets of 4-amino-3-nitrobenzamide analogs. As a senior application scientist, the aim is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms of action of these compounds, supported by field-proven experimental insights. The narrative will delve into the causality behind experimental choices and present self-validating protocols for target validation. This guide will focus primarily on the well-established role of these analogs as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and will also explore other potential anticancer mechanisms and secondary targets.

Part 1: Primary Therapeutic Target in Oncology: Poly(ADP-ribose) Polymerase (PARP)

The Role of PARP in DNA Repair and Cancer

The Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP1, are crucial players in the cellular response to DNA damage.[1][2] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA.[1] Upon detection of a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.

In the context of cancer therapy, the concept of synthetic lethality is central to the application of PARP inhibitors. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway of double-strand break repair, the cells become heavily reliant on the PARP-mediated BER pathway to repair single-strand breaks. Inhibition of PARP in these BRCA-deficient cancer cells leads to the accumulation of unrepaired single-strand breaks, which collapse the replication fork during DNA replication, resulting in double-strand breaks. Since the HR pathway is also deficient, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately cell death. This selective killing of cancer cells while sparing normal cells, which have a functional HR pathway, is the essence of the synthetic lethality approach.

4-Amino-3-nitrobenzamide Analogs as PARP Inhibitors

The benzamide moiety is a well-established pharmacophore for PARP inhibitors, acting as a mimic of the nicotinamide portion of PARP's natural substrate, NAD+. This structural mimicry allows benzamide-based compounds to competitively bind to the catalytic domain of PARP, thereby inhibiting its enzymatic activity. The 4-amino-3-nitrobenzamide scaffold provides a foundation for the design of potent PARP inhibitors, with the amino and nitro groups offering opportunities for further chemical modifications to enhance binding affinity and selectivity. While specific structure-activity relationship (SAR) data for a wide range of 4-amino-3-nitrobenzamide analogs as PARP inhibitors is an active area of research, the general principle of targeting the nicotinamide binding pocket of PARP remains the guiding strategy.

Experimental Validation of PARP Inhibition

To validate the activity of 4-amino-3-nitrobenzamide analogs as PARP inhibitors, a series of in vitro and cellular assays are essential.

A colorimetric or fluorescent PARP inhibition assay is a primary method to determine the direct inhibitory effect of a compound on the purified enzyme.

Protocol: Colorimetric PARP Inhibition Assay

  • Preparation of Reagents:

    • PARP1 enzyme (human, recombinant)

    • Histones (as a substrate for PARylation)

    • NAD+ (substrate for PARP)

    • Biotinylated NAD+ (for detection)

    • Activated DNA (to stimulate PARP activity)

    • Streptavidin-HRP (for detection)

    • TMB substrate (for color development)

    • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

    • Stop solution (e.g., H2SO4)

  • Assay Procedure:

    • Coat a 96-well plate with histones and incubate overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with Tween-20).

    • Add the test compounds (4-amino-3-nitrobenzamide analogs) at various concentrations to the wells.

    • Add a mixture of PARP1 enzyme, activated DNA, and NAD+ (containing a fixed concentration of biotinylated NAD+) to each well.

    • Incubate the plate at room temperature for 1-2 hours to allow the PARP reaction to proceed.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until color develops.

    • Add stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of PAR Levels

This assay assesses the ability of a compound to inhibit PARP activity within cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., BRCA-deficient breast cancer cell line) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 4-amino-3-nitrobenzamide analog for a predetermined time (e.g., 2-4 hours).

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2 or MMS) for a short period (e.g., 15-30 minutes) to stimulate PARP activity.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against PAR.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Immunofluorescence Staining of PAR

This method provides a visual confirmation of PARP inhibition in cells.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with the test compound and a DNA-damaging agent as described for the Western blot protocol.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against PAR.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A reduction in the fluorescent signal in compound-treated cells compared to the control indicates PARP inhibition.

PARP_Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation invitro_assay PARP Enzyme Inhibition Assay ic50 Determine IC50 Value invitro_assay->ic50 Quantification cell_treatment Cell Treatment with Analog & DNA Damaging Agent western_blot Western Blot (PAR levels) cell_treatment->western_blot if_staining Immunofluorescence (PAR levels) cell_treatment->if_staining target_engagement Confirm Target Engagement western_blot->target_engagement if_staining->target_engagement start 4-Amino-3-nitrobenzamide Analog start->invitro_assay start->cell_treatment

Caption: Workflow for the validation of 4-Amino-3-nitrobenzamide analogs as PARP inhibitors.

Part 2: Other Anticancer Mechanisms and Potential Targets

Beyond PARP inhibition, analogs of 4-amino-3-nitrobenzamide have been shown to exert their anticancer effects through other mechanisms.

Targeting Glycolysis: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Many cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic reprogramming makes cancer cells highly dependent on the glycolytic pathway for energy production and the generation of biosynthetic precursors. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

Research on the analog 4-iodo-3-nitrobenzamide has revealed that its reduction product, 4-iodo-3-nitrosobenzamide, can covalently bind to and inactivate GAPDH.[3] This inactivation of GAPDH disrupts glycolysis and leads to a depletion of cellular ATP, ultimately contributing to cell death.[3] The selective toxicity of this compound towards cancer cells is attributed to a higher nitro-reductase activity in these cells, which enhances the conversion of the prodrug to its active, GAPDH-inhibiting form.[3]

Induction of Necrotic Cell Death

In addition to inhibiting glycolysis, treatment of cancer cells with 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine (an inhibitor of glutathione synthesis) has been shown to induce the appearance of a protease that specifically cleaves PARP1.[3] This cleavage pattern is distinct from the caspase-mediated cleavage of PARP1 that occurs during apoptosis and is indicative of a necrotic cell death pathway.[3] This suggests that some 4-amino-3-nitrobenzamide analogs may trigger a form of programmed necrosis in cancer cells.

Experimental Validation of Off-Target Anticancer Effects

This spectrophotometric assay measures the enzymatic activity of GAPDH in cell lysates.

Protocol:

  • Cell Lysis and Treatment:

    • Treat cancer cells with the test compound.

    • Lyse the cells and collect the supernatant containing the cellular enzymes.

  • Enzyme Assay:

    • In a 96-well plate, add the cell lysate, NAD+, and glyceraldehyde-3-phosphate.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH by GAPDH.

  • Data Analysis:

    • Calculate the rate of the reaction and compare the activity in treated cells to that in untreated cells.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis vs. Necrosis

This flow cytometry-based assay distinguishes between different modes of cell death.

Protocol:

  • Cell Treatment:

    • Treat cells with the test compound for a specified time.

  • Staining:

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic or necrotic, and Annexin V-negative/PI-positive cells are necrotic.

Anticancer_Mechanisms analog 4-Amino-3-nitrobenzamide Analog (Prodrug) nitro_reductase Nitro-reductase (high in cancer cells) analog->nitro_reductase active_metabolite Active Metabolite (e.g., nitrosobenzamide) nitro_reductase->active_metabolite gapdh GAPDH active_metabolite->gapdh Covalent Binding & Inactivation parp_protease PARP Protease Induction active_metabolite->parp_protease glycolysis Glycolysis atp_depletion ATP Depletion glycolysis->atp_depletion Inhibition cell_death Necrotic Cell Death atp_depletion->cell_death parp1_cleavage PARP1 Cleavage (Necrotic Pattern) parp_protease->parp1_cleavage parp1_cleavage->cell_death

Caption: Potential anticancer mechanisms of 4-amino-3-nitrobenzamide analogs beyond PARP inhibition.

Part 3: Potential Secondary Target: Carbonic Anhydrases (CAs)

The Role of Carbonic Anhydrases in Tumor Hypoxia

Tumor hypoxia, or low oxygen tension, is a common feature of solid tumors. It leads to a switch to anaerobic glycolysis and the production of lactic acid, resulting in an acidic tumor microenvironment. To survive and proliferate in these acidic conditions, cancer cells upregulate the expression of certain enzymes, including carbonic anhydrases (CAs). Tumor-associated isoforms, such as CA IX and CA XII, are transmembrane enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By converting CO2 to bicarbonate, they help to maintain a neutral intracellular pH while contributing to the acidification of the extracellular space, which promotes tumor invasion and metastasis.

Sulfonamide Analogs as a Proxy for Benzamide Analogs

The related scaffold, 4-amino-3-nitrobenzenesulfonamide, is a known precursor for the synthesis of potent carbonic anhydrase inhibitors.[4] The sulfonamide group is a key pharmacophore for CA inhibitors, binding to the zinc ion in the active site of the enzyme. Given the structural similarity between the benzamide and benzenesulfonamide scaffolds, particularly the shared 4-amino-3-nitro substitution pattern, it is plausible that 4-amino-3-nitrobenzamide analogs could also exhibit inhibitory activity against carbonic anhydrases. This represents a potential secondary or off-target effect that could contribute to their overall anticancer activity.

Experimental Validation of Carbonic Anhydrase Inhibition

A stopped-flow spectrophotometric assay is the gold standard for measuring the inhibition of the CO2 hydration activity of CAs.

Protocol:

  • Enzyme and Compound Preparation:

    • Prepare solutions of purified CA isoenzymes (e.g., CA IX and CA XII) and the test compounds.

  • Assay Performance:

    • The assay measures the rate of pH change in a buffered solution as CO2 is hydrated.

    • The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.

    • The change in absorbance of a pH indicator is monitored over time.

  • Data Analysis:

    • The initial rates of the reaction are determined and the IC50 values for the inhibitors are calculated.

CETSA is a powerful technique to confirm target engagement in a cellular environment.

Protocol:

  • Cell Treatment:

    • Treat intact cells with the test compound.

  • Heating and Lysis:

    • Heat the cell suspensions at various temperatures.

    • Lyse the cells to release the proteins.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble CA protein at each temperature by Western blotting.

  • Data Analysis:

    • Binding of the compound to the target protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve to higher temperatures.

Part 4: Other Investigated Biological Activities

Antimicrobial Activity

Derivatives of 4-nitrobenzamide have also been synthesized and evaluated for their antimicrobial properties.[5] These studies have shown that some of these compounds exhibit activity against various bacterial and fungal strains.[5] While the exact mechanisms of action are still under investigation, they may involve interference with microbial nucleic acid synthesis or other essential cellular processes.[6] This area of research suggests that the 4-amino-3-nitrobenzamide scaffold could be a starting point for the development of novel antimicrobial agents.

Conclusion

The 4-amino-3-nitrobenzamide scaffold is a promising platform for the development of new therapeutic agents, particularly in the field of oncology. The primary and most well-validated target for analogs of this scaffold is Poly(ADP-ribose) Polymerase (PARP), where the benzamide moiety effectively mimics the nicotinamide substrate. However, the therapeutic potential of these compounds is not limited to PARP inhibition. Evidence suggests that they can also exert their anticancer effects by targeting glycolysis through the inhibition of GAPDH and by inducing a necrotic form of cell death. Furthermore, the structural similarity to known carbonic anhydrase inhibitors suggests that these enzymes may be a potential secondary target, particularly in the context of the hypoxic tumor microenvironment.

Future research should focus on elucidating the structure-activity relationships for each of these targets to develop more potent and selective inhibitors. A multi-faceted experimental approach, combining in vitro enzymatic assays, cellular mechanism of action studies, and target engagement assays, will be crucial for the successful translation of these promising compounds into clinical candidates. The versatility of the 4-amino-3-nitrobenzamide scaffold, coupled with a deeper understanding of its molecular targets, holds significant promise for the future of targeted cancer therapy.

References

  • Mallu, P. et al. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
  • Benchchem. 4-Amino-3-nitrobenzenesulfonamide Research Chemical.
  • Koch, O. R. et al. (2002). Anti-cancer Action of 4-iodo-3-nitrobenzamide in Combination With Buthionine Sulfoximine: Inactivation of poly(ADP-ribose) Polymerase and Tumor Glycolysis and the Appearance of a poly(ADP-ribose) Polymerase Protease. Biochemical Pharmacology, 63(3), 455-462.
  • Various Authors. (n.d.). 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile Scaffold as PARP1 Inhibitors. IntechOpen.
  • Wang, L. et al. (2015). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Chinese Journal of Medicinal Chemistry, 25(3), 173-179.
  • Benchchem.
  • S. Sathiya et al. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN J. Chem. Vol. 12 | No. 4 |2260 - 2266| October - December | 2019.
  • Giannini, G. et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(3), 947-952.
  • Schüler, H. et al. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 16(1), 146-155.
  • D'Andrea, A. D. & Lippman, M. E. (2014). Targeting amino acid metabolism for cancer therapy. Cancer research, 74(5), 1279–1286.
  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. The Biochemical journal, 185(3), 775–777.

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Physicochemical properties of 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-nitrobenzamide

Section 1: Introduction and Overview

4-Amino-3-nitrobenzamide is an aromatic organic compound featuring a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a carboxamide (-CONH₂) group. Its strategic placement of electron-donating (amino) and electron-withdrawing (nitro, amide) groups makes it a molecule of significant interest in medicinal chemistry and material science. It serves as a versatile building block, or scaffold, for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The physicochemical properties of this intermediate are paramount, as they dictate its reactivity, solubility, purification strategies, and suitability for various synthetic transformations.

This guide provides a comprehensive analysis of the core physicochemical properties of 4-Amino-3-nitrobenzamide, offering both established data and predictive insights. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively handle, characterize, and utilize this compound in their work.

Caption: Chemical Structure of 4-Amino-3-nitrobenzamide.

Section 2: Core Physicochemical Characteristics

PropertyValueSource
CAS Number 41263-65-4[1][2][3]
Molecular Formula C₇H₇N₃O₃[3]
Molecular Weight 181.15 g/mol [2]
Appearance Expected to be a yellow or ochre crystalline powder[4]
Melting Point 232-234 °C[1]
Boiling Point 361.2 ± 27.0 °C (Predicted)[1]
Density 1.481 ± 0.06 g/cm³ (Predicted)[1]
pKa 15.69 ± 0.50 (Predicted, most basic)[1]
Solubility Low solubility in water; soluble in polar organic solvents (e.g., DMSO, Methanol)[5]

Section 3: Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for confirming the identity, purity, and structure of a chemical compound. While a comprehensive public database of spectra for 4-Amino-3-nitrobenzamide is limited, its expected spectral characteristics can be reliably predicted based on its functional groups and by referencing analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the aromatic ring. Their chemical shifts and splitting patterns (multiplicity) will be influenced by the electronic effects of the three different substituents. Additionally, broad, exchangeable signals corresponding to the protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would be visible, typically in the downfield region.[6][7]

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals. Six signals will correspond to the aromatic carbons, with their chemical shifts indicating the electronic environment imposed by the attached groups. A characteristic downfield signal for the amide carbonyl carbon (C=O) is also expected.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the compound's functional groups. Key absorption bands anticipated for 4-Amino-3-nitrobenzamide include:

  • N-H Stretching: Two distinct bands around 3300-3500 cm⁻¹ for the asymmetric and symmetric stretching of the primary amine (-NH₂), and another band in the same region for the N-H stretch of the amide.[6][8]

  • C=O Stretching: A strong, sharp absorption band around 1650-1690 cm⁻¹ corresponding to the amide carbonyl group.[6]

  • N-O Stretching: Two strong bands characteristic of the nitro group, typically found near 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).[8]

  • Aromatic C=C and C-H Stretching: Multiple bands in the 1450-1600 cm⁻¹ region and above 3000 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy

The presence of the nitrobenzene chromophore suggests that 4-Amino-3-nitrobenzamide will exhibit strong absorbance in the UV region. The spectrum is expected to show intense π → π* transitions associated with the aromatic system, with the exact wavelength of maximum absorbance (λ_max) influenced by the amino and amide substituents.[9][10] This property is fundamental for quantitative analysis using techniques like HPLC with a UV detector.

Section 4: Experimental Protocols for Physicochemical Analysis

To ensure scientific rigor, the determination of physicochemical properties must follow validated, reproducible protocols. The methodologies described below represent standard approaches in the field.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for molecules like 4-Amino-3-nitrobenzamide.

Causality: Reverse-phase HPLC is chosen because it effectively separates compounds based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture. This allows for excellent resolution of the target analyte from more polar or less polar impurities.

Step-by-Step Protocol:

  • System Preparation: Use a standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The analysis is typically run using a gradient elution to ensure separation of impurities with a wide range of polarities.

  • Sample Preparation: Accurately weigh and dissolve a sample of 4-Amino-3-nitrobenzamide in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Set the column temperature (e.g., 30 °C), flow rate (e.g., 1.0 mL/min), and injection volume (e.g., 5 µL). Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm or its λ_max).

  • Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Figure 2. HPLC Purity Analysis Workflow prep Sample Preparation (Dissolve & Filter) inject Inject Sample prep->inject hplc HPLC System (C18 Column, UV Detector) separate Gradient Elution (Separation by Polarity) hplc->separate inject->hplc detect UV Detection (Generate Chromatogram) separate->detect analyze Data Analysis (% Purity = Peak Area / Total Area) detect->analyze

Caption: A generalized workflow for determining chemical purity using HPLC.

Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining the aqueous solubility of a compound.

Causality: This method is trusted because it allows a compound to reach thermodynamic equilibrium between its solid phase and a saturated aqueous solution, providing a true measure of its intrinsic solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-Amino-3-nitrobenzamide to a known volume of purified water (or a relevant buffer) in a flask.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can establish the required time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution to remove all solid particles.

  • Quantification: Accurately determine the concentration of 4-Amino-3-nitrobenzamide in the clear aqueous phase using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Section 5: Chemical Reactivity and Stability

The reactivity of 4-Amino-3-nitrobenzamide is dictated by its three functional groups:

  • Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also susceptible to oxidation.

  • Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. It is a key functional group that can be readily reduced to an amino group, providing a synthetic route to di-amino benzamide derivatives.

  • Amide Group (-CONH₂): The amide is generally stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

Stability and Storage: Due to the presence of the oxidizable amino group and the potentially light-sensitive nitro group, 4-Amino-3-nitrobenzamide should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[4]

Section 6: Applications in Research and Development

4-Amino-3-nitrobenzamide is not typically an end-product but rather a crucial intermediate. Its value lies in its potential to be transformed into a variety of more complex molecules. For instance, the reduction of the nitro group followed by intramolecular cyclization or reaction with other bifunctional reagents can lead to the formation of various heterocyclic systems, such as benzimidazoles, which are prevalent in many marketed drugs.[11] Its derivatives are investigated for a range of therapeutic areas, highlighting the importance of this core scaffold in drug discovery programs.[5][12]

Section 7: Conclusion

4-Amino-3-nitrobenzamide is a valuable chemical intermediate defined by a distinct set of physicochemical properties. Its melting point, solubility characteristics, and spectroscopic profile are essential data points for its synthesis, purification, and identification. Understanding the protocols for determining these properties and the inherent reactivity of its functional groups allows researchers to leverage this molecule's full potential in creating novel compounds for pharmaceutical and materials science applications.

References

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4-Amino-3-nitrobenzamide structural features and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-3-nitrobenzamide: Structural Features, Reactivity, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

4-Amino-3-nitrobenzamide is a pivotal molecular scaffold in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural architecture, characterized by a trifecta of interacting functional groups—an electron-donating amine, a potent electron-withdrawing nitro group, and a versatile benzamide moiety—imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's structural and electronic properties, explores its key chemical transformations, and details its application as a strategic building block in the synthesis of high-value compounds, most notably poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with actionable knowledge for leveraging this versatile intermediate.

Core Molecular Identity and Physicochemical Properties

4-Amino-3-nitrobenzamide is an aromatic compound distinguished by a benzene ring substituted with an amino group, a nitro group, and a carboxamide group. The specific arrangement of these substituents dictates its chemical behavior and utility.

PropertyValueSource
IUPAC Name 4-Amino-3-nitrobenzamideN/A
CAS Number 3130-85-2N/A
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol N/A
Appearance Yellow to orange crystalline powder[2][3]
Melting Point 208-212 °C (lit.)N/A
SMILES C1=CC(=C(C=C1C(=O)N)N)[O-]N/A
InChI Key BGMKUKBKVVOHQZ-UHFFFAOYSA-NN/A

Structural Analysis and Spectroscopic Profile

The reactivity of 4-amino-3-nitrobenzamide is a direct consequence of the electronic interplay between its three functional groups attached to the aromatic core.

  • Amino Group (-NH₂): Positioned at C4, this group acts as a powerful electron-donating group (EDG) through resonance (+R effect), pushing electron density into the benzene ring. It is an activating group and directs electrophiles to the ortho and para positions.

  • Nitro Group (-NO₂): Located at C3, this is one of the strongest electron-withdrawing groups (EWGs). It deactivates the ring towards electrophilic substitution through both resonance (-R effect) and inductive (-I effect) withdrawal of electron density.[4]

  • Benzamide Group (-CONH₂): Situated at C1, the amide functional group is also electron-withdrawing and deactivating towards electrophilic attack, primarily through its -I effect.

This "push-pull" electronic configuration, with the EDG para to the benzamide and ortho to the nitro group, polarizes the molecule significantly and creates distinct regions of electron-richness and deficiency. This polarization is fundamental to its role as a versatile synthetic intermediate.

Caption: Key functional groups on the 4-amino-3-nitrobenzamide scaffold.

Spectroscopic Characterization

The unique electronic structure gives rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The aromatic region typically displays three distinct signals corresponding to the protons at C2, C5, and C6. The proton at C2, positioned between two EWGs, will be the most deshielded (highest ppm). The proton at C5, ortho to the electron-donating amino group, will be the most shielded (lowest ppm).

  • ¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the amide will appear significantly downfield (~165-170 ppm). The aromatic carbons will have their chemical shifts modulated by the electronic effects of the substituents.

  • FT-IR Spectroscopy: Key vibrational bands confirm the presence of all functional groups.

    • N-H Stretch: Two distinct bands around 3300-3500 cm⁻¹ for the primary amine and a broader band for the amide N-H.

    • C=O Stretch: A strong, sharp absorption around 1650-1680 cm⁻¹ for the amide carbonyl.

    • N-O Stretch: Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) for the nitro group.[5]

  • UV-Visible Spectroscopy: The extended conjugation and presence of powerful chromophores (nitro and amino groups) result in strong absorption in the UV-Vis region, typically with a λ-max well above 300 nm, making it a colored compound.[6]

Reactivity and Key Chemical Transformations

The molecule's reactivity is dominated by the chemistry of its functional groups, with each providing a handle for specific synthetic transformations.

Reactions at the Amino Group

The primary amino group is a nucleophilic center and can undergo several crucial reactions:

  • Diazotization: Treatment with nitrous acid (NaNO₂/HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., halogens, -CN, -OH) in Sandmeyer-type reactions.

  • Acylation/Alkylation: The amine can be readily acylated or alkylated to introduce new substituents, a common strategy for modifying the molecule's properties or preparing for subsequent cyclization reactions.

Reactions at the Nitro Group

The reduction of the nitro group is arguably the most important transformation of this molecule.

  • Selective Reduction: The nitro group can be selectively reduced to an amino group, yielding 3,4-diaminobenzamide . This transformation is critical as it installs a second amino group, creating a 1,2-diamine system. This product is a direct precursor to the formation of benzimidazole rings, a core structure in many pharmaceuticals.[7] Common reagents for this reduction include:

    • Catalytic hydrogenation (e.g., H₂, Pd/C)

    • Metal/acid combinations (e.g., Sn/HCl, Fe/HCl)

    • Sodium dithionite (Na₂S₂O₄)

Application in the Synthesis of PARP Inhibitors

4-Amino-3-nitrobenzamide and its derivatives are foundational in the synthesis of PARP inhibitors, a class of targeted cancer therapies.[8][9] The 3-nitrobenzamide core is a known pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme.[9]

The synthetic utility lies in using the amino group as a handle to attach various side chains, while the nitro group can be retained or later modified. For instance, the related compound 4-iodo-3-nitrobenzamide (Iniparib) was investigated extensively as a PARP inhibitor.[9] The synthesis of more complex inhibitors often involves the initial modification of 4-amino-3-nitrobenzamide, followed by reduction of the nitro group and cyclization to form fused heterocyclic systems.[8]

G cluster_reduction Step 1: Selective Nitro Reduction cluster_cyclization Step 2: Cyclization start 4-Amino-3-nitrobenzamide reduct [H] e.g., H₂, Pd/C start->reduct diamino 3,4-Diaminobenzamide cycl R-COOH or R-CHO + Acid Catalyst diamino->cycl benzimidazole Benzimidazole Derivative (PARP Inhibitor Core) reduct->diamino cycl->benzimidazole

Sources

A Technical Guide to 4-Amino-3-nitrobenzamide: A Cornerstone for Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern chemical synthesis and drug development, the strategic value of a molecule is often defined by its versatility and functional potential. 4-Amino-3-nitrobenzamide is a prime exemplar of such a molecule. Its deceptively simple aromatic structure, adorned with three distinct functional groups—an amine, a nitro group, and an amide—belies its profound utility as a foundational scaffold. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of properties to provide a deeper, mechanistic understanding of why and how this compound has become a critical intermediate in fields ranging from oncology to materials science. We will explore the causality behind its synthetic routes, dissect its pivotal role in the architecture of targeted therapeutics, and illuminate its potential in the creation of novel chemical tools.

Core Molecular Profile of 4-Amino-3-nitrobenzamide

A comprehensive understanding of a compound's physical and spectroscopic characteristics is the bedrock of its effective application in research and development. These properties dictate everything from reaction setup and solvent choice to purification strategies and final product characterization.

Physicochemical Properties

The inherent properties of 4-Amino-3-nitrobenzamide are summarized below. Its moderate melting point and solubility profile in polar aprotic solvents like DMSO and DMF are key considerations for its use in synthetic organic chemistry.

PropertyValueSource
IUPAC Name 4-amino-3-nitrobenzamide[1]
CAS Number 41263-65-4[1][2]
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Appearance Yellow to ochre-yellow crystalline powder[3]
Melting Point 232-234 °C[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
Topological Polar Surface Area 115 Ų[1]
Spectroscopic Signature

The trifunctional nature of the molecule provides a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by sharp N-H stretching bands from the primary amine and amide groups (typically 3200-3500 cm⁻¹), a strong C=O stretch from the amide carbonyl (around 1650-1680 cm⁻¹), and two prominent bands corresponding to the asymmetric and symmetric stretching of the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region will display a characteristic splitting pattern for the three protons on the benzene ring. The chemical shifts of the -NH₂ and -CONH₂ protons will appear as broad signals that are solvent and concentration-dependent.

    • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the amide is the most downfield signal, while the carbons attached to the electron-withdrawing nitro group and the electron-donating amino group will also have characteristic chemical shifts.

Strategic Synthesis and Methodologies

The synthesis of 4-Amino-3-nitrobenzamide is a well-established process. The choice of starting material and reaction conditions is dictated by considerations of cost, scale, safety, and desired purity.

Dominant Synthetic Pathway

The most industrially viable and commonly employed synthetic route begins with 4-chloro-3-nitrobenzoic acid. This pathway leverages the reactivity of the aryl chloride towards nucleophilic aromatic substitution.

synthesis_workflow cluster_0 Step 1: Amination cluster_1 Step 2: Amidation A 4-Chloro-3-nitrobenzoic Acid B 4-Amino-3-nitrobenzoic Acid A->B Ammonia / Methylamine C 4-Amino-3-nitrobenzoyl Chloride B->C Thionyl Chloride (SOCl₂) D 4-Amino-3-nitrobenzamide C->D Ammonia

Caption: A common two-stage synthesis of 4-Amino-3-nitrobenzamide.

This process involves two key transformations: first, the conversion of the carboxylic acid to a more reactive species like an acyl chloride, and second, the amidation of the acyl chloride. An alternative approach involves the direct amination of a 4-chloro-3-nitrobenzamide precursor.[4][5]

Self-Validating Experimental Protocol

This protocol describes the synthesis from 4-amino-3-nitrobenzoic acid, a common intermediate. The logic behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-Amino-3-nitrobenzamide via an acyl chloride intermediate.

Materials:

  • 4-Amino-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another suitable inert solvent)

  • Aqueous ammonia (28-30%)

  • Ice

  • Magnetic stirrer, heating mantle, reflux condenser, dropping funnel

  • Büchner funnel and filter paper

Methodology:

  • Activation of Carboxylic Acid (Acyl Chloride Formation):

    • Suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in dry toluene in a round-bottom flask equipped with a reflux condenser and gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts).

    • Add thionyl chloride (approx. 1.5 eq) dropwise at room temperature. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion according to Le Châtelier's principle.

    • Heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solid starting material has dissolved.

    • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting solid is 4-amino-3-nitrobenzoyl chloride.

  • Amidation:

    • Cool a beaker of concentrated aqueous ammonia in an ice bath. Causality: The amidation reaction is highly exothermic. Performing it at a low temperature controls the reaction rate and minimizes side reactions.

    • Dissolve the crude acyl chloride from Step 1 in a minimal amount of an inert solvent (e.g., dichloromethane or THF).

    • Add the acyl chloride solution dropwise to the cold, vigorously stirred aqueous ammonia. A yellow precipitate of 4-Amino-3-nitrobenzamide will form immediately. Causality: The lone pair of electrons on the ammonia nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group.

  • Isolation and Purification:

    • Continue stirring the mixture for 30 minutes in the ice bath to ensure complete reaction.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove ammonium chloride and excess ammonia.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) if higher purity is required.

    • Dry the final product under vacuum.

Premier Application: A Scaffold for PARP Inhibitors in Oncology

The most impactful application of the 4-amino-3-nitrobenzamide scaffold is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[6] The benzamide substructure is a cornerstone of the pharmacophore, mimicking the nicotinamide portion of NAD+, the natural substrate for the PARP enzyme.[6]

The Mechanism of Synthetic Lethality

PARP enzymes are critical components of the cell's DNA repair machinery, primarily fixing single-strand breaks.[6] In cancers with mutations in other DNA repair pathways, such as those involving the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP for survival. Inhibiting PARP in these "BRCA-deficient" cells creates a state of "synthetic lethality"—the combination of two non-lethal defects (BRCA mutation and PARP inhibition) leads to catastrophic DNA damage accumulation and targeted cancer cell death.[7]

synthetic_lethality cluster_0 Healthy Cell (Functional BRCA & PARP) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break parp1 PARP Repair ssb1->parp1 dsb1 Double-Strand Break brca1 BRCA Repair dsb1->brca1 survival1 DNA Integrity Maintained Cell Survival parp1->survival1 brca1->survival1 ssb2 Single-Strand Break dsb2 Double-Strand Break (at replication fork) ssb2->dsb2 Replication parp_inhibited PARP Inhibited ssb2->parp_inhibited brca_mutant BRCA Defective dsb2->brca_mutant death Genomic Instability Cell Death parp_inhibited->death Repair Failure brca_mutant->death Repair Failure

Caption: The principle of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.

Role in Approved Therapeutics

The 4-amino-3-nitrobenzamide core is modified through various synthetic steps to create potent and selective PARP inhibitors. For example, the nitro group can be reduced to an amine, which can then be used to build complex heterocyclic systems that enhance binding affinity and selectivity for the PARP active site. This fundamental scaffold is integral to the development of drugs like Rucaparib and others in this class, which have received FDA approval for treating ovarian, breast, and prostate cancers.[6][7]

Broader Utility in Science and Technology

The reactivity of 4-Amino-3-nitrobenzamide extends its utility beyond oncology into chemical biology and materials science.

A Scaffold for Fluorescent Probes

The nitroaromatic system in conjunction with an amino group forms the basis of many fluorogenic dyes, such as nitrobenzodiazoles (NBD).[8] These dyes are often "pro-fluorescent," exhibiting minimal fluorescence in aqueous environments but becoming highly fluorescent in the hydrophobic interiors of proteins or cell membranes.[8] The structure of 4-Amino-3-nitrobenzamide makes it an attractive starting point for the synthesis of novel, small-molecule fluorescent probes.[9] By attaching targeting ligands or environmentally sensitive groups, researchers can design probes to visualize specific biological events, track protein dynamics, or image bacteria in real-time.[]

Intermediate in Heterocyclic and Materials Synthesis

The compound serves as a versatile intermediate for a wide range of other molecules.[5] The ortho-disposed amino and nitro groups are precursors for the synthesis of benzimidazole derivatives, which are themselves a privileged scaffold in medicinal chemistry with applications as antimicrobial and anti-inflammatory agents.[5] Furthermore, the diamine product resulting from the reduction of the nitro group can be used as a monomer in the synthesis of high-performance polymers like polyimides, imparting thermal stability and specific electronic properties.

Safety and Handling Protocols

As with any laboratory chemical, proper handling of 4-Amino-3-nitrobenzamide is paramount for ensuring personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]

Conclusion and Future Perspectives

4-Amino-3-nitrobenzamide is far more than a simple chemical intermediate; it is an enabling tool for innovation. Its most celebrated role as a key structural element in PARP inhibitors has already translated into life-saving cancer therapies. However, its potential is not exhausted. Future research will likely focus on leveraging its unique electronic and structural properties to develop next-generation fluorescent probes with enhanced photophysical properties, create novel heterocyclic drug candidates for a wider range of diseases, and synthesize advanced materials with tailored functionalities. For the researchers and developers who can appreciate its inherent versatility, 4-Amino-3-nitrobenzamide will continue to be a molecule of immense strategic importance.

References

  • Google Patents. (CN104356022A). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]

  • Galluzzi, L., et al. (2015). Trial watch – inhibiting PARP enzymes for anticancer therapy. Oncoimmunology, 4(6), e1012334. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 3 - SAFETY DATA SHEET. Retrieved from [Link]

  • Schiffer, T., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. Retrieved from [Link]

  • Wang, H., et al. (2023). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. Chemical Science, 14(25), 6825-6831. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]

  • Martínez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 705. Retrieved from [Link]

  • Academy of Medical Sciences. (2018). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. Retrieved from [Link]

  • PubMed. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Retrieved from [Link]

  • Bio-Techne. (n.d.). Unnatural Amino Acids: Fluorescent Probes and Dyes. Retrieved from [Link]

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A-Technical-Guide-to-4-Amino-3-nitrobenzamide-as-a-Key-Intermediate-for-PARP-Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-amino-3-nitrobenzamide, a critical intermediate in the synthesis of several clinically significant Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the chemical properties, synthesis, and purification of this key building block. Furthermore, this guide will detail the strategic chemical transformations that leverage the unique functionalities of 4-amino-3-nitrobenzamide to construct the complex heterocyclic cores of potent PARP inhibitors such as Olaparib, Niraparib, and Talazoparib. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into the application of this versatile intermediate.

Introduction to PARP Inhibition and the Significance of Key Intermediates

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial components of the DNA damage response (DDR) pathway.[1] They are responsible for detecting and signaling single-strand DNA breaks, thereby facilitating their repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2] This has made PARP inhibitors a cornerstone of targeted cancer therapy for various malignancies, including ovarian, breast, and prostate cancers.

The chemical synthesis of these intricate drug molecules relies on the strategic use of well-defined intermediates. 4-Amino-3-nitrobenzamide has emerged as a particularly valuable building block due to the orthogonal reactivity of its functional groups: a primary aromatic amine, a nitro group, and a primary amide. This arrangement allows for sequential and regioselective modifications, which are essential for constructing the complex heterocyclic systems characteristic of many PARP inhibitors.

Physicochemical Properties and Characterization of 4-Amino-3-nitrobenzamide

4-Amino-3-nitrobenzamide (CAS No: 41263-65-4) is a yellow solid with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol .[3] Understanding its physical and chemical properties is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₇N₃O₃[4]
Molecular Weight 181.15 g/mol [3]
Appearance Yellow Solid[5]
Melting Point Approx. 290°C[4]
Purity Typically >98%[3]
Analytical Characterization

Accurate characterization of 4-amino-3-nitrobenzamide is crucial to ensure the quality and consistency of subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of 4-amino-3-nitrobenzamide and quantifying any impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and N-O stretches.

Synthesis of 4-Amino-3-nitrobenzamide

The synthesis of 4-amino-3-nitrobenzamide is typically achieved through a multi-step process starting from readily available materials. A common and industrially scalable route begins with 4-chlorobenzoic acid.

Synthetic Pathway Overview

Synthesis_Pathway A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B Nitration (H₂SO₄, HNO₃) C 4-Amino-3-nitrobenzamide B->C Amination (NH₃ or equivalent) PARP_Inhibitor_Synthesis cluster_0 Core Synthesis cluster_1 Final Drug Molecule A 4-Amino-3-nitrobenzamide B 3,4-Diaminobenzamide A->B Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) C Heterocyclic Core B->C Cyclization (with suitable dielectrophile) D PARP Inhibitor (e.g., Olaparib, Niraparib) C->D Further Functionalization

Caption: General workflow for PARP inhibitor synthesis from 4-amino-3-nitrobenzamide.

Synthesis of Olaparib

Olaparib (Lynparza®) is a potent PARP inhibitor approved for the treatment of ovarian and breast cancer. [7][8]While various synthetic routes to Olaparib exist, some utilize intermediates derived from 4-amino-3-nitrobenzamide. The core phthalazinone structure can be constructed from a 3,4-disubstituted benzoic acid derivative, which can be accessed from 4-amino-3-nitrobenzamide.

Synthesis of Niraparib

Niraparib (Zejula®) is another important PARP inhibitor used in the treatment of ovarian cancer. [9][10]The synthesis of Niraparib often involves the construction of an indazole ring system. [11]The 3,4-diaminobenzamide derived from 4-amino-3-nitrobenzamide can serve as a precursor to this indazole core through cyclization with a suitable reagent.

Synthesis of Talazoparib

Talazoparib (Talzenna®) is a highly potent PARP inhibitor indicated for the treatment of certain types of breast cancer. [12][13]Its complex polycyclic structure can be assembled using a convergent synthesis strategy where one of the key building blocks can be derived from 4-amino-3-nitrobenzamide. [14][15][16]

Key Chemical Transformations

Selective Reduction of the Nitro Group

A critical step in the utilization of 4-amino-3-nitrobenzamide is the selective reduction of the nitro group to an amine, yielding 3,4-diaminobenzamide, without affecting the primary amide or the existing amino group.

Commonly Used Reducing Agents:

  • Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. [17]* Metal-Acid Systems: Metals such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for this transformation. [18]* Tin(II) Chloride (SnCl₂): This reagent offers a milder alternative for the reduction of aromatic nitro groups. [17]* Sodium Borohydride (NaBH₄) with a Catalyst: In the presence of transition metal complexes like Ni(PPh₃)₄, NaBH₄ can effectively reduce nitroaromatic compounds. [19][20]

Cyclization Reactions

The resulting 3,4-diaminobenzamide is a versatile intermediate for the synthesis of various nitrogen-containing heterocycles through condensation reactions with dicarbonyl compounds or their equivalents.

  • Formation of Benzimidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of a benzimidazole ring.

  • Formation of Quinoxalines: Condensation with α-dicarbonyl compounds yields quinoxalines.

  • Formation of Phthalazinones (in multi-step sequences): While not a direct cyclization of the diamine, the functionalities can be further manipulated to construct the phthalazinone core of inhibitors like Olaparib.

Safety and Handling

4-Amino-3-nitrobenzamide is a chemical that should be handled with appropriate safety precautions. It is known to cause skin, eye, and respiratory irritation. [4] Recommended Handling Practices:

  • Work in a well-ventilated area or a fume hood. [21][22]* Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [21][22]* Avoid inhalation of dust and contact with skin and eyes. [21][22]* In case of contact, wash the affected area thoroughly with soap and water. [21][22]* Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. [21][22]

Conclusion

4-Amino-3-nitrobenzamide is a cornerstone intermediate in the synthesis of a significant class of anti-cancer drugs. Its unique trifunctional nature provides a robust platform for the construction of complex heterocyclic systems that are central to the activity of many PARP inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists and process development scientists working in the field of oncology drug discovery and manufacturing. The continued exploration of novel synthetic routes and applications of this versatile building block will undoubtedly contribute to the development of next-generation PARP inhibitors and other important therapeutic agents.

References

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.).
  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved from [Link]

  • MSDS of 4-(methylamino)-3-nitrobenzoic acid - Capot Chemical. (2012-12-07). Retrieved from [Link]

  • Production of Niraparib using Imine Reductases - Research Explorer. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (n.d.). Retrieved from [Link]

  • WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents. (n.d.).
    • analytical methods. (n.d.). Retrieved from [Link]

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025-08-07). Retrieved from [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.).
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem. (n.d.). Retrieved from [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib - ResearchGate. (2023-10-16). Retrieved from [Link]

  • Niraparib; MK 4827 - New Drug Approvals. (2016-12-22). Retrieved from [Link]

  • Synthesis of 4-amino-3-nitrobenzonitrile - PrepChem.com. (n.d.). Retrieved from [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC - NIH. (2020-01-18). Retrieved from [Link]

  • Synthesis of Olaparib Derivatives and Their Antitumor Activities - ResearchGate. (2025-08-06). Retrieved from [Link]

  • CN105985294B - Preparation method of olaparib - Google Patents. (n.d.).
  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - MDPI. (n.d.). Retrieved from [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed. (2021-05-18). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018-10-08). Retrieved from [Link]

  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - NIH. (n.d.). Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024-05-14). Retrieved from [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Retrieved from [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - MDPI. (n.d.). Retrieved from [Link]

  • 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem. (n.d.). Retrieved from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (2022-03-08). Retrieved from [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Publishing. (n.d.). Retrieved from [Link]

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Methodological & Application

Synthesis Protocol for 4-Amino-3-nitrobenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive and technically detailed guide for the synthesis of 4-Amino-3-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the scientific principles and safety considerations that underpin this important chemical transformation.

Introduction and Significance

4-Amino-3-nitrobenzamide serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif, featuring an amino group, a nitro group, and a benzamide functionality, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for sequential and regioselective modifications, enabling the construction of diverse molecular architectures.

Overview of the Synthetic Strategy

The synthesis of 4-Amino-3-nitrobenzamide is typically achieved through a two-step process starting from 4-acetamidobenzoic acid. This strategy involves:

  • Electrophilic Aromatic Substitution (Nitration): The aromatic ring of 4-acetamidobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acetamido group, being an ortho-, para-director, guides the incoming nitro group to the position ortho to it (and meta to the deactivating carboxyl group).

  • Hydrolysis: The acetyl protecting group of the intermediate, 4-acetamido-3-nitrobenzoic acid, is subsequently removed via acid-catalyzed hydrolysis to yield the final product, 4-amino-3-nitrobenzoic acid. This is then converted to the amide. A related patent describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide starting from 4-chloro-3-nitrobenzoic acid.[1]

This approach is efficient and provides good yields of the desired product. The choice of an acetyl protecting group for the amine is critical as it prevents the oxidation of the amino group by the strong nitrating mixture and modulates its directing effect.

Detailed Experimental Protocol

This section outlines the step-by-step procedure for the synthesis of 4-Amino-3-nitrobenzamide.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Acetamidobenzoic acidReagent Grade, ≥98%Sigma-AldrichStarting material
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificCatalyst and solvent
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWRNitrating agent
Deionized Water (H₂O)For workup and washing
Ethanol (C₂H₅OH)Reagent Grade, ≥95%For recrystallization
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor neutralization
IceFor temperature control
Step-by-Step Synthesis

Step 1: Nitration of 4-Acetamidobenzoic Acid

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 17.9 g (0.1 mol) of 4-acetamidobenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.[2][3]

  • Prepare the nitrating mixture by cautiously adding 8.0 mL (0.12 mol) of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate beaker, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid over a period of 30-45 minutes.[2] Maintain the reaction temperature between 0 °C and 12 °C throughout the addition.[2]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

Step 2: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid to 4-Amino-3-nitrobenzoic Acid

  • Once the nitration is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 4-acetamido-3-nitrobenzoic acid will form.

  • Heat the aqueous mixture to 85-95 °C and maintain this temperature for 30-60 minutes to effect hydrolysis of the acetamido group.[2]

  • Cool the mixture to room temperature and then in an ice bath to precipitate the 4-amino-3-nitrobenzoic acid.

  • Collect the yellow crystalline product by vacuum filtration and wash it with cold deionized water until the washings are neutral to litmus paper.

Step 3: Amidation of 4-Amino-3-nitrobenzoic Acid

A common method to form the amide is via an acid chloride intermediate.

  • To a solution of 4-amino-3-nitrobenzoic acid (18.2 g, 0.1 mol) in 100 mL of a suitable solvent like methanol at 0°C, add thionyl chloride (19.4 g, 0.165 mol).[5]

  • Reflux the resulting mixture for 12 hours.[5]

  • Allow the reaction to cool to room temperature, which should precipitate a yellow solid.[5]

  • Filter and dry the solid to obtain the methyl ester.

  • The ester can then be converted to the amide by reaction with ammonia.

Purification

The crude 4-Amino-3-nitrobenzamide can be purified by recrystallization.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.[6]

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6][7]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Reaction Mechanism and Scientific Rationale

The synthesis hinges on the principles of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The regioselectivity of the nitration is therefore controlled by the more powerful activating acetamido group, directing the nitration to the position ortho to it.

The subsequent hydrolysis step is a standard acid-catalyzed deprotection of the acetamido group to reveal the free amine.

Characterization of 4-Amino-3-nitrobenzamide

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Technique Expected Result
Melting Point 280 °C (decomposes)[8][9]
¹H NMR Spectra should show characteristic peaks for the aromatic protons and the amine/amide protons.[10]
IR Spectroscopy Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and N-O stretching (nitro group) should be observed.[11]
Mass Spectrometry A molecular ion peak corresponding to the mass of 4-Amino-3-nitrobenzamide (181.15 g/mol ) should be observed.

Safety Precautions and Waste Disposal

Extreme caution must be exercised throughout this synthesis.

  • Handling of Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[12][13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16] All manipulations involving these acids must be performed in a well-ventilated chemical fume hood.[12][16]

  • Nitration Reaction: The nitration reaction is highly exothermic and can become uncontrollable if the temperature is not carefully managed.[17] Slow, dropwise addition of the nitrating mixture and efficient cooling are critical to prevent runaway reactions and the formation of dinitro byproducts.[4]

  • Emergency Procedures: An eyewash station and safety shower should be readily accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12]

  • Waste Disposal: Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional and local regulations.[13] Organic waste should be collected in a designated container.

Visualization of the Workflow

The overall experimental workflow can be visualized as follows:

Caption: Workflow for the synthesis of 4-Amino-3-nitrobenzamide.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of 4-Amino-3-nitrobenzamide. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can confidently and safely produce this valuable intermediate for their drug discovery and development endeavors. The provided characterization data serves as a benchmark for ensuring the quality and purity of the final product.

References

  • Google Patents. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Google Patents. (n.d.). Nitration of 4-acetamidobenzoic acid.
  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing 4-amino-3-nitro phenol.
  • Environmental Health & Safety, University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Quora. (n.d.). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether.

Sources

Synthesis of 4-Amino-3-nitrobenzamide: A Detailed Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-nitrobenzamide is a key structural motif and a versatile building block in medicinal chemistry and drug development. Its unique arrangement of a primary amine, a nitro group, and a benzamide functionality makes it an important intermediate in the synthesis of a variety of pharmacologically active compounds, including potent enzyme inhibitors and novel therapeutic agents. This application note provides a comprehensive, in-depth guide for the synthesis of 4-amino-3-nitrobenzamide, commencing from the readily available starting material, 4-nitrobenzoic acid. The protocols herein are designed for researchers and scientists in the field of drug development, offering not just a series of steps, but a detailed rationale behind the chosen synthetic strategy, potential challenges, and methods for ensuring the integrity of the final product.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-amino-3-nitrobenzamide from 4-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and chemoselectivity. The overall transformation can be logically divided into three key stages:

  • Amidation of 4-nitrobenzoic acid to form 4-nitrobenzamide.

  • Nitration of 4-nitrobenzamide to introduce a second nitro group, yielding 3,4-dinitrobenzamide.

  • Selective Reduction of one nitro group in 3,4-dinitrobenzamide to afford the target compound, 4-amino-3-nitrobenzamide.

This synthetic route is strategically designed to install the required functional groups in a controlled manner, leveraging the directing effects of the substituents on the aromatic ring.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow Start 4-Nitrobenzoic Acid Intermediate1 4-Nitrobenzamide Start->Intermediate1 Step 1: Amidation (SOCl₂, NH₄OH) Intermediate2 3,4-Dinitrobenzamide Intermediate1->Intermediate2 Step 2: Nitration (HNO₃, H₂SO₄) FinalProduct 4-Amino-3-nitrobenzamide Intermediate2->FinalProduct Step 3: Selective Reduction (Na₂S·9H₂O)

Caption: Overall synthetic route from 4-nitrobenzoic acid to 4-amino-3-nitrobenzamide.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitrobenzamide from 4-Nitrobenzoic Acid

Principle: The carboxylic acid functionality of 4-nitrobenzoic acid is first activated by conversion to its corresponding acid chloride using thionyl chloride (SOCl₂). The highly reactive 4-nitrobenzoyl chloride is then treated with aqueous ammonia to undergo nucleophilic acyl substitution, yielding the stable 4-nitrobenzamide.

Protocol:

  • Acid Chloride Formation:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid (10.0 g, 59.8 mmol).

    • In a well-ventilated fume hood, carefully add thionyl chloride (15 mL, 205 mmol).

    • Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

    • Heat the reaction mixture to reflux (approximately 80°C) for 2 hours. The solid 4-nitrobenzoic acid will dissolve as it is converted to the acid chloride.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation:

    • Cool a 500 mL beaker containing concentrated aqueous ammonia (100 mL) in an ice bath.

    • Slowly and carefully add the crude 4-nitrobenzoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of 4-nitrobenzamide will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.

    • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 4-nitrobenzamide as a white to pale yellow crystalline solid.

    • Dry the purified product in a vacuum oven at 60-70°C.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Nitrobenzoic Acid167.1210.0 g59.8
Thionyl Chloride118.9715 mL205
Aqueous Ammonia (conc.)-100 mL-
Expected Product 4-Nitrobenzamide ~9.5 g ~57.2
Theoretical Yield - 9.9 g -
Typical Yield - 85-95% -
Step 2: Synthesis of 3,4-Dinitrobenzamide from 4-Nitrobenzamide

Principle: This step involves an electrophilic aromatic substitution (nitration) reaction. The existing nitro group on 4-nitrobenzamide is a strong deactivating and meta-directing group, while the amide group is an activating and ortho, para-directing group. The incoming nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, will be directed to the position that is ortho to the amide group and meta to the nitro group, which is the C-3 position.

Protocol:

  • Preparation:

    • In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (40 mL).

    • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

    • Slowly add 4-nitrobenzamide (5.0 g, 30.1 mmol) in small portions to the cold, stirred sulfuric acid. Ensure the temperature remains below 10°C.

  • Nitration:

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (6.0 mL) while cooling in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 4-nitrobenzamide in sulfuric acid. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate of 3,4-dinitrobenzamide will form.

    • Allow the ice to melt, then collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

    • Dry the crude product. Recrystallization from glacial acetic acid or a large volume of ethanol can be performed for further purification.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Nitrobenzamide166.135.0 g30.1
Conc. Sulfuric Acid98.0846 mL-
Conc. Nitric Acid63.013.0 mL-
Expected Product 3,4-Dinitrobenzamide ~5.7 g ~27.0
Theoretical Yield - 6.3 g -
Typical Yield - 80-90% -
Step 3: Selective Reduction of 3,4-Dinitrobenzamide to 4-Amino-3-nitrobenzamide

Principle: This transformation relies on the chemoselective reduction of one nitro group in the presence of another. The Zinin reduction, using sodium sulfide or its hydrated form, is a classic and effective method for this purpose.[1] In dinitro compounds, the selectivity can be influenced by electronic and steric factors. In the case of 3,4-dinitrobenzamide, the nitro group at the 4-position is ortho to the electron-donating amide group (via resonance), which can stabilize the transition state of its reduction, leading to preferential reduction at this position.

Protocol:

  • Preparation of Reducing Agent:

    • In a 500 mL round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (14.5 g, 60.4 mmol) in 150 mL of deionized water.

  • Reduction Reaction:

    • Add 3,4-dinitrobenzamide (4.2 g, 20.0 mmol) to the sodium sulfide solution.

    • Heat the mixture to reflux with stirring for 2-3 hours. The color of the solution will typically change as the reaction progresses.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to a pH of approximately 6-7 with glacial acetic acid. This will precipitate the product. Caution: Acidification may release toxic hydrogen sulfide gas; perform this step in a well-ventilated fume hood.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the yellow precipitate of 4-amino-3-nitrobenzamide by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Recrystallize the product from ethanol or an ethanol/water mixture to obtain the pure compound.

    • Dry the final product under vacuum.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3,4-Dinitrobenzamide211.124.2 g20.0
Sodium Sulfide (Na₂S·9H₂O)240.1814.5 g60.4
Expected Product 4-Amino-3-nitrobenzamide ~2.9 g ~16.0
Theoretical Yield - 3.6 g -
Typical Yield - 70-85% -

Part 2: Expertise, Trustworthiness, and Validation

Expertise & Experience: Navigating Potential Challenges

As with any multi-step synthesis, there are several critical points where careful technique and a deep understanding of the underlying chemistry are paramount for success.

  • Step 1 (Amidation): The reaction of thionyl chloride with the carboxylic acid can be vigorous. The addition of DMF as a catalyst should be done cautiously. The subsequent addition of the acid chloride to ammonia is highly exothermic and must be performed slowly and with efficient cooling to prevent side reactions and ensure a high yield.

  • Step 2 (Nitration): Temperature control is absolutely critical during the nitration step. If the temperature rises significantly, there is a risk of over-nitration or the formation of undesired isomers. The amide group, while ortho, para-directing, can be protonated under the strongly acidic conditions, which would favor meta-nitration.[2] Maintaining a low temperature minimizes this effect and favors the desired 3-nitro product.

  • Step 3 (Selective Reduction): The Zinin reduction can sometimes be sluggish. Monitoring the reaction by TLC is essential to determine the endpoint. Over-reduction to the diamine is a potential side reaction if the reaction is left for too long or if the conditions are too harsh. The acidification step must be performed with extreme caution due to the evolution of H₂S gas.

Trustworthiness: A Self-Validating System

The integrity of this synthetic protocol is ensured through in-process controls and final product characterization.

  • In-Process Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction step. This allows for the determination of reaction completion and the identification of any significant side products.

  • Product Characterization: The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

    • Melting Point: A sharp melting point range is indicative of high purity.

    • Spectroscopy:

      • ¹H and ¹³C NMR: To confirm the chemical structure and the position of the substituents on the aromatic ring.

      • FT-IR: To identify the characteristic functional groups (amine, nitro, amide).

      • Mass Spectrometry: To confirm the molecular weight of the product.

    • Purity Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.

Part 3: Visualizations and Data Presentation

Logical Relationship Diagram for Nitration Regioselectivity

Nitration_Selectivity cluster_0 Directing Effects on 4-Nitrobenzamide Amide Amide (-CONH₂) Activating, Ortho/Para-directing BenzeneRing Benzene Ring Position3 Position 3 (Ortho to -CONH₂, Meta to -NO₂) Amide->Position3 Activates Position5 Position 5 (Ortho to -CONH₂, Meta to -NO₂) Amide->Position5 Activates Nitro Nitro (-NO₂) Deactivating, Meta-directing Nitro->Position3 Directs Nitro->Position5 Directs Favorable Major Product Site Position3->Favorable LessFavorable Minor Product Site (Steric Hindrance) Position5->LessFavorable

Caption: Rationale for the regioselective nitration at the 3-position of 4-nitrobenzamide.

References

  • Zinin, N. (1842). Beschreibung einiger neuer organischer Basen, dargestellt durch die Einwirkung des Schwefelwasserstoffes auf Verbindungen der Kohlenwasserstoffe mit Untersalpetersäure. Journal für Praktische Chemie, 27(1), 140-153.
  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.
  • Wikipedia. (2023). Zinin reaction. Retrieved from [Link][1]

  • Google Patents. (n.d.). Reduction of aromatic nitro and nitroso compounds. Retrieved from [3]

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-Amino-3-nitrobenzamide, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to ensure the quality and consistency of this compound. The causality behind the selection of chromatographic parameters is discussed in depth, and a comprehensive protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided.

Introduction

4-Amino-3-nitrobenzamide is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as any impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating HPLC method is essential for its quality control. This document provides a detailed analytical procedure and the scientific rationale underpinning the method's development and validation.

The core challenge in developing a method for 4-Amino-3-nitrobenzamide lies in its polar nature, conferred by the amino and amide functionalities, combined with the presence of the nitroaromatic chromophore. The method must be capable of separating the main component from potential process-related impurities and degradation products.

Physicochemical Properties and Analyte Characteristics

A thorough understanding of the analyte's properties is fundamental to developing a selective HPLC method.

  • Structure: 4-Amino-3-nitrobenzamide possesses a primary aromatic amine, a nitro group, and a primary amide group attached to a benzene ring.

  • Polarity: The presence of NH2 and CONH2 groups makes the molecule relatively polar.

  • pKa: The primary aromatic amine is basic, while the amide proton is very weakly acidic (predicted pKa ~15.7). The basicity of the amino group is significantly reduced by the electron-withdrawing effects of the adjacent nitro group and the meta-amide group.

HPLC Method Development and Rationale

The chosen HPLC method is a reversed-phase gradient method, which is well-suited for the separation of polar aromatic compounds.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides a versatile hydrophobic stationary phase for retaining the aromatic ring of the analyte. The 250 mm length and 5 µm particle size offer a good balance of resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is used to control the pH of the mobile phase, ensuring the amino group is protonated, which can improve peak shape by minimizing secondary interactions with residual silanols on the stationary phase.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient 20% B to 80% B over 15 minutesA gradient elution is necessary to ensure that both polar and potentially less polar impurities are eluted with good peak shape within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 275 nmBased on the UV spectrum of the structurally similar 4-aminobenzamide[1], 275 nm is expected to provide good sensitivity for the main analyte and its potential impurities containing the same chromophore.
Injection Volume 10 µLA standard injection volume for achieving good sensitivity without overloading the column.
Sample Preparation Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:WaterThis diluent is compatible with the mobile phase and ensures complete dissolution of the analyte.
Rationale for Method Choices

The selection of a C18 stationary phase is the standard starting point for the separation of aromatic compounds due to the hydrophobic interactions between the analyte's benzene ring and the alkyl chains of the stationary phase. The use of a buffered mobile phase at a low pH (formic acid provides a pH of approximately 2.7) serves to protonate the basic amino group of 4-Amino-3-nitrobenzamide. This protonation suppresses the interaction of the analyte with any exposed, acidic silanol groups on the silica backbone of the stationary phase, thereby preventing peak tailing and improving chromatographic performance.

A gradient elution from a lower to a higher concentration of the organic modifier (acetonitrile) is employed to accommodate a potentially wide range of impurity polarities. Early-eluting, more polar impurities will be resolved in the initial, highly aqueous mobile phase, while less polar, more retained impurities will be eluted as the organic content increases.

Potential Impurities

A robust purity method must be able to separate the analyte from potential process-related impurities and degradation products. Based on a likely synthetic route starting from 4-chloro-3-nitrobenzoic acid[4], potential impurities include:

  • Starting Materials: 4-chloro-3-nitrobenzoic acid.

  • Intermediates: 4-amino-3-nitrobenzoic acid (from amination of the chloro-compound followed by incomplete amidation).

  • By-products: Impurities arising from side reactions during nitration or amination steps. For instance, incomplete reduction of a related dinitro compound could lead to other nitro-amino isomers.[5]

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6]

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed.[7][8] This involves subjecting a sample of 4-Amino-3-nitrobenzamide to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active substance.[9]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure, the samples are diluted appropriately and analyzed by the HPLC method. The chromatograms of the stressed samples are compared to that of an unstressed sample.

Acceptance Criteria: The method is considered specific if there is adequate resolution between the main peak of 4-Amino-3-nitrobenzamide and any peaks from degradation products or potential impurities. Peak purity analysis of the main peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm that it is spectrally homogeneous.

Linearity

Protocol: Prepare a series of at least five solutions of 4-Amino-3-nitrobenzamide reference standard ranging from the reporting limit to 150% of the nominal sample concentration.

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Range

The range of the method is inferred from the linearity study and is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Protocol: Perform recovery studies by spiking a placebo with known amounts of 4-Amino-3-nitrobenzamide at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples of 4-Amino-3-nitrobenzamide at the nominal concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

  • LOD = 3.3 * (Standard Deviation of the Response) / Slope

  • LOQ = 10 * (Standard Deviation of the Response) / Slope

The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Protocol: Intentionally vary critical method parameters and assess the impact on the results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% absolute organic content)

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by these minor variations.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve 4-Amino-3-nitrobenzamide Injector Autosampler Sample->Injector MP_A Prepare Mobile Phase A (0.1% Formic Acid in Water) Pump Gradient Pump MP_A->Pump MP_B Prepare Mobile Phase B (Acetonitrile) MP_B->Pump Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Workflow for the HPLC purity analysis of 4-Amino-3-nitrobenzamide.

Method Validation Process

Validation_Process Method_Development Optimized HPLC Method Validation Method Validation (ICH Q2(R1)) Method_Development->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Overview of the validation process for the analytical method.

Conclusion

The HPLC method presented in this application note is a reliable and robust procedure for the purity analysis of 4-Amino-3-nitrobenzamide. The detailed explanation of the rationale behind the method development choices and the comprehensive validation protocol provide a solid foundation for its implementation in a quality control environment. This method is demonstrated to be stability-indicating, ensuring that it can accurately measure the purity of the analyte in the presence of its potential impurities and degradation products.

References

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • RSC Publishing. (2011). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Research Online. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Analysis of 4-Amino-3-nitrobenzamide and its Putative Metabolites in In Vitro Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 4-Amino-3-nitrobenzamide and the identification of its potential metabolites. The protocol outlines procedures for in vitro metabolism using human liver microsomes, a streamlined sample preparation using protein precipitation, and a validated analytical method suitable for drug metabolism and pharmacokinetic (DMPK) studies. The described workflow provides the selectivity and sensitivity required for characterizing the metabolic fate of this compound, adhering to the principles of bioanalytical method validation outlined by regulatory agencies.

Introduction: The Rationale for Metabolic Profiling

4-Amino-3-nitrobenzamide (MW: 181.15 g/mol ) is an aromatic amide containing functional groups—an aromatic amine, a nitro group, and a benzamide—that are susceptible to extensive metabolic transformation.[1] Understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of drug discovery and development. Metabolic profiling helps to identify pharmacologically active or potentially toxic metabolites, elucidate clearance pathways, and predict potential drug-drug interactions.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technology for this purpose, offering unparalleled sensitivity and specificity for both identifying and quantifying drugs and their metabolites in complex biological matrices.[4][5] This application note provides a comprehensive framework, from metabolite generation to validated analysis, to support early-stage evaluation of 4-Amino-3-nitrobenzamide.

In Vitro Metabolite Generation: Human Liver Microsomes

To investigate the metabolic profile, we first require a system to generate the metabolites. Human liver microsomes (HLMs) are a well-established and cost-effective in vitro model for predicting hepatic metabolism.[6] They are subcellular fractions of hepatocytes that contain a high concentration of key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][7]

Principle of the HLM Assay

The assay involves incubating the parent compound (4-Amino-3-nitrobenzamide) with HLMs in the presence of necessary cofactors, primarily NADPH, which initiates the CYP-mediated catalytic cycle.[7] The reaction is stopped at various time points, and the mixture is analyzed to measure the disappearance of the parent drug and the appearance of metabolites.

Protocol: Metabolic Stability in HLMs
  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Parent Compound Stock: 10 mM 4-Amino-3-nitrobenzamide in DMSO.

    • HLM Stock: Pooled Human Liver Microsomes (20 mg/mL). Thaw on ice immediately before use.

    • NADPH Regenerating System (NRS) Solution A: (e.g., Corning Gentest™).

    • NRS Solution B: (e.g., Corning Gentest™).

  • Incubation Procedure:

    • Prepare a master mix by diluting HLM stock in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.

    • Add the parent compound from the stock solution to the HLM master mix to achieve a final concentration of 1 µM. Pre-incubate this mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH cofactor solution (prepared according to the manufacturer's instructions).

    • Incubate the reaction mixture in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Quench the reaction immediately by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (IS). The IS is a structurally similar compound used to normalize for variations in sample processing and instrument response; for this application, a stable-isotope labeled analog or a compound like 4-Amino-N-(3,5-dichlorophenyl)benzamide could be suitable.[8]

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute to facilitate protein precipitation.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Sample Preparation from Biological Matrices

For analyzing samples from in vivo studies (e.g., plasma), a robust sample preparation protocol is essential to remove matrix components like proteins and phospholipids that can interfere with LC-MS analysis.[9][10] Protein precipitation is a simple, fast, and effective method for this purpose.

Protocol: Plasma Protein Precipitation (PPT)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >13,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean vial or 96-well plate for analysis.

G cluster_0 Metabolite Generation & Sample Preparation HLM 1. HLM Incubation (Parent Drug + Microsomes + NADPH at 37°C) Quench 2. Reaction Quenching (Ice-cold Acetonitrile + Internal Standard) HLM->Quench Vortex 3. Protein Precipitation (Vortex Mix) Quench->Vortex Centrifuge 4. Matrix Removal (Centrifugation) Vortex->Centrifuge Supernatant 5. Final Extract (Transfer Supernatant) Centrifuge->Supernatant Analysis Inject into LC-MS/MS System Supernatant->Analysis

Caption: General experimental workflow from in vitro incubation to LC-MS/MS analysis.

LC-MS/MS Analytical Method

The core of the analysis relies on separating the parent compound from its metabolites using liquid chromatography and detecting them with high specificity using tandem mass spectrometry.

Liquid Chromatography

Because of the polar functional groups and aromatic nature of 4-Amino-3-nitrobenzamide, reversed-phase chromatography is an ideal choice. The use of a C18 stationary phase provides excellent retention and separation for a wide range of small molecules.

Parameter Condition Rationale
HPLC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 1.8 µm, 2.1 x 50 mmStandard for small molecule analysis, offering good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation of analytes for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the C18 column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.
Injection Vol. 5 µL
Gradient See Table 2 belowA gradient is necessary to elute both polar metabolites and the less polar parent drug.

Table 2: UPLC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
4.0 95
5.0 95
5.1 5

| 6.0 | 5 |

Tandem Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the amino group on the parent compound and its metabolites is readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11]

Parameter Setting Rationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for polar, ionizable compounds like aromatic amines.
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transitions See Table 3 belowSpecific precursor-to-product ion transitions for each analyte ensure high specificity.
Putative Metabolites and MRM Transitions

Based on the structure of 4-Amino-3-nitrobenzamide, several metabolic pathways are plausible. The most common Phase I reaction for an aromatic nitro group is reduction to an amino group, while the aromatic ring is susceptible to hydroxylation. Phase II metabolism often involves conjugation with glucuronic acid.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-Amino-3-nitrobenzamide (m/z 182.1) p1_reduction Nitro-reduction (m/z 152.1) parent->p1_reduction + H₂ - O₂ p1_hydroxyl Hydroxylation (m/z 198.1) parent->p1_hydroxyl + O p2_glucuronide Glucuronidation (of hydroxylated metabolite) (m/z 374.1) p1_hydroxyl->p2_glucuronide + C₆H₈O₆

Caption: Hypothesized metabolic pathway for 4-Amino-3-nitrobenzamide.

Table 3: Hypothetical MRM Transitions for Quantification and Identification

Compound Metabolic Reaction Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
4-Amino-3-nitrobenzamide Parent 182.1 165.1 (Loss of NH₃) 15
Metabolite 1 Nitro-reduction (-NO₂ → -NH₂) 152.1 135.1 (Loss of NH₃) 18
Metabolite 2 Hydroxylation (+O) 198.1 181.1 (Loss of NH₃) 15
Metabolite 3 Glucuronide Conjugate (+C₆H₈O₆) 374.1 198.1 (Loss of glucuronide) 20
Internal Standard (Example) Analyte Dependent Analyte Dependent Analyte Dependent

Note: Product ions and collision energies are hypothetical and must be optimized experimentally by infusing individual standards.

Bioanalytical Method Validation

To ensure that the analytical method is reliable and reproducible, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH) M10.[12][13][14][15] Validation demonstrates that the method is suitable for its intended purpose.

Table 4: Summary of Key Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Calibration Curve Relationship between instrument response and known concentrations of the analyte. At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to the true value (accuracy) and to each other (precision). Measured at LLOQ, LQC, MQC, HQC. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: %CV ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Signal-to-noise ratio > 5; accuracy within ±20%; precision ≤ 20% CV.
Recovery The efficiency of the extraction procedure. Should be consistent and reproducible, though not necessarily 100%.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing analyte response in post-extraction spiked matrix to response in a clean solution.

| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentration should be within ±15% of the nominal concentration. |

Conclusion

This application note presents a complete workflow for the analysis of 4-Amino-3-nitrobenzamide and its potential metabolites. The method leverages a standard in vitro HLM model for metabolite generation, a simple and efficient protein precipitation for sample cleanup, and a highly sensitive and specific UPLC-MS/MS method for analysis. The framework for method validation ensures that the data generated is accurate, reliable, and suitable for supporting drug discovery and development programs. This protocol can be readily adapted for various biological matrices and serves as a foundational method for further DMPK studies.

References

  • Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube (Chem Help ASAP). [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PubMed Central (PMC). [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Jove. [Link]

  • LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. ResearchGate. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PubMed Central (PMC). [Link]

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Application Note: A Researcher's Guide to the 1H NMR Spectrum Analysis of 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-3-nitrobenzamide, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It elucidates the causal relationships between the molecule's structure and its spectral features, offering a field-proven protocol for sample preparation and data acquisition. We will dissect the electronic effects of the substituent groups, predict the chemical shifts and coupling patterns of the aromatic protons, and outline a self-validating experimental workflow to ensure data integrity and trustworthiness.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A robust analysis of any NMR spectrum begins with a theoretical prediction based on the molecule's structure. The substitution pattern on the benzene ring and the electronic nature of the substituents are the primary determinants of the chemical shifts (δ) and spin-spin coupling constants (J) for the aromatic protons.

Molecular Structure and Substituent Effects

4-Amino-3-nitrobenzamide is a trisubstituted benzene derivative. Understanding the interplay of its three functional groups—amino (-NH₂), nitro (-NO₂), and carboxamide (-CONH₂)—is critical for spectral assignment.

  • Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing a shielding effect that shifts proton signals upfield (to lower δ values)[1].

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) through both inductive and resonance effects. It significantly decreases electron density on the ring, leading to a strong deshielding of protons and shifting their signals downfield (to higher δ values).

  • Carboxamide Group (-CONH₂): A moderately electron-withdrawing group, primarily through induction. It deshields adjacent protons, contributing to a downfield chemical shift.

The combined influence of these groups creates a distinct electronic environment for each of the three aromatic protons, designated H-5, H-6, and H-2 as shown below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in 0.7 mL DMSO-d6 weigh->dissolve mix 3. Vortex to Homogenize dissolve->mix transfer 4. Transfer to NMR Tube mix->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire 1H Spectrum lock->acquire process 8. Fourier Transform & Phase Correction acquire->process calibrate 9. Calibrate Spectrum (DMSO peak at 2.50 ppm) process->calibrate integrate 10. Integrate Signals calibrate->integrate assign 11. Assign Peaks integrate->assign

Caption: Standard Operating Procedure for NMR Analysis.

NMR Spectrometer Parameters

For a 400 MHz spectrometer, the following parameters serve as a robust starting point.

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse experiment for quantitative 1D spectra.
Spectral Width ~16 ppmEnsures all aromatic and N-H proton signals are captured.
Number of Scans 8-16Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay (D1) 2 secondsAllows for adequate relaxation of protons between scans, crucial for accurate integration.
Acquisition Time ~2-3 secondsProvides good digital resolution for resolving coupling constants.

Data Interpretation and Structural Validation

After processing, the resulting spectrum should be calibrated using the residual DMSO-d₅ peak at δ 2.50 ppm. The analysis involves correlating the experimental data with our theoretical predictions.

Peak Assignment

The expected spectrum will feature three distinct signals in the aromatic region (δ 6.5-9.0 ppm) and broad signals for the amine and amide protons.

H6 H-6 (dd) H5 H-5 (d) H6->H5 J-ortho ~8-9 Hz H2 H-2 (d) H6->H2 J-meta ~2-3 Hz

Caption: Spin-spin coupling network for aromatic protons.

  • Signal 1 (Doublet, δ ≈ 8.5 ppm, J ≈ 2.5 Hz): This downfield signal is assigned to H-2 . The chemical shift is consistent with the strong deshielding from two adjacent EWGs. The multiplicity is a doublet with a small coupling constant, confirming meta-coupling to H-6.

  • Signal 2 (Doublet of Doublets, δ ≈ 7.8 ppm, J ≈ 8.8, 2.5 Hz): This signal is assigned to H-6 . It is split into a doublet by the ortho H-5 (large J value) and further split into a doublet of doublets by the meta H-2 (small J value).

  • Signal 3 (Doublet, δ ≈ 7.0 ppm, J ≈ 8.8 Hz): This upfield aromatic signal corresponds to H-5 . Its shielded position is due to the powerful electron-donating ortho-amino group. The large coupling constant confirms its ortho relationship with H-6.

Protocol for Self-Validation: The D₂O Shake

The assignments of the exchangeable -NH₂ and -CONH₂ protons can be unequivocally confirmed with a D₂O exchange experiment. This is a cornerstone of trustworthy spectral interpretation.

Protocol:

  • Acquire the standard ¹H NMR spectrum in DMSO-d₆.

  • Carefully remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake gently for 30 seconds to facilitate proton-deuteron exchange.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

Expected Result: The broad signals assigned to the -NH₂ and -CONH₂ protons will disappear or significantly diminish in intensity. This occurs because the labile N-H protons exchange with the deuterons from D₂O, and deuterium is not observed in a ¹H NMR experiment. The aromatic signals (H-2, H-5, H-6) will remain unchanged, validating their assignment to non-exchangeable C-H protons.

Conclusion

The ¹H NMR spectrum of 4-Amino-3-nitrobenzamide is a textbook example of how substituent electronic effects and predictable coupling patterns can be used for unambiguous structural elucidation. By following the detailed protocols for sample preparation, data acquisition, and validation outlined in this guide, researchers can confidently acquire and interpret high-quality spectral data. This rigorous approach ensures the scientific integrity required for applications in medicinal chemistry, process development, and quality control.

References

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(9), 527-535. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation's website. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC Publishing. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Puget Sound's website. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University's website. [Link]

Sources

Application Notes & Protocols: Leveraging 4-Amino-3-nitrobenzamide Scaffolds in Advanced Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of peptides with modified C-termini, particularly peptide amides, is crucial for enhancing their biological activity, stability, and pharmacokinetic profiles. While standard solid-phase peptide synthesis (SPPS) protocols utilizing resins like Rink Amide are effective, they often rely on harsh trifluoroacetic acid (TFA) for cleavage, which can be detrimental to sensitive sequences.[1][2] The 4-amino-3-nitrobenzamide chemical scaffold offers a versatile and powerful alternative for creating specialized linkers that enable milder and more specific cleavage strategies. This guide provides an in-depth exploration of two primary applications of this scaffold: its use in photolabile linkers for the traceless release of C-terminal peptide amides under neutral conditions, and its derivatization into the 4-(bromomethyl)-3-nitrobenzamidomethyl (Nbb) linker for the synthesis of C-terminal N-alkyl amides via on-resin aminolysis. Detailed mechanisms, step-by-step protocols, and expert insights are provided for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis toolkit.

Part I: The Photocleavable 3-Nitrobenzamide Linker for Peptide Amide Synthesis

Principle and Mechanism: A Light-Induced Release

Photolabile linkers represent a significant advancement in SPPS, offering an orthogonal cleavage strategy that avoids strong acids. The 3-nitrobenzyl motif, a core component of the 4-amino-3-nitrobenzamide structure, is a well-established photolabile group. When incorporated as a linker between the resin and the peptide, it allows for the release of the peptide upon irradiation with UV light, typically in the 350-365 nm range.

The cleavage mechanism is an intramolecular redox reaction initiated by the absorption of a photon. The excited nitro group abstracts a proton from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the peptide C-terminal amide and a 2-nitrosobenzaldehyde byproduct, which remains attached to the resin.[1][3][4] This process is highly efficient and occurs under neutral pH, preserving acid-sensitive functionalities within the peptide.

G cluster_mechanism Photolytic Cleavage Mechanism Resin Resin-Linker-C(O)-NH-Peptide Excited [Resin-Linker*-C(O)-NH-Peptide] Excited State Resin->Excited hν (350-365 nm) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Products Peptide-CONH₂ (Released) + Resin-Nitrosobenzaldehyde Intermediate->Products Rearrangement

Caption: Mechanism of photolytic cleavage of a nitrobenzyl-based linker.

Protocol 1: Synthesis of a Peptide Amide via Photocleavage

This protocol details the synthesis of a model peptide amide using a commercially available aminomethyl resin functionalized with a 4-carboxy-3-nitrobenzoic acid derivative, followed by Fmoc-SPPS and photolytic cleavage.

  • Resin Preparation & First Amino Acid Loading:

    • Swell aminomethyl polystyrene resin (1.0 g, 0.8 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

    • In a separate flask, activate 4-carboxy-3-nitrobenzoic acid (4 eq.) using a standard coupling agent like HBTU/HOBt (3.9 eq.) and a base such as DIEA (8 eq.) in DMF.

    • Add the activated linker solution to the swollen resin and agitate for 4 hours.

    • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

    • Perform a Kaiser test to confirm the complete reaction of the primary amines.[5][6]

    • Load the first Fmoc-protected amino acid using standard coupling procedures (e.g., HBTU/DIEA).

  • Peptide Chain Elongation (Fmoc-SPPS):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min) to remove the Fmoc protecting group.[7][8]

    • Washing: Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 2 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a complete reaction.

    • Repeat: Continue this cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.

  • Final Deprotection and Resin Preparation:

    • After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under a high vacuum for at least 4 hours.

  • Photolytic Cleavage:

    • Transfer the dry peptide-resin (e.g., 100 mg) to a quartz or borosilicate reaction vessel equipped with a stirrer.

    • Add a cleavage solvent such as methanol or a mixture of acetonitrile/water. The solvent should be degassed with nitrogen or argon for 15 minutes prior to use to minimize oxidation of sensitive residues.

    • Irradiate the resin suspension using a UV lamp with a primary emission wavelength between 350-365 nm. Ensure the vessel is positioned for optimal light exposure.

    • Continue irradiation with gentle stirring for 2-6 hours. The optimal time should be determined empirically for each peptide.

    • After cleavage, filter the resin and collect the filtrate containing the peptide amide.

    • Wash the resin with fresh cleavage solvent (3x) and combine the filtrates.

    • Remove the solvent from the combined filtrate under reduced pressure (e.g., rotary evaporator) to yield the crude peptide amide.

  • Analysis and Purification:

    • Analyze the crude product by reverse-phase HPLC and confirm the molecular weight by mass spectrometry.

    • Purify the peptide amide using preparative HPLC.[9]

G Start Start: Functionalized Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Loop Repeat for Sequence Wash2->Loop Loop->Fmoc_Deprotect Next AA Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect Last AA Final_Wash_Dry Final Wash & Dry Final_Deprotect->Final_Wash_Dry Cleavage Photolytic Cleavage (UV Light, 365 nm) Final_Wash_Dry->Cleavage Collect Collect & Evaporate Filtrate Cleavage->Collect End End: Crude Peptide Amide Collect->End G cluster_mechanism On-Resin Aminolysis Mechanism Resin Resin-Nbb-Linker-O-C(O)-Peptide Products Peptide-C(O)-NH-R (Released) + Resin-Nbb-Linker-OH Resin->Products Amine R-NH₂ (Primary Amine) Amine->Products Nucleophilic Attack & Cleavage

Caption: Cleavage of a peptide N-alkyl amide from an Nbb resin via aminolysis.

Protocol 2: Synthesis of a Peptide N-Alkyl Amide (Boc Strategy)

This protocol outlines the synthesis of a peptide N-ethyl amide using a pre-derivatized Nbb resin and the Boc/Bzl protection strategy.

  • Resin Preparation and First Amino Acid Loading:

    • Start with a commercially available Nbb-functionalized resin or prepare it by coupling 4-(bromomethyl)-3-nitrobenzoic acid to an aminomethyl resin.

    • Load the first Boc-protected amino acid onto the resin via its cesium salt to form the benzyl ester linkage.

  • Peptide Chain Elongation (Boc-SPPS):

    • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group. [10][11] * Washing: Wash the resin with DCM (3x) to remove residual TFA.

    • Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 5-10% DIEA in DCM for 5 minutes. [10] * Washing: Wash the resin with DCM (3x) and DMF (3x).

    • Amino Acid Coupling: Couple the next Boc-protected amino acid using standard activators such as HBTU/DIEA or DIC/HOBt in DMF.

    • Repeat: Continue this cycle until the peptide sequence is complete.

  • On-Resin Aminolysis:

    • After the final Boc deprotection and neutralization, wash the peptide-resin extensively with DMF and dry it partially.

    • Prepare a solution of the desired primary amine (e.g., 2 M ethylamine in DMF).

    • Add the amine solution to the peptide-resin and agitate at room temperature for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots of the solution and analyzing by HPLC.

    • Once the reaction is complete, filter the resin and collect the filtrate.

    • Wash the resin with DMF (3x) and combine the filtrates.

    • Evaporate the solvent to obtain the side-chain protected peptide N-alkyl amide.

  • Final Side-Chain Deprotection:

    • For the final removal of side-chain protecting groups (e.g., Bzl, Tos), a strong acid cleavage is required.

    • Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Treat the protected peptide with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) at 0 °C for 1 hour. [12] * Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used. [13] * After the reaction, evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Analysis and Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Analyze by HPLC and mass spectrometry, then purify using preparative HPLC.

Data Summary & Comparative Analysis

FeatureMethod 1: Photocleavable Linker Method 2: Nbb Linker
SPPS Strategy Fmoc/tBuBoc/Bzl
C-Terminal Product Peptide Amide (-CONH₂)Peptide N-Alkyl Amide (-CONH-R)
Cleavage Condition UV Light (350-365 nm), Neutral pH1. Primary Amine (Aminolysis)2. Strong Acid (HF, TFMSA)
Key Advantage Extremely mild, orthogonal cleavageDirect synthesis of N-alkyl amides
Key Limitation Potential for UV-induced side reactions; requires specialized equipmentIncompatible with standard Fmoc strategy; requires strong acid for final deprotection
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Acid-stable (e.g., Bzl, Tos)

Conclusion

The 4-amino-3-nitrobenzamide scaffold is a cornerstone for advanced linker design in solid-phase peptide synthesis. Its application as a photolabile linker enables the clean, traceless synthesis of C-terminal peptide amides under exceptionally mild conditions, preserving the integrity of complex and sensitive molecules. In parallel, its derivatization into the Nbb linker provides a robust and direct pathway for the synthesis of biologically important peptide N-alkyl amides, a class of molecules that is otherwise challenging to produce. By understanding the distinct chemical principles and protocols associated with each approach, researchers can strategically leverage this versatile scaffold to achieve their synthetic goals and accelerate the development of novel peptide-based therapeutics.

References

  • Nicolas, E., et al. (1993). A new solid-phase method for the C-terminal N-alkylation of peptides. Tetrahedron Letters. Available at: [Link] (Note: While the direct article wasn't in the search results, the Nbb resin described in [14]is based on this work.)

  • Nielsen, P. E., et al. (1991). Photolytic cleavage of DNA by nitrobenzamido ligands linked to 9-aminoacridines gives DNA polymerase substrates in a wavelength-dependent reaction. Bioconjugate Chemistry. Available at: [Link] [3][15]3. Gongora-Benitez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. From the Protein Journal. Available at: [Link]

  • Sci-Hub. (n.d.). Photolytic cleavage of DNA by nitrobenzamido ligands linked to 9-aminoacridines gives DNA polymerase substrates in a wavelength-dependent reaction. Available at: [Link]

  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Available at: [Link]

  • Bofill, J., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. Molecules. Available at: [Link]

  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Google Patents. (1986). US4569967A - Synthesis of N-substituted peptide amides.
  • Avello, M., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Echner, H., & Voelter, W. (1988). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Zeitschrift für Naturforschung B. Available at: [Link]

  • Hansen, J. S., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Available at: [Link]

  • Nielsen, P. E., et al. (1988). Photochemical cleavage of DNA by nitrobenzamides linked to 9-aminoacridine. Biochemistry. Available at: [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]

  • Stathopoulos, P., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science. Available at: [Link]

  • Digital CSIC. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Available at: [Link]

  • Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. IntechOpen. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

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Application Notes and Protocols for the Diazotization of 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Diazonium Moiety

The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, unlocking a vast array of subsequent functionalizations. This process converts a relatively inert amino group into a highly versatile diazonium salt, which serves as an excellent leaving group (N₂) upon substitution. The resulting diazonium intermediate can be readily converted into a wide range of functionalities, including halides, cyanides, hydroxyls, and aryl groups, through reactions such as the Sandmeyer and azo coupling reactions.[1][2][3][4]

4-Amino-3-nitrobenzamide is a particularly interesting substrate for diazotization. The presence of the electron-withdrawing nitro and amide groups influences the reactivity of the aromatic ring and the stability of the resulting diazonium salt. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful diazotization of 4-Amino-3-nitrobenzamide, including a detailed experimental protocol, mechanistic insights, safety considerations, and potential applications of the resulting diazonium salt.

Reaction Mechanism: The Formation of the Aryl Diazonium Ion

The diazotization reaction proceeds through a well-established mechanism initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2]

  • Formation of the Nitrosonium Ion: The nitrous acid is protonated by the strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 4-Amino-3-nitrobenzamide attacks the nitrosonium ion.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

  • Dehydration: In the acidic medium, the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the stable aryl diazonium ion.

The overall transformation is depicted in the following scheme:

Diazotization Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, - H₂O H2O H₂O Amine 4-Amino-3-nitrobenzamide Intermediate1 N-Nitrosamine Intermediate Amine->Intermediate1 + NO⁺ Intermediate2 Diazohydroxide Intermediate1->Intermediate2 Proton Transfer Diazonium 4-Diazo-3-nitrobenzamide Cation Intermediate2->Diazonium + H⁺, - H₂O Sandmeyer_Reaction_Workflow Diazonium 4-Diazo-3-nitrobenzamide (in situ) Halide 4-Halo-3-nitrobenzamide Diazonium->Halide CuX (X = Cl, Br, I) Cyanide 4-Cyano-3-nitrobenzamide Diazonium->Cyanide CuCN

Caption: Sandmeyer reaction pathways for 4-diazo-3-nitrobenzamide.

Azo Coupling Reactions

Azo coupling reactions involve the electrophilic attack of the diazonium salt on an electron-rich aromatic compound, such as a phenol or an aniline, to form a brightly colored azo compound. [5][6]These azo dyes have widespread applications in the textile and pigment industries. [7][8][9]

  • The coupling reaction is typically carried out in a solution with controlled pH. For coupling with phenols, a slightly alkaline medium is preferred, while for anilines, a slightly acidic medium is used.

Azo_Coupling_Workflow Diazonium 4-Diazo-3-nitrobenzamide (in situ) AzoDye Azo Dye Diazonium->AzoDye Azo Coupling Phenol Phenol/Aniline (Electron-rich aromatic) Phenol->AzoDye

Caption: General workflow for azo coupling reactions.

Safety and Handling

Diazotization reactions and the handling of diazonium salts require strict adherence to safety protocols due to the potential hazards involved.

  • Explosion Hazard: Solid diazonium salts are often explosive when dry and should not be isolated. Always use them in solution.

  • Temperature Control: Maintain the reaction temperature below 5 °C to prevent decomposition of the diazonium salt, which can be exothermic and lead to a runaway reaction.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: Excess nitrous acid should be quenched with urea or sulfamic acid before workup.

Conclusion

The diazotization of 4-Amino-3-nitrobenzamide provides a versatile and reactive intermediate for the synthesis of a wide range of functionalized aromatic compounds. The protocol outlined in these application notes, based on well-established procedures for analogous compounds, offers a reliable method for researchers in drug development and materials science to explore novel chemical entities. Careful control of the reaction temperature is paramount to ensure the stability of the diazonium salt and to achieve high yields in subsequent synthetic steps.

References

  • Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal of Applied Chemistry. Available at: [Link]

  • The Synthesis of Azo Dyes. University of Toronto. Available at: [Link]

  • Synthesis of 4-amino-3-nitrobenzaldehyde. ResearchGate. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Azo coupling. Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Azo Coupling. Organic Chemistry Portal. Available at: [Link]

  • Diazotization of 4-amino-3-nitrobenzaldehyde. ResearchGate. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

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Application Notes & Protocols for the Synthesis of N-substituted 4-Amino-3-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

N-substituted 4-amino-3-nitrobenzamide derivatives represent a critical class of chemical intermediates, primarily valued for their role as versatile building blocks in the synthesis of pharmaceuticals and biologically active compounds.[1][2] The strategic placement of the amino, nitro, and a modifiable amide group on the benzene ring allows for a wide range of subsequent chemical transformations. These scaffolds are key precursors for synthesizing various heterocyclic systems, such as benzimidazoles, which are explored for treating conditions from viral infections to cancer.[2][3][4] Their derivatives have also found applications in the development of azo dyes.[5]

This document provides a comprehensive guide for researchers and drug development professionals on the reliable synthesis of N-substituted 4-amino-3-nitrobenzamide derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering two robust protocols—an acyl chloride-mediated pathway and a direct amide coupling method. We will cover precursor synthesis, detailed reaction protocols, characterization techniques, and critical safety considerations.

Foundational Chemistry: The Amide Bond

The core of this synthesis is the formation of an amide bond between the carboxylic acid of 4-amino-3-nitrobenzoic acid and a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is generally unfeasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the central principle behind the protocols described herein.[6]

The choice of activation strategy depends on factors like the amine's reactivity, the presence of other sensitive functional groups, desired yield, and cost. The two primary strategies are:

  • Conversion to an Acyl Halide: A highly reactive intermediate that readily couples with amines. This is a classic, cost-effective method.

  • In-situ Activation with Coupling Reagents: A milder, often more efficient approach suitable for complex or sensitive substrates.[7]

Synthesis of the Key Precursor: 4-Amino-3-nitrobenzoic Acid

While commercially available, understanding the synthesis of the starting material provides deeper context. A common industrial route begins with 4-chlorobenzoic acid.[1]

  • Step 1: Nitration: 4-chlorobenzoic acid is treated with a nitrating mixture (concentrated nitric and sulfuric acids) to introduce a nitro group, yielding 4-chloro-3-nitrobenzoic acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Step 2: Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-3-nitrobenzoic acid is then reacted with an amine, such as aqueous methylamine, under heat.[1][2] The electron-withdrawing nitro group activates the chlorine atom for nucleophilic displacement by the amine. Acidification of the reaction mixture precipitates the desired 4-(methylamino)-3-nitrobenzoic acid product.[1] For the parent 4-amino-3-nitrobenzoic acid, ammonia would be used instead of methylamine.

Synthetic Protocols for N-Substitution

Protocol 1: Acyl Chloride-Mediated Synthesis

This two-step method is robust and widely used. It involves first creating the highly reactive 4-amino-3-nitrobenzoyl chloride, which is then immediately used to acylate the desired amine.

Caption: Workflow for Acyl Chloride-Mediated Synthesis.

Part A: Synthesis of 4-Amino-3-nitrobenzoyl Chloride

  • Causality: Thionyl chloride (SOCl₂) is an excellent chlorinating agent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[2][8]

Step-by-Step Protocol:

  • Set up a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas). Ensure all glassware is thoroughly dried to prevent hydrolysis of the thionyl chloride.

  • To the flask, add 4-amino-3-nitrobenzoic acid (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq), which can also serve as the solvent.

  • Gently heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This will leave the crude 4-amino-3-nitrobenzoyl chloride as a solid, which is typically used in the next step without further purification due to its reactivity.

Part B: Amidation with Target Amine

  • Causality: The acyl chloride is a potent electrophile. The reaction with an amine is fast, but it produces one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic tertiary base like triethylamine (Et₃N) or pyridine is added to scavenge this HCl.[9]

Step-by-Step Protocol:

  • Dissolve the desired primary or secondary amine (1.1 eq) and a tertiary base like triethylamine (1.2 eq) in an inert anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a separate flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the amine solution in an ice bath (0 °C).

  • Dissolve the crude 4-amino-3-nitrobenzoyl chloride (1.0 eq) from Part A in a minimal amount of anhydrous DCM or THF.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, the reaction is typically worked up by washing with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally brine.[9]

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

This protocol offers a milder alternative to the acyl chloride method, making it suitable for more delicate substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are common.[7]

  • Mechanism: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization (if chiral centers are present). HOBt is added to trap this intermediate, forming an activated HOBt-ester, which is more stable but still highly reactive towards amines. This two-step activation minimizes side products and improves yield.[7] The urea byproduct formed from EDC is water-soluble, simplifying purification.[7]

G A Carboxylic Acid (R-COOH) C O-Acylisourea (Reactive Intermediate) A->C B Coupling Reagent (e.g., EDC) B->C E Activated Ester (More Stable) C->E G Amide Product (R-CONH-R') C->G Direct but less efficient D Additive (e.g., HOBt) D->E E->G F Amine (R'-NH₂) F->G

Caption: Generalized Mechanism of Direct Amide Coupling.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 4-amino-3-nitrobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in a suitable anhydrous solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, if DCM was used, proceed with the aqueous workup as described in Protocol 1 (Section 4.1B, step 6).

  • If DMF was used, remove the solvent under high vacuum. Partition the residue between ethyl acetate and water.[7]

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or silica gel column chromatography.

Parameter Protocol 1: Acyl Chloride Protocol 2: Direct Coupling (EDC/HOBt)
Reactivity Very high; not suitable for sensitive substrates.Milder conditions; broad substrate compatibility.
Reagents Thionyl chloride, tertiary base.Coupling agent (EDC), additive (HOBt), base.
Byproducts Gaseous (SO₂, HCl), easy to remove.Water-soluble urea, simplifies workup.[7]
Cost Generally lower cost.Higher reagent cost.
Speed Typically faster reaction times (1-4 hours).Can be slower (12-24 hours).
Ideal Use Case Robust, simple amines on a large scale.Complex molecules, peptide synthesis, sensitive substrates.

Product Characterization

Confirming the identity and purity of the final N-substituted 4-amino-3-nitrobenzamide is essential. A combination of spectroscopic and chromatographic methods should be employed.[3][10][11]

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation.- Aromatic protons in the 7.0-9.0 ppm region with characteristic splitting patterns. - A broad singlet for the amide N-H proton. - Signals corresponding to the protons of the N-substituent (R-group).
¹³C NMR Carbon skeleton confirmation.- A signal for the amide carbonyl carbon around 160-170 ppm. - Aromatic carbon signals in the 110-150 ppm range. - Signals corresponding to the carbons of the N-substituent.
FT-IR Identification of key functional groups.- Amide C=O stretch (~1640-1680 cm⁻¹). - N-H stretch (amide) (~3200-3400 cm⁻¹). - Asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹).
LC-MS Purity assessment and molecular weight confirmation.- A major peak in the chromatogram indicating purity. - A mass peak corresponding to the [M+H]⁺ or [M-H]⁻ of the target molecule.
TLC Reaction monitoring and purity check.A single spot with an Rf value distinct from starting materials.

Safety & Handling of Nitroaromatic Compounds

Extreme caution must be exercised when working with nitroaromatic compounds and the associated reagents.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.[12]

  • Compound Hazards: Aromatic nitro compounds are toxic and can be absorbed through the skin. They are associated with causing methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like cyanosis (blueish skin), headaches, and dizziness. Handle these substances with particular care.

  • Reagent Hazards:

    • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl gas. Handle only in a dry, well-ventilated fume hood.

    • Acids/Bases: Concentrated acids and bases are corrosive. Use appropriate care during handling and quenching.

  • Fire and Explosion Risk: Nitroaromatic compounds can be flammable and may explode if heated under confinement or mixed with strong oxidizing agents.[13] Keep away from ignition sources and avoid shock or friction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour into drains.[13] Contaminated materials should be handled as hazardous waste.

References

  • Safety Data Sheet for Nitroaromatics and Isophorone Standard. (2019).
  • How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized? - FAQ. (2024). Guidechem.
  • Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab. (n.d.). Benchchem.
  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015). Google Patents.
  • Safety Data Sheet for Aldrich 146439. (2024).
  • Nitrobenzene - Incident management. (n.d.). GOV.UK.
  • 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. (2025).
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Synthesis routes of 4-Amino-3-nitrobenzoic acid. (n.d.). Benchchem.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (2025). ResearchGate.
  • Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI.
  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011).
  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. (n.d.). ResearchGate.
  • A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 4-Amino-3-nitrobenzamide as a pivotal diazo component in the synthesis of azo dyes. The guide delves into the fundamental principles of diazotization and azo coupling reactions, offers detailed, field-proven laboratory protocols, and underscores the critical parameters governing the synthesis. Emphasis is placed on the causality behind experimental choices to ensure robust and reproducible outcomes. The protocols are designed as self-validating systems, incorporating safety guidelines, quantitative data summaries, and characterization insights.

Foundational Principles & Strategic Overview

4-Amino-3-nitrobenzamide is a valuable intermediate in the synthesis of a diverse range of azo dyes, particularly disperse dyes used for hydrophobic fibers like polyester.[1] Its molecular architecture is uniquely suited for this purpose:

  • Primary Aromatic Amine (-NH₂): This functional group is the reactive site for diazotization, the process that converts the amine into a highly reactive diazonium salt.[2]

  • Nitro Group (-NO₂): Positioned ortho to the amine, the strongly electron-withdrawing nitro group plays a crucial role. It enhances the electrophilicity of the resulting diazonium ion, leading to efficient coupling reactions.[1] Furthermore, as a powerful auxochrome, it significantly influences the final color of the dye, often causing a bathochromic (deepening of color) shift.

  • Benzamide Group (-CONH₂): This group can modify the dye's physical properties, such as its solubility, affinity for specific substrates, and fastness properties.

The synthesis of an azo dye from 4-Amino-3-nitrobenzamide is a classic two-stage electrophilic aromatic substitution process.[3] The first stage is the diazotization of the amine, followed by the azo coupling of the resulting diazonium salt with an electron-rich aromatic compound (the coupling component).

Visualized Reaction Pathway

The overall transformation from the amine precursor to the final azo dye product is illustrated below.

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling A 4-Amino-3-nitrobenzamide B Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ A->B NaNO₂ / HCl 0-5 °C D Final Azo Dye (Ar-N=N-Ar') B->D Electrophilic Aromatic Substitution C Coupling Component (e.g., 2-Naphthol) C->D Appropriate pH

Caption: General reaction scheme for azo dye synthesis.

Safety & Handling: A Non-Negotiable Prerequisite

Working with aromatic nitro and amino compounds, as well as strong acids and nitrite salts, requires stringent adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[4]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Handling 4-Amino-3-nitrobenzamide: This compound is a solid. Avoid creating dust during weighing and transfer. It may cause skin and eye irritation.[7][8]

  • Handling Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Keep it away from combustible materials.[9]

  • Handling Acids and Bases: Concentrated hydrochloric acid (HCl) and sodium hydroxide (NaOH) are highly corrosive. Handle with extreme care, always adding acid to water, never the reverse.[5]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[6]

Experimental Protocols: From Reagents to Dye

This section provides step-by-step methodologies for the synthesis of azo dyes. The protocols are based on established procedures for structurally similar compounds and are designed for adaptability.[1][10]

Core Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

G A Step 1: Prepare Amine Suspension (4-Amino-3-nitrobenzamide in HCl) D Step 4: Perform Diazotization Add (B) to (A) at 0-5 °C A->D B Step 2: Prepare Nitrite Solution (NaNO₂ in Water) B->D C Step 3: Prepare Coupling Solution (e.g., 2-Naphthol in NaOH) E Step 5: Perform Azo Coupling Add Diazonium Salt from (D) to (C) C->E D->E F Step 6: Isolate Product (Filtration) E->F G Step 7: Purify & Dry Product (Recrystallization) F->G H Step 8: Characterize Final Dye (Spectroscopy, etc.) G->H

Caption: Step-by-step experimental workflow for azo dye synthesis.

Protocol 1: Diazotization of 4-Amino-3-nitrobenzamide

This protocol converts the primary aromatic amine into the diazonium salt, the key electrophile for the coupling reaction.

Materials & Equipment:

  • 4-Amino-3-nitrobenzamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • 250 mL Beaker or Three-necked flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

Procedure:

  • Prepare the Amine Suspension: In a 250 mL beaker, create a suspension by adding 4-Amino-3-nitrobenzamide (e.g., 0.01 mol) to a mixture of distilled water (50 mL) and concentrated HCl (5 mL).

  • Cool the Mixture: Place the beaker in an ice-salt bath and begin vigorous stirring. Cool the suspension to a stable temperature between 0 °C and 5 °C. It is crucial to maintain this temperature range throughout the next step.[11]

    • Expertise & Experience: The low temperature is critical because diazonium salts are thermally unstable. Above 5-10 °C, they can decompose, releasing nitrogen gas and forming unwanted phenol byproducts, which significantly reduces the yield of the desired azo dye.[12]

  • Prepare the Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.011 mol, a slight excess) in 20 mL of cold distilled water.

  • Execute Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

    • Trustworthiness: A slow, dropwise addition is essential to control the exothermic reaction and maintain the low temperature. A rapid addition can cause localized heating, leading to decomposition of the diazonium salt.

  • Confirm Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion. The resulting clear or slightly turbid solution contains the 4-(aminocarbonyl)-2-nitrobenzenediazonium chloride and should be used immediately in the next step.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)

This protocol demonstrates the coupling of the prepared diazonium salt with 2-naphthol, a common coupling component that yields intensely colored dyes.

Materials & Equipment:

  • 2-Naphthol (Beta-Naphthol)

  • Sodium Hydroxide (NaOH)

  • The diazonium salt solution prepared in Protocol 1

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or glacial acetic acid)

Procedure:

  • Prepare the Coupling Component Solution: In a separate 400 mL beaker, dissolve 2-naphthol (0.01 mol) in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool the Solution: Cool the 2-naphthol solution in an ice bath to between 0 °C and 5 °C.

  • Execute Azo Coupling: While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

    • Expertise & Experience: The coupling reaction with phenols is conducted under alkaline (basic) conditions (pH > 7).[13] The hydroxide ions deprotonate the phenolic hydroxyl group to form a highly activated phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to attack by the weakly electrophilic diazonium ion.

  • Observe Precipitation: An intensely colored precipitate of the azo dye should form immediately or very quickly.

  • Complete the Reaction: Continue stirring the mixture in the ice bath for another 30-60 minutes to ensure maximum precipitation and completion of the coupling reaction.

  • Isolate the Dye: Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Wash the Product: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral. This removes any unreacted salts and base.

  • Purify and Dry: Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Quantitative Data & Expected Outcomes

The precise conditions and choice of coupling component are critical determinants of the final product's characteristics.

Table 1: Key Reaction Parameters
ParameterDiazotizationAzo Coupling (with Phenols)
Key Reagent 4-Amino-3-nitrobenzamideDiazonium Salt + Phenolic Compound
Acid/Base Concentrated HClSodium Hydroxide (NaOH)
Temperature 0 - 5 °C0 - 5 °C
Stoichiometry Amine:NaNO₂ ≈ 1:1.1Diazonium Salt:Coupling Component ≈ 1:1
pH Strongly Acidic (< 2)Strongly Alkaline (> 9)

Rationale: A slight excess of nitrous acid is used in diazotization to ensure all the primary amine reacts. An equimolar ratio is typically used for coupling to ensure efficient use of the intermediate.

Table 2: Predicted Dye Colors with Various Coupling Components
Coupling ComponentClassPredicted Color Range
PhenolPhenolYellow to Orange
ResorcinolPhenolOrange to Red
1-Naphthol (α-Naphthol)NaphtholOrange-Red to Brown
2-Naphthol (β-Naphthol)NaphtholDark Red to Violet
N,N-DimethylanilineArylamineRed to Orange

Note: These colors are predictive based on dyes derived from the structurally similar 4-amino-3-nitrobenzaldehyde.[1][10] The final shade can be influenced by the solvent, pH, and the physical state of the dye.

Characterization of the Synthesized Azo Dye

To confirm the identity and purity of the final product, a combination of spectroscopic techniques is recommended.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the dye's color in solution.[10][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups, such as the azo bond (-N=N-), the amide group (-CONH₂), and the nitro group (-NO₂).[10][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the position of the azo coupling on the aromatic ring.[15]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.[1][10]

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize and study novel azo dyes derived from 4-Amino-3-nitrobenzamide for a wide array of applications.

References

  • Oni, O., Bello, K., & Shibdawa, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. Semantic Scholar. [Link]

  • Oni, O., Bello, K., & Shibdawa, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 – Amino -3- Nitro-Benzaldehyde as Diazo Components. IOSR Journal of Applied Chemistry. [Link]

  • ResearchGate. (n.d.). Diazotization of 4-amino-3-nitrobenzaldehyde. [Link]

  • Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. [Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). [Link]

  • ResearchGate. (n.d.). Diazotization-Coupling Reaction. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions. [Link]

  • Nigerian Journal of Textiles. (n.d.). [Link]

  • Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline. (2012). [Link]

  • Al-Mousawi, S. M., et al. (2012). Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. Molecules, 17(5), 5486-5496. [Link]

  • The Synthesis of Azo Dyes. (n.d.). [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry. [Link]

  • Hanan, A. K., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021). YouTube. [Link]

  • ResearchGate. (n.d.). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. [Link]

  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (n.d.). ijorar.org. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. [Link]

  • Experiment 8 Synthesis of an Azo Dye. (n.d.). [Link]

  • ResearchGate. (n.d.). The diazotization process. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • Das, S., et al. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. Frontiers in Chemistry, 10, 921415. [Link]

  • Google Patents. (n.d.).
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols for improved yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 4-Amino-3-nitrobenzamide is a critical step in the development of various pharmaceutical compounds. The introduction of a nitro group onto an aromatic ring, particularly one bearing both an activating amino group and a deactivating (but ortho-, para-directing) amide group, presents a unique set of challenges. The reaction conditions must be carefully controlled to achieve the desired regioselectivity, prevent the formation of unwanted isomers and byproducts, and ensure a high yield of the final product. This guide will walk you through the intricacies of this synthesis, providing practical solutions to common hurdles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 4-Amino-3-nitrobenzamide, presented in a question-and-answer format.

Low or No Yield of the Desired Product

Question: I performed the nitration of 4-aminobenzamide, but my yield of 4-Amino-3-nitrobenzamide is very low. What could be the reasons?

Answer: Low yields in this reaction can stem from several factors, primarily related to the reaction conditions and the stability of the starting material.

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2] If the acid concentrations are too low, the formation of the nitronium ion will be insufficient, leading to a poor reaction rate.

  • Reaction Temperature: Aromatic nitration is an exothermic reaction.[3] If the temperature is not carefully controlled, it can lead to thermal degradation of the starting material and the product. It is essential to maintain a low temperature, typically between 0-10°C, during the addition of the nitrating agent.[3]

  • Order of Addition: The order in which the reagents are mixed can significantly impact the outcome. It is generally recommended to add the nitrating mixture dropwise to a cooled solution of the 4-aminobenzamide in sulfuric acid. This ensures that the nitronium ion is consumed as it is formed, minimizing side reactions.

  • Work-up Procedure: The product is precipitated by pouring the reaction mixture onto crushed ice. Incomplete precipitation or loss of product during filtration and washing can contribute to low yields. Ensure the product is thoroughly precipitated and washed with cold water to remove residual acids.

Formation of Multiple Isomers

Question: My final product is a mixture of isomers, not just the desired 4-Amino-3-nitrobenzamide. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a common challenge in the nitration of substituted benzene rings. The amino (-NH₂) group is a strong activating and ortho-, para-directing group, while the benzamide (-CONH₂) group is also ortho-, para-directing. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is a meta-directing group. The amide group can also be protonated.[4] The final isomer distribution depends on the equilibrium between the protonated and unprotonated forms of the starting material.

To favor the formation of the 3-nitro isomer (ortho to the amino group and meta to the protonated amino group), consider the following strategies:

  • Protecting the Amino Group: A common and effective strategy is to protect the amino group before nitration. Acetylation of the amino group to form 4-acetamidobenzamide is a widely used approach.[5] The acetamido group is still ortho-, para-directing but is less activating than the amino group, which can lead to better control of the nitration. The acetyl group can then be removed by hydrolysis to yield the desired product.[5]

  • Controlling Acidity: The ratio of sulfuric acid to nitric acid can influence the protonation equilibrium.[4] Experimenting with different acid ratios may help to optimize the formation of the desired isomer.

  • Alternative Synthetic Route: The most reliable method to obtain a pure regioisomer is to start with a precursor that already has the nitro group in the correct position.[4] For instance, you could begin with 4-chloro-3-nitrobenzoic acid and then convert it to the amide, followed by amination.[6][7]

Presence of Dark, Tar-Like Byproducts

Question: My reaction mixture turned dark, and I isolated a significant amount of tar-like material. What causes this, and how can I prevent it?

Answer: The formation of dark, tar-like substances is usually an indication of oxidation or polymerization side reactions.[3]

  • Oxidation: The nitrating mixture is a strong oxidizing agent. If the reaction temperature is too high, or if the concentration of nitric acid is excessive, oxidation of the aromatic ring or the amino group can occur, leading to the formation of colored, polymeric byproducts.[3] Strict temperature control is paramount.

  • Over-Nitration: The introduction of more than one nitro group (dinitration) can also occur, especially under harsh conditions.[1] The resulting dinitro compounds are often more prone to decomposition.

Preventative Measures:

  • Maintain Low Temperatures: As emphasized previously, keeping the reaction temperature low (0-10°C) is the most critical factor in preventing these side reactions.[3]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture slowly and dropwise to the substrate solution with vigorous stirring to ensure efficient heat dissipation and to maintain a low localized concentration of the nitrating agent.

  • Use of a Scavenger: In some cases, adding a small amount of a scavenger like urea to the nitric acid can help to remove any nitrous acid impurities that can catalyze oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction?

A1: Sulfuric acid serves two primary roles in aromatic nitration. First, it acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the benzene ring.[1][2] Second, it acts as a solvent and a dehydrating agent, absorbing the water that is formed during the reaction, which would otherwise dilute the nitric acid and inhibit the reaction.

Q2: Can I use a different nitrating agent besides a mixture of nitric and sulfuric acids?

A2: While the mixed acid system is the most common, other nitrating agents can be used. For example, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can be used in organic solvents. However, it is more expensive and may require anhydrous conditions. For substrates that are sensitive to strong acids, milder nitrating agents like acetyl nitrate (formed from nitric acid and acetic anhydride) can be an option. The choice of nitrating agent will depend on the specific substrate and the desired reactivity and selectivity.

Q3: How can I purify the final 4-Amino-3-nitrobenzamide product?

A3: The crude product obtained after filtration and washing can be purified by recrystallization. A suitable solvent for recrystallization is typically ethanol or an ethanol-water mixture.[4] The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form crystals. The pure crystals can then be collected by filtration. Column chromatography can also be used for purification if recrystallization does not provide the desired purity.

Q4: What are the key safety precautions I should take during this synthesis?

A4: The synthesis of 4-Amino-3-nitrobenzamide involves the use of strong, corrosive, and oxidizing acids. It is imperative to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3] The addition of the nitrating mixture should always be done slowly and in a controlled manner to manage the exothermic nature of the reaction. Always add acid to water, not the other way around, when preparing aqueous solutions.

Experimental Protocols

Protocol 1: Nitration of 4-Aminobenzamide (Direct Method)

This protocol outlines the direct nitration of 4-aminobenzamide. Be aware of the potential for isomer formation.

Materials:

  • 4-Aminobenzamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 g of 4-aminobenzamide to 40 mL of concentrated sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the 4-aminobenzamide solution with vigorous stirring. It is critical to maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours.

  • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis via 4-Acetamidobenzamide (Indirect, Regioselective Method)

This protocol involves the protection of the amino group to improve regioselectivity.

Part A: Acetylation of 4-Aminobenzamide

  • Dissolve 10 g of 4-aminobenzamide in 50 mL of acetic anhydride.

  • Heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature, then pour it into 200 mL of cold water with stirring.

  • Collect the precipitated 4-acetamidobenzamide by vacuum filtration, wash with water, and dry.

Part B: Nitration of 4-Acetamidobenzamide

  • Follow the nitration procedure described in Protocol 1, using 4-acetamidobenzamide as the starting material. This will yield 4-acetamido-3-nitrobenzamide.[5]

Part C: Hydrolysis of the Acetyl Group

  • Suspend the crude 4-acetamido-3-nitrobenzamide in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the 4-Amino-3-nitrobenzamide by vacuum filtration, wash with water, and dry.

  • Recrystallize from an ethanol/water mixture for further purification.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of 4-Amino-3-nitrobenzamide Q1 Check Nitrating Agent Concentration Start->Q1 Q2 Verify Reaction Temperature Control Q1->Q2 Correct Sol1 Use concentrated H₂SO₄ and HNO₃ Q1->Sol1 Incorrect Q3 Review Order of Reagent Addition Q2->Q3 Correct Sol2 Maintain temperature at 0-10°C Q2->Sol2 Incorrect Q4 Examine Work-up Procedure Q3->Q4 Correct Sol3 Add nitrating mix to substrate solution Q3->Sol3 Incorrect Sol4 Ensure complete precipitation and thorough washing Q4->Sol4 Issue Found

Caption: A flowchart to diagnose potential causes of low product yield.

Decision Pathway for Isomer Control

Isomer_Control Start Formation of Multiple Isomers Decision Need for High Regioselectivity? Start->Decision Protect Protect Amino Group (Acetylation) Decision->Protect Yes Alternative Use Alternative Synthetic Route Decision->Alternative Yes Optimize Optimize Direct Nitration Conditions Decision->Optimize No, mixture is acceptable Result1 Pure 3-Nitro Isomer Protect->Result1 Leads to higher purity Result2 Pure 3-Nitro Isomer Alternative->Result2 Most reliable for single isomer Result3 Isomeric Mixture Optimize->Result3 May still produce mixtures

Caption: Decision tree for selecting a strategy to control isomer formation.

References

Sources

Technical Support Center: Purification of Crude 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Amino-3-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our focus is not just on the "how," but the fundamental "why" behind each step, ensuring a robust understanding and successful experimental outcomes.

Introduction to Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1] The core principle involves dissolving the crude, impure solid in a minimum amount of a hot solvent in which the compound of interest is highly soluble, while the impurities are either insoluble or remain dissolved upon cooling. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals that can be physically separated from the impurity-laden solution (the "mother liquor").

Part 1: The Cornerstone of Success - Solvent Selection

The single most critical factor in a successful recrystallization is the choice of solvent.[1][2] An improper solvent will lead to poor recovery, low purity, or complete failure of crystallization.

Frequently Asked Questions: Choosing the Right Solvent

Q: What are the ideal characteristics of a recrystallization solvent for 4-Amino-3-nitrobenzamide?

A: An ideal solvent must satisfy several criteria. The compound to be purified should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][3] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, the solvent should:

  • Not react with 4-Amino-3-nitrobenzamide.

  • Either dissolve impurities completely even when cold, or not dissolve them at all (allowing for removal by hot filtration).[2]

  • Be sufficiently volatile to be easily removed from the purified crystals during the drying step.[3]

  • Possess a boiling point below the melting point of the compound to prevent "oiling out."

Q: Based on its chemical structure, what solvents are good starting points for 4-Amino-3-nitrobenzamide?

A: 4-Amino-3-nitrobenzamide is a polar molecule, featuring amino (-NH2), nitro (-NO2), and amide (-CONH2) functional groups on an aromatic ring. Therefore, polar solvents are the most logical choice. Good candidates for initial screening include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Water

  • Acetone

  • Mixed solvent systems like Ethanol/Water or Acetone/Water.

A rule of thumb suggests that solvents with functional groups similar to the compound can be effective solubilizers.[4][5] Given the amide group, alcohols are often a good choice.

Q: How do I perform a small-scale test to find the best solvent?

A: Before committing your entire batch of crude product, perform small-scale solubility tests in test tubes.[2]

  • Place approximately 20-30 mg of your crude 4-Amino-3-nitrobenzamide into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each addition. Observe if the solid dissolves easily. An ideal solvent will not dissolve the compound well at this stage.[1]

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of the approximate volume used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the quantity and quality of the crystals that form. A successful test will show poor solubility in the cold solvent but complete dissolution in a minimal amount of the hot solvent, followed by significant crystal formation upon cooling.

Data Summary: Potential Solvents
SolventBoiling Point (°C)PolarityKey Considerations
Ethanol 78PolarGood general-purpose solvent for polar compounds. Often forms good quality crystals.
Methanol 65PolarHigher solubility than ethanol; may result in lower yield unless used in a mixed system.
Water 100Very PolarMay be a poor solvent on its own but is an excellent "anti-solvent" when paired with a more soluble solvent like ethanol or acetone.[4]
Acetone 56Polar AproticA strong solvent; the compound may be too soluble, leading to poor recovery.[4]
Ethanol/Water Mix VariableTunableAn excellent choice. Dissolve the compound in minimal hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve and then cool.

Part 2: Standard Operating Protocol for Recrystallization

This protocol outlines the standard procedure for purifying crude 4-Amino-3-nitrobenzamide once a suitable solvent system has been identified.

Experimental Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum hot solvent to dissolve. B 2. Hot Filtration (Optional) Required if insoluble impurities or charcoal are present. A->B Insoluble impurities? C 3. Slow Cooling Allow solution to cool undisturbed to room temperature. A->C No insoluble impurities B->C D 4. Ice Bath Cooling Place flask in an ice bath to maximize crystal yield. C->D E 5. Vacuum Filtration Collect crystals using a Büchner funnel. D->E F 6. Washing Rinse crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry crystals under vacuum to remove residual solvent. F->G H H G->H Final Product

Caption: Standard workflow for the recrystallization of 4-Amino-3-nitrobenzamide.

Step-by-Step Methodology
  • Dissolution: Place the crude 4-Amino-3-nitrobenzamide in an Erlenmeyer flask (its sloped sides help prevent solvent loss and contamination). Add a boiling chip and the chosen solvent. Heat the mixture on a hot plate, swirling gently. Add the solvent in small portions until the solid is completely dissolved at the boiling point. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good yield.[6]

  • Decolorization (If Necessary): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal.[7]

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot filtration. Use a pre-heated funnel and filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice, so patience is key.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent.[6] This removes any mother liquor adhering to the crystal surfaces. Using too much wash solvent or warm solvent will redissolve some of your product and lower the yield.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is a good indicator of purity. Calculate the percent recovery.

Part 3: Troubleshooting Guide & Advanced FAQs

Even with a well-defined protocol, challenges can arise. This section addresses the most common issues encountered during recrystallization.

G cluster_Q1 cluster_Q2 cluster_Q3 cluster_Q4 Start Problem Occurs During Recrystallization Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Product 'Oils Out' Start->Q2 Q3 Yield is Very Low Start->Q3 Q4 Crystals are Discolored Start->Q4 A1 Solution is likely undersaturated. Boil off some solvent to increase concentration. Q1->A1 Cause? A2 Nucleation is inhibited. Scratch flask with glass rod or add a seed crystal. Q1->A2 Cause? B1 Compound precipitated above its melting point. Reheat, add more solvent, and cool slower. Q2->B1 Cause? B2 Significant impurities present. Consider purification by another method first (e.g., column chromatography). Q2->B2 Cause? C1 Too much solvent was used. Recover solid and re-attempt with less solvent. Q3->C1 Cause? C2 Premature crystallization during hot filtration. Ensure funnel and flask are pre-heated. Q3->C2 Cause? C3 Washing with too much or warm solvent. Use minimal ice-cold solvent for rinsing. Q3->C3 Cause? D1 Colored impurities are present. Redissolve and treat with activated charcoal, then hot filter. Q4->D1 Cause?

Caption: Decision tree for troubleshooting common recrystallization problems.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?

A: This is a very common issue with two primary causes:

  • The solution is not supersaturated: You may have used too much solvent. The concentration of 4-Amino-3-nitrobenzamide is too low to allow crystal formation even when cold.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[8][9]

  • Nucleation is inhibited: Sometimes, crystals need a surface to begin growing.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic imperfections in the glass can provide nucleation sites.[8][10]

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[8][10]

Q: My product separated as a gooey oil instead of solid crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point.[7] It can also be caused by the presence of significant impurities that depress the melting point of your compound.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point, then allow the solution to cool much more slowly.[8][9] Insulating the flask can help. If the problem persists, you may need to reconsider your choice of solvent.

Q: My final yield of pure crystals is extremely low. What are the likely causes?

A: A low yield is disappointing but often preventable. The most common culprits are:

  • Using too much solvent: This is the most frequent error.[6][9] Any compound that remains dissolved in the mother liquor at low temperatures is lost. Always strive to use the absolute minimum amount of hot solvent.

  • Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, it will be lost. Ensure your equipment is properly pre-heated.

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve and wash away a portion of your purified product.[6]

Q: My final crystals are still yellow/brown. How can I get a purer, colorless product?

A: Colored impurities can often be removed by treating the hot solution with activated charcoal before the crystallization step, as described in the protocol.[7] The highly porous charcoal adsorbs the large, colored impurity molecules. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly. After treatment, the charcoal must be removed via hot filtration.

Part 4: Safety & Handling

All chemical procedures must be conducted with appropriate safety measures.

  • 4-Amino-3-nitrobenzamide: May cause skin, eye, and respiratory irritation.[11] Avoid creating dust. Handle in a well-ventilated area or fume hood.

  • Solvents: Organic solvents like ethanol, methanol, and acetone are flammable. Do not use them near open flames. Ensure proper ventilation to avoid inhaling vapors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.[12]

References

  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry.
  • Science Learning Center.
  • Stack Exchange.
  • University of Rochester, Department of Chemistry.
  • Thermo Fisher Scientific. Safety Data Sheet for 4-Methoxy-3-nitrobenzamide.
  • Unknown Source.
  • Thermo Fisher Scientific.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of York, Chemistry Teaching Labs.
  • Capot Chemical. MSDS of 4-(methylamino)-3-nitrobenzoic acid.
  • BenchChem. Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Reddit.
  • BenchChem.

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Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-nitrobenzamide Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-amino-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific and nuanced electrophilic aromatic substitution. The goal is to help you navigate the challenges of this reaction to achieve optimal yields and purity of the desired product, 5-amino-2,4-dinitrobenzamide.

Introduction: The Chemistry at Play

The nitration of 4-amino-3-nitrobenzamide is a complex reaction due to the presence of three substituents with competing electronic effects on the benzene ring. The amino (-NH₂) group is a powerful activating, ortho, para-director, while the nitro (-NO₂) and benzamide (-CONH₂) groups are deactivating, meta-directors.[1][2] However, the strongly acidic conditions of the nitrating mixture protonate the basic amino group to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group.[3] This interplay of substituent effects dictates the regioselectivity of the reaction and presents unique challenges in achieving the desired 5-amino-2,4-dinitrobenzamide product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 4-amino-3-nitrobenzamide.

Problem 1: Low or No Conversion of Starting Material

  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted 4-amino-3-nitrobenzamide.

  • Potential Causes & Solutions:

    • Insufficiently Activating Conditions: The combined deactivating effect of the nitro and benzamide groups, along with the protonated anilinium ion, can make the ring too electron-poor for nitration under mild conditions.

      • Solution: Gradually increase the concentration of sulfuric acid in the mixed acid to generate a higher concentration of the nitronium ion (NO₂⁺) electrophile.[4][5]

    • Low Reaction Temperature: While low temperatures are crucial for controlling selectivity, they can also slow down the reaction rate with a deactivated substrate.

      • Solution: After the initial dropwise addition of the nitrating agent at 0-5 °C, allow the reaction to slowly warm to room temperature and monitor the progress by TLC or HPLC.

    • Poor Solubility: The starting material may not be fully dissolved in the reaction medium, limiting its availability for reaction.

      • Solution: Ensure the 4-amino-3-nitrobenzamide is completely dissolved in concentrated sulfuric acid before the addition of the nitrating mixture. Gentle warming may be necessary, but the solution must be cooled before adding the nitric acid.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

  • Symptom: TLC or HPLC analysis reveals the presence of multiple spots or peaks, indicating a mixture of isomers.

  • Potential Causes & Solutions:

    • Competing Directing Effects: The equilibrium between the activating amino group and the deactivating anilinium ion can lead to the formation of undesired isomers.

      • Solution 1 (Amino Group Protection): The most effective strategy to ensure ortho and para direction from the amino group is to protect it as an acetamide before nitration. The acetamido group is less basic, less prone to protonation, and a moderate ortho, para-director. The protecting group can be removed by hydrolysis after nitration.

      • Solution 2 (Milder Nitrating Agents): Explore alternative nitrating agents that do not require strongly acidic conditions, which can minimize the protonation of the amino group. Options include using nitric acid in acetic anhydride or employing metal nitrate salts.[1][2]

    • Reaction Temperature Too High: Higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers.

      • Solution: Maintain a low reaction temperature (0-5 °C), especially during the addition of the nitrating agent, to enhance selectivity.

Problem 3: Formation of Dark, Tarry Byproducts

  • Symptom: The reaction mixture turns dark brown or black, and a tar-like substance is formed, leading to low yields and difficult purification.

  • Potential Causes & Solutions:

    • Oxidation of the Amino Group: Concentrated nitric acid is a strong oxidizing agent and can oxidize the amino group, leading to polymerization and the formation of complex, colored byproducts.[3]

      • Solution 1 (Amino Group Protection): As with improving regioselectivity, protecting the amino group as an acetamide significantly reduces its susceptibility to oxidation.

      • Solution 2 (Careful Control of Nitrating Agent): Add the nitrating agent dropwise and slowly to the reaction mixture with efficient stirring and cooling to dissipate heat and prevent localized high concentrations of nitric acid.

      • Solution 3 (Alternative Nitrating Agents): Consider using nitrating agents that are less prone to causing oxidation, such as urea nitrate in sulfuric acid.

Problem 4: Dinitration or Polynitration

  • Symptom: Mass spectrometry or other analytical data indicates the introduction of more than one nitro group.

  • Potential Causes & Solutions:

    • Harsh Reaction Conditions: An excess of the nitrating agent, high temperatures, or prolonged reaction times can lead to over-nitration.

      • Solution: Use a stoichiometric amount of the nitrating agent (or a slight excess). Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed. Maintain a low reaction temperature throughout the addition and reaction period.

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for this reaction?

For the nitration of 4-amino-3-nitrobenzamide, a standard mixed acid of concentrated nitric acid and concentrated sulfuric acid is commonly used. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[4][5] The ratio of sulfuric acid to nitric acid can be adjusted to control the reactivity. For deactivated substrates, a higher proportion of sulfuric acid is often beneficial.

Q2: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.

  • Stationary Phase: Silica gel plates (with F254 indicator).

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting material and the product(s).

  • Visualization: The spots can be visualized under UV light (254 nm).[6] Additionally, specific staining reagents can be used for better visualization of aromatic amines.[5][7][8]

High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and product distribution.

  • Column: A reversed-phase C18 column is typically suitable.[3][9]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid like formic acid or TFA is a common choice.[3]

  • Detection: UV detection at a wavelength where both the starting material and product absorb, such as 254 nm, is appropriate.[6]

Q3: What is the expected regioselectivity of this nitration?

The directing effects of the substituents on 4-amino-3-nitrobenzamide are as follows:

  • -NH₂ (Amino): Activating, ortho, para-director.

  • -NO₂ (Nitro): Deactivating, meta-director.

  • -CONH₂ (Benzamide): Deactivating, meta-director.

In strongly acidic media, the -NH₂ group is protonated to -NH₃⁺, which is a deactivating, meta-director.[3] The incoming nitro group will be directed by the combined effects of these substituents. The desired product, 5-amino-2,4-dinitrobenzamide, results from nitration at the position ortho to the amino group and meta to the benzamide group. This is the expected major product due to the powerful directing effect of the amino group, even with some protonation.

Q4: What are the critical safety precautions for this reaction?

Aromatic nitrations are highly exothermic and potentially hazardous.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to control the temperature during the addition of the nitrating agent. A runaway reaction can lead to an explosion.

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. Never add water to the concentrated acid mixture.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Direct Nitration of 4-Amino-3-nitrobenzamide

This protocol is a starting point and may require optimization based on your specific results.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 10 mL of concentrated sulfuric acid. Slowly add 1.0 g of 4-amino-3-nitrobenzamide to the sulfuric acid with stirring until it is completely dissolved. Cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 0.3 mL of concentrated nitric acid to 1 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 4-amino-3-nitrobenzamide over 20-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Nitration with Amino Group Protection

  • Acetylation (Protection): React 4-amino-3-nitrobenzamide with acetic anhydride in the presence of a mild base (e.g., sodium acetate) or a catalytic amount of acid to form 4-acetamido-3-nitrobenzamide. Purify the acetylated product.

  • Nitration: Perform the nitration on the protected compound using the conditions described in Protocol 1. The acetamido group will direct the incoming nitro group primarily to the ortho position.

  • Hydrolysis (Deprotection): After nitration and purification of the dinitro-acetylated product, remove the acetyl group by acid or base-catalyzed hydrolysis to yield the final product, 5-amino-2,4-dinitrobenzamide.[6]

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution(s)
Low/No Conversion Deactivated substrate, low temperatureIncrease H₂SO₄ concentration, allow to warm to RT post-addition
Poor Regioselectivity Competing directing effects, high tempProtect amino group, use milder nitrating agents, maintain low temp
Tar Formation Oxidation of amino groupProtect amino group, slow/dropwise addition of nitrating agent
Polynitration Harsh conditions, excess reagentUse stoichiometric nitrating agent, monitor reaction closely, low temp

Visualizations

Reaction Scheme

Nitration_Scheme cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Major Product start 4-Amino-3-nitrobenzamide reagents HNO₃ / H₂SO₄ 0-5 °C start->reagents product 5-Amino-2,4-dinitrobenzamide reagents->product

Caption: Nitration of 4-Amino-3-nitrobenzamide.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issues Troubleshooting Start Start Nitration Experiment Monitor Monitor by TLC/HPLC Start->Monitor Problem Problem Identified? Monitor->Problem Complete Reaction Complete & Clean Problem->Complete No LowConversion Low Conversion Problem->LowConversion Yes PoorSelectivity Poor Selectivity Problem->PoorSelectivity Yes Tar Tar Formation Problem->Tar Yes Workup Proceed to Work-up Complete->Workup AdjustConditions Adjust Conditions LowConversion->AdjustConditions Increase acid conc. / temp. ProtectAmine Modify Protocol PoorSelectivity->ProtectAmine Protect -NH₂ / Milder Reagents ProtectAmine2 Modify Protocol Tar->ProtectAmine2 Protect -NH₂ / Slow Addition AdjustConditions->Start ProtectAmine->Start ProtectAmine2->Start

Caption: A logical workflow for troubleshooting common issues.

References

  • BenchChem Technical Support Team. (2025).
  • Gao, Y., Mao, Y., et al. (2018). Regioselective nitration of anilines with Fe(NO₃)₃·9H₂O as a promoter and a nitro source. Organic & Biomolecular Chemistry. [Link]

  • Nitration reaction safety. (2024). YouTube. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Institutes of Health. [Link]

  • Knop, R. C. (n.d.). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. PubMed. [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (n.d.).
  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. (n.d.). Journal of the American Chemical Society. [Link]

  • Thin Layer Chromatography. (n.d.). University of Rochester. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

  • Process of preparing 4-amino-3-nitro phenol. (n.d.).
  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Indian Council of Agricultural Research. [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2006). Royal Society of Chemistry. [Link]

  • Reddit. (2025). Separation of Nitrobenzaldehyde Isomers. [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]

  • Biocatalytic Strategies for Nitration Reactions. (n.d.). ACS Publications. [Link]

  • Synthesis of 4-amino-3-nitrobenzaldehyde. (n.d.). ResearchGate. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. [Link]

  • method for synthesizing 5-amino-2,4-dihydroxybenzoic acid. (n.d.).
  • Process for making 2-(4'-aminophenyl) 5-amino benzimidazole. (n.d.).
  • Preparation method of 5-aminobenzimidazole. (n.d.).
  • 4-(Methylamino)-3-nitrobenzoic acid. (n.d.). PubChem. [Link]

  • Method for purifying aromatic amino acids. (n.d.).
  • DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. (n.d.). SciSpace. [Link]

  • Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. (2021). National Institutes of Health. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Institutes of Health. [Link]

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Technical Support Center: 4-Amino-3-nitrobenzamide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 4-Amino-3-nitrobenzamide (CAS No: 41263-65-4). Adherence to these guidelines is critical for ensuring the chemical integrity of the compound, which is paramount for generating reproducible and reliable experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 4-Amino-3-nitrobenzamide.

Q1: What are the ideal storage conditions for solid 4-Amino-3-nitrobenzamide?

To ensure long-term stability, the solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] For maximum shelf-life, some suppliers recommend storage in a dark place, under an inert atmosphere, and at temperatures below 15°C.[4][5] It is also advised to store the compound in a locked-up, designated chemical storage area.[1][2]

Q2: How should I handle 4-Amino-3-nitrobenzamide in the laboratory?

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6][7] Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles with a face shield, and a lab coat.[8] All handling of the solid should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[1][6] An N95-rated dust mask is also recommended when weighing or transferring the powder.[8]

Q3: My 4-Amino-3-nitrobenzamide has changed color from its typical yellow. Is it still usable?

A visual change in the compound, such as the yellow crystalline powder turning brownish or darker, is a strong indicator of chemical degradation.[6] Using a degraded compound will lead to inaccurate and unreliable experimental outcomes. It is strongly recommended to perform a purity analysis (e.g., via HPLC, as described in Section 3) before using any discolored material. If this is not feasible, the material should be discarded according to institutional protocols.

Q4: What are the known chemical incompatibilities for 4-Amino-3-nitrobenzamide?

To prevent potentially vigorous and hazardous reactions, avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases.[6][7] Additionally, exposure to excess heat and moisture should be avoided as these conditions can accelerate degradation.[7][8]

Q5: How do I prepare solutions of 4-Amino-3-nitrobenzamide and how stable are they?

Based on analogous compounds, 4-Amino-3-nitrobenzamide is expected to be soluble in solvents like hot water, ethanol, and glacial acetic acid, with slight solubility in ether.[6] The stability of solutions is not well-documented and is highly dependent on the solvent, concentration, pH, and storage conditions (light and temperature). It is best practice to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept in tightly sealed, light-protected vials at low temperatures (e.g., 2-8°C or -20°C) for a short duration. A stability study of the solution under your specific experimental conditions is recommended if it will be used over an extended period.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of 4-Amino-3-nitrobenzamide.

Symptom Possible Cause(s) Recommended Action(s)
Color Change (Yellow to Brown) 1. Improper Storage: Exposure to light, elevated temperatures, or moisture. 2. Contamination: Contact with incompatible materials (oxidizers, acids, bases).[6][7]1. Review and rectify storage conditions immediately. Ensure the container is sealed and stored in a cool, dark, dry place.[1][4] 2. Quarantine the affected batch. 3. Perform a purity check using HPLC or LC-MS to quantify the remaining active compound and identify potential degradants.[9] 4. If purity is compromised, dispose of the material according to safety guidelines.
Poor or Inconsistent Solubility 1. Degradation: The compound may have degraded into less soluble impurities. 2. Incorrect Solvent/Conditions: The chosen solvent or temperature may be inappropriate.1. Verify the identity and purity of the compound. 2. Refer to literature or supplier data for recommended solvents.[6] 3. Attempt solubilization with gentle heating or sonication, if the compound's stability at elevated temperatures is known. 4. If the issue persists with a new, pure batch, re-evaluate the solvent system.
Inconsistent or Non-Reproducible Experimental Results 1. Compound Instability: The primary cause is often the use of a degraded or impure starting material. 2. Solution Instability: The compound may be degrading in the experimental solution/buffer over the course of the assay.1. Always use a fresh, unopened batch of the compound or one that has been stored correctly and is within its expiry date. 2. Qualify the purity of your material using an appropriate analytical technique (e.g., HPLC, NMR).[9] 3. Prepare solutions immediately before use. 4. If the experiment runs over a long period, conduct a time-course stability study of the compound in your specific assay medium to ensure its integrity.

Section 3: Protocols for Stability Assessment

For research requiring the highest level of certainty, particularly in drug development and quantitative studies, validating the stability of 4-Amino-3-nitrobenzamide is crucial. The following protocol outlines a forced degradation study to develop a stability-indicating analytical method via High-Performance Liquid Chromatography (HPLC).

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact 4-Amino-3-nitrobenzamide from its potential degradation products generated under stress conditions. This confirms the method's specificity and ability to accurately measure the compound's purity over time.[10]

Materials:

  • 4-Amino-3-nitrobenzamide

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Amino-3-nitrobenzamide in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Forced Degradation Conditions: Expose the compound to the following stress conditions as recommended by ICH guidelines:[10]

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder at 80°C for 48 hours, then dissolve to prepare a sample.

    • Photolytic Degradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., equivalent to 1.2 million lux hours).

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~50 µg/mL.

    • Analyze an unstressed control sample and all stressed samples by HPLC.

  • Chromatographic Method Development:

    • Initial Conditions:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: Monitor at a relevant wavelength (e.g., 254 nm and 320 nm) or use a PDA detector to scan for the absorbance maximum.

    • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the main peak (intact 4-Amino-3-nitrobenzamide) and all degradation product peaks.[10] The goal is to demonstrate specificity.

  • Data Evaluation:

    • A successful stability-indicating method will show a decrease in the peak area of the parent compound in the stressed samples and the appearance of new, well-resolved peaks corresponding to the degradants.[9]

    • This validated method can then be used for routine purity testing and formal stability studies of 4-Amino-3-nitrobenzamide.

Section 4: Visual Guides & Data Summary

Storage and Handling Summary
ParameterRecommendationRationale
Temperature Cool place, ideally <15°C[5]Minimizes thermal degradation.
Atmosphere Tightly sealed container,[1] inert gas optionalPrevents oxidation and hydrolysis from atmospheric moisture.
Light Store in a dark place or amber vial[4]Protects against photolytic degradation.
Ventilation Well-ventilated area or fume hood[1][6]Prevents inhalation of the hazardous powder.
PPE Gloves, safety glasses, lab coat, dust mask[8]Ensures personal safety and prevents skin/eye contact.
Diagrams

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis cluster_dev Method Development stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (Solid) (80°C) stock->thermal Expose to Stress photo Photolytic (Light Exposure) stock->photo Expose to Stress prep_samples Neutralize & Dilute All Samples acid->prep_samples base->prep_samples oxidation->prep_samples thermal->prep_samples photo->prep_samples hplc HPLC Analysis with PDA Detector prep_samples->hplc optimize Optimize Gradient for Peak Separation hplc->optimize validate Validate Specificity: Parent vs. Degradants optimize->validate G cluster_pathways Hypothetical Degradation Pathways parent 4-Amino-3-nitrobenzamide hydrolysis Hydrolysis of Amide (Acid/Base Stress) -> 4-Amino-3-nitrobenzoic acid parent->hydrolysis reduction Reduction of Nitro Group (Reductive Stress) -> 3,4-Diaminobenzamide parent->reduction oxidation Oxidation of Amino Group (Oxidative Stress) -> Various Oxidized Species parent->oxidation

Caption: Potential Degradation Pathways for 4-Amino-3-nitrobenzamide.

References

  • BenchChem. (n.d.). 4-Amino-3-nitrobenzaldehyde | 51818-99-6. Retrieved from Benchchem Technical Support Documents.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Methylamino)-3-nitrobenzoyl chloride.
  • Capot Chemical. (2012, December 7). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 4 Amino 3 Nitro Benzophenone. Retrieved from [Link]

  • SDI Group. (n.d.). 4 AMINO 3 NITRO BENZOPHENONE. Retrieved from [Link]

  • Muller, C., et al. (2006). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 58(2), 269-279. Retrieved from [Link]

  • Lendenmann, U., et al. (1998). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Applied and Environmental Microbiology, 64(1), 183-188. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Metabolic Stability of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Retrieved from Benchchem Technical Support Documents.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023, December). Stability indicating study by using different analytical techniques. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Hofmann Rearrangement of Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hofmann rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the conversion of benzamides to their corresponding anilines. The following content is structured to address common issues encountered during this powerful synthetic transformation, offering explanations grounded in reaction kinetics and mechanistic principles to guide your experimental optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Hofmann rearrangement of benzamides, offering potential causes and validated solutions in a direct question-and-answer format.

Question 1: Why is the yield of my aniline product significantly lower than expected, or even zero?

Answer: A low or non-existent yield is the most common issue and can stem from several factors, primarily related to reagent stability and competing side reactions.

  • Primary Cause: Degradation of the Hypobromite Reagent. The classical Hofmann rearrangement utilizes sodium hypobromite (NaOBr), which is typically prepared in situ from bromine (Br₂) and sodium hydroxide (NaOH).[1] This reagent is thermally unstable and can rapidly disproportionate into sodium bromate and sodium bromide, especially at elevated temperatures. If the active hypobromite is not present in sufficient concentration when the benzamide is introduced, the reaction will not proceed.

  • Solutions & Proactive Measures:

    • Strict Temperature Control: Prepare the sodium hypobromite solution at low temperatures, typically between 0–5 °C, by adding bromine slowly to a cold, stirred solution of sodium hydroxide.[2]

    • Immediate Use: Use the freshly prepared hypobromite solution without delay to minimize degradation.[2]

    • Stoichiometry Check: Ensure at least two equivalents of base are used: one to react with bromine to form the hypobromite, and another to facilitate the deprotonation steps of the amide.[1][3]

  • Secondary Cause: Substrate Hydrolysis. Under the strongly basic conditions of the reaction, the starting benzamide can undergo hydrolysis back to sodium benzoate, which is unreactive under Hofmann conditions. This is particularly problematic for benzamides bearing strong electron-withdrawing groups, which activate the carbonyl carbon towards nucleophilic attack by hydroxide.

  • Solutions & Proactive Measures:

    • Minimize Reaction Time: Do not prolong the reaction unnecessarily. Once the rearrangement is complete (often indicated by a color change or confirmed by TLC), proceed with the workup.

    • Consider Milder Reagents: For base-sensitive substrates, traditional Br₂/NaOH may not be suitable. Alternative, less basic conditions using reagents like N-bromosuccinimide (NBS) with a non-hydroxide base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or hypervalent iodine reagents, can be employed.[4][5][6]

Question 2: I've isolated a significant amount of a high-melting, white precipitate that is not my desired aniline. What is it, and how can I prevent its formation?

Answer: The most common insoluble, white precipitate is a symmetrically substituted urea (Ar-NH-CO-NH-Ar).[2] This byproduct forms when the newly generated aniline product, acting as a nucleophile, attacks the key isocyanate intermediate before it can be hydrolyzed by water.[7]

  • Mechanistic Cause: The reaction pathway bifurcates at the isocyanate intermediate. The desired path is hydrolysis to a carbamic acid, which then decarboxylates. The undesired path is nucleophilic attack by the amine product.

  • Prevention Strategies:

    • Maintain High Base Concentration: A high concentration of sodium hydroxide favors the rapid, pseudo-first-order hydrolysis of the isocyanate to the carbamic acid, outcompeting the second-order reaction with the amine product.[2]

    • Control Reaction Temperature: While the initial N-bromination is performed at low temperatures, the rearrangement to the isocyanate requires warming.[7] However, after the isocyanate is formed, ensuring efficient hydrolysis to the amine is critical. Running the final phase of the reaction at a slightly elevated temperature can favor the desired hydrolysis.[2]

    • Trap the Isocyanate: A highly effective strategy to avoid urea formation and improve yields is to perform the reaction in an alcoholic solvent (e.g., methanol) instead of water. The alcohol traps the isocyanate intermediate to form a stable and easily purifiable carbamate.[1][8] This carbamate can then be hydrolyzed to the amine in a separate step if required.

Question 3: My reaction is sluggish, and I'm recovering a large amount of unreacted benzamide. What is going wrong?

Answer: Incomplete conversion is often a result of insufficient activation or deactivation of the substrate itself.

  • Potential Causes & Solutions:

    • Insufficient Base: The reaction requires two deprotonation steps.[1] If the base is consumed by side reactions or is present in a substoichiometric amount, the reaction will stall after the initial N-bromination. Ensure at least two, and often more, equivalents of a strong base are used.

    • Electron-Rich Benzamides: Benzamides with strong electron-donating groups on the aromatic ring can be problematic. While this may seem counterintuitive, these groups can increase the electron density of the aromatic ring, leading to competitive electrophilic bromination on the ring itself, consuming the active reagent.

    • Alternative Reagents: For challenging substrates, consider using more robust reagent systems. N-bromoacetamide (NBA) in the presence of lithium hydroxide has been shown to be a highly efficient system that can minimize side reactions like aryl bromination and drive the reaction to completion.[9][10]

Visualizing the Process

Understanding the reaction pathway and the troubleshooting logic is key to success.

Hofmann Rearrangement Mechanism cluster_0 Step-by-Step Mechanism cluster_1 Side Reaction Benzamide Benzamide N_Bromoamide N-Bromo-benzamide Benzamide->N_Bromoamide + Br₂/NaOH - H₂O, -NaBr Anion Bromoamide Anion N_Bromoamide->Anion + NaOH - H₂O Isocyanate Phenyl Isocyanate (Key Intermediate) Anion->Isocyanate Rearrangement - NaBr Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O (Hydrolysis) Aniline Aniline Carbamic_Acid->Aniline - CO₂ (Decarboxylation) Isocyanate_Side Phenyl Isocyanate Urea Di-phenyl Urea (Byproduct) Isocyanate_Side->Urea + Aniline Aniline_Side Aniline Aniline_Side->Urea

Caption: The reaction mechanism of the Hofmann rearrangement and a competing side reaction.

Troubleshooting Workflow Start Low Yield Observed Check_Reagent Was hypobromite prepared cold (<5°C) and used immediately? Start->Check_Reagent Identify_Byproduct Is a white, insoluble precipitate present? Check_Reagent->Identify_Byproduct Yes Sol_Reagent Solution: Prepare reagent fresh at 0-5°C. Check_Reagent->Sol_Reagent No Check_Conversion Is starting material (benzamide) recovered? Identify_Byproduct->Check_Conversion No Sol_Urea Cause: Urea formation. Solution: Increase base (NaOH) concentration OR switch to alcoholic solvent to form carbamate. Identify_Byproduct->Sol_Urea Yes Sol_Conversion Cause: Insufficient base or deactivated substrate. Solution: Increase equivalents of base OR use a stronger reagent system (e.g., NBA/LiOH). Check_Conversion->Sol_Conversion Yes Success Yield Optimized Check_Conversion->Success No Sol_Reagent->Success Sol_Urea->Success Sol_Conversion->Success

Caption: A logical workflow for troubleshooting low yields in the Hofmann rearrangement.

Optimized Experimental Protocols

The optimal conditions are highly substrate-dependent. The following protocols provide a robust starting point for optimization.

Protocol 1: Classical Hofmann Rearrangement of Benzamide

This protocol uses the traditional Br₂/NaOH conditions, emphasizing temperature control.

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL). Cool the solution to 0-5 °C.

  • Hypobromite Formation: While maintaining the low temperature, slowly add bromine (3.2 mL, 0.062 mol) dropwise to the stirred NaOH solution. The solution will turn a pale yellow. Use this solution immediately.

  • Amide Addition: In a separate flask, dissolve benzamide (6.1 g, 0.05 mol) in a minimal amount of dioxane or THF and add it to the cold hypobromite solution.

  • Reaction: Stir the mixture in the ice bath for 15-30 minutes.

  • Rearrangement: Remove the ice bath and allow the reaction to warm to room temperature. Then, gently warm the mixture to 60-70 °C for approximately 30-60 minutes, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture and extract the aniline product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Protocol 2: Modified Hofmann Rearrangement to a Carbamate[4]

This protocol uses NBS and DBU in methanol to generate a methyl carbamate, which is an excellent method for avoiding urea byproducts.

  • Reaction Setup: To a round-bottomed flask equipped with a stirring bar and reflux condenser, add the benzamide substrate (10 mmol), N-bromosuccinimide (NBS) (1.78 g, 10 mmol), and methanol (50 mL).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.3 mL, 22 mmol) to the solution.

  • Reaction: Heat the solution at reflux for 15-30 minutes. At this point, an additional aliquot of NBS (1.78 g, 10 mmol) may be added slowly if the reaction has not gone to completion (monitor by TLC).[4] Continue to heat for another 30 minutes.

  • Workup: Remove the methanol by rotary evaporation. Dissolve the residue in ethyl acetate (100 mL).

  • Purification: Wash the ethyl acetate solution sequentially with 1N HCl, 1N NaOH, and saturated brine.[4] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting methyl N-phenylcarbamate can be purified by flash column chromatography or recrystallization.[4]

Data Summary: Impact of Reaction Parameters

The choice of reagents and conditions has a profound impact on the outcome of the Hofmann rearrangement.

ParameterCondition A: ClassicalCondition B: ModifiedRationale & Expected Outcome
Halogenating Agent Br₂ (forms NaOBr in situ)N-Bromosuccinimide (NBS)NBS is a solid, easier-to-handle source of electrophilic bromine and can be used under milder conditions, reducing ring bromination.[6][10]
Base Sodium Hydroxide (NaOH)DBU (Organic Base)DBU is a non-nucleophilic organic base, avoiding issues of substrate hydrolysis that can occur with NaOH.[6]
Solvent/Nucleophile WaterMethanolWater leads to the free amine via hydrolysis and decarboxylation.[1] Methanol traps the isocyanate as a stable methyl carbamate, preventing urea formation and often leading to higher, cleaner yields.[1][11]
Typical Byproduct Symmetrical Urea- (Minimal)The high concentration of methanol in Condition B effectively outcompetes the amine product in reacting with the isocyanate intermediate.
Substrate Scope Good for simple, robust amidesExcellent for base-sensitive substrates or when a protected amine is desired.[4][11]The milder, non-hydrolytic conditions of B broaden the applicability of the reaction.
References
  • Hofmann rearrangement - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hofmann Rearrangement | Chem-Station Int. Ed. (2014, October 6). Retrieved January 16, 2026, from [Link]

  • Hofmann Reaction. (n.d.). Retrieved January 16, 2026, from [Link]

  • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
  • Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved January 16, 2026, from [Link]

  • Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Jevtić, I. I., et al. (2016).
  • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide | Request PDF.
  • Hofmann Rearrangement - Chemistry Steps. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Hofmann Reaction - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! - YouTube. (2022, October 18). Retrieved January 16, 2026, from [Link]

  • Hofmann Rearrangement: Example, Mechanism, and Application - Chemistry Learner. (n.d.). Retrieved January 16, 2026, from [Link]

  • Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone - ACS Publications. (2022, January 20). Retrieved January 16, 2026, from [Link]

  • Hofmann Rearrangement - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

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Technical Support Center: Purification of 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-3-nitrobenzamide (4A3NB). This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this important chemical intermediate. Our focus is on explaining the rationale behind each step to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Here we address common issues and questions that arise during the handling and purification of 4-Amino-3-nitrobenzamide.

Q1: My crude 4-Amino-3-nitrobenzamide product is dark yellow or brownish. Is this normal, and how can I remove the color?

A1: A yellow coloration is expected for 4-Amino-3-nitrobenzamide; however, a dark brown or reddish-brown hue often indicates the presence of oxidized impurities or residual nitrating agents from the synthesis.[1][2] Aromatic amines, particularly those with electron-withdrawing nitro groups, can be susceptible to air and light oxidation over time.[2]

To remove these colored impurities, a decolorization step during recrystallization is highly effective. This involves adding a small amount of activated charcoal to the hot solution of your crude product before the filtration step. The charcoal has a high surface area that adsorbs the larger, colored impurity molecules.[3]

Q2: What are the most likely impurities in my crude 4A3NB sample?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the nitration of a 4-aminobenzamide precursor. Potential impurities could include:

  • Unreacted Starting Materials: Residual 4-aminobenzamide.

  • Regioisomers: Isomers such as 2-Amino-5-nitrobenzamide, formed during the nitration step.

  • Over-nitrated Products: Dinitro-substituted benzamides.

  • Hydrolysis Products: 4-Amino-3-nitrobenzoic acid, if the amide is subjected to harsh acidic or basic conditions.

  • Residual Solvents: Solvents used during the reaction or initial work-up.

Identifying these is crucial for selecting the right purification strategy. Thin-Layer Chromatography (TLC) is an excellent first step for preliminary analysis.[4]

Q3: My recovery after recrystallization is very low. What are the common causes and solutions?

A3: Low recovery is a frequent issue in recrystallization. The primary causes are:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling. The goal is to create a saturated solution at the solvent's boiling point.[5]

  • Choosing a suboptimal solvent: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] If your compound has high solubility even in the cold solvent, your recovery will be poor.

  • Cooling the solution too rapidly: This can trap impurities within the crystal lattice and lead to the formation of fine, difficult-to-filter crystals.[6]

To improve yield, minimize the amount of hot solvent used for dissolution, ensure the solvent system is optimized, and allow for slow cooling to promote the formation of pure, large crystals.

Q4: The 4-Amino-3-nitrobenzamide product is smearing or "tailing" on my silica TLC plate. How can I get clean spots?

A4: Tailing is a classic problem when analyzing basic compounds like amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface can strongly and irreversibly interact with the basic amino group of your molecule, causing it to streak along the plate.[5]

To resolve this, you need to neutralize these acidic sites. Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (e.g., ethyl acetate/hexane).[5][7] This competing base will interact with the silanol groups, allowing your compound to travel up the plate as a compact spot.

Purification Strategy Workflow

The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity. This workflow outlines the decision-making process.

start Crude 4A3NB Product assess_purity Assess Purity (TLC, HPLC, ¹H NMR) start->assess_purity decision Purity >95% and Impurities have similar polarity? assess_purity->decision recrystallization Recrystallization decision->recrystallization No chromatography Column Chromatography decision->chromatography Yes reassess Re-assess Purity recrystallization->reassess chromatography->reassess final_product Pure 4A3NB (>98%) reassess->final_product

Caption: General workflow for the purification of 4-Amino-3-nitrobenzamide.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially when the impurities have different solubility profiles from the product. It is highly scalable and often the most efficient method for removing minor impurities.[8]

Solvent Selection for 4A3NB

The key to successful recrystallization is selecting the appropriate solvent. 4-Amino-3-nitrobenzamide is a polar molecule with hydrogen bond donating (amine, amide) and accepting (nitro, carbonyl) groups. Therefore, polar solvents are the best starting point.

SolventBoiling Point (°C)Polarity IndexSuitability Notes
Ethanol 785.2Excellent. Often dissolves 4A3NB when hot and has low solubility when cold. A good first choice.
Methanol 656.6Good. More polar than ethanol; may have slightly higher solubility at room temperature, potentially lowering yield.[9]
Water 10010.2Poor alone. 4A3NB is likely insoluble or poorly soluble in water even when hot. However, it is an excellent anti-solvent to use with ethanol or acetone.
Ethyl Acetate 774.4Moderate. Can be effective, often used in mixed systems with a non-polar solvent like hexane to induce crystallization.[8]
Acetone 565.1Moderate. Similar to ethanol but more volatile. Can be used in a mixture with water.[6]
Detailed Recrystallization Protocol
  • Dissolution: Place your crude 4-Amino-3-nitrobenzamide (e.g., 5.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent (e.g., ethanol) to its boiling point.

  • Add Solvent: Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating until the solid just dissolves completely. Use the absolute minimum amount of hot solvent required.[5]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool for a minute, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.[3]

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming large, pure crystals.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield, and assess purity via TLC or HPLC.[4]

Recrystallization Troubleshooting

start Problem during Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Yield is Poor start->low_yield sol1 Solution is undersaturated. -> Evaporate some solvent and cool again. no_crystals->sol1 Cause 1 sol2 Nucleation is inhibited. -> Scratch flask with glass rod or add a seed crystal. no_crystals->sol2 Cause 2 sol3 Solution is supersaturated above product's melting point. -> Re-heat, add more solvent, and cool slower. oiling_out->sol3 Common Cause sol4 Solvent is too good. -> Use less solvent or add an anti-solvent. low_yield->sol4 Cause 1 sol5 Product is too soluble. -> Ensure sufficient cooling (ice bath). low_yield->sol5 Cause 2

Sources

Technical Support Center: Scaling Up 4-Amino-3-nitrobenzamide Synthesis for Lab Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the laboratory-scale synthesis and scale-up of 4-amino-3-nitrobenzamide. This document is designed for researchers, chemists, and process development professionals. Here, we provide not just protocols, but the underlying scientific principles, troubleshooting guidance for common experimental hurdles, and answers to frequently asked questions to ensure a safe, efficient, and successful synthesis.

I. Synthetic Strategy Overview

The most robust and scalable synthesis of 4-amino-3-nitrobenzamide is a two-step process commencing with the nitration of an N-protected p-aminobenzoic acid, followed by the amidation of the resulting 4-amino-3-nitrobenzoic acid. This strategy is favored for its high regioselectivity and the commercial availability of the starting materials.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Nitration & Deprotection cluster_1 Step 2: Amidation A 4-Acetamidobenzoic Acid C 4-Acetamido-3-nitrobenzoic Acid A->C Nitration B Nitrating Mixture (HNO3/H2SO4) E 4-Amino-3-nitrobenzoic Acid C->E Deprotection D Hydrolysis (Acid or Base) F Thionyl Chloride (SOCl2) G 4-Amino-3-nitrobenzoyl Chloride E->G Acyl Chloride Formation I 4-Amino-3-nitrobenzamide G->I Amination H Ammonia (NH3)

Caption: Overall workflow for the synthesis of 4-amino-3-nitrobenzamide.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-nitrobenzoic Acid

This protocol is adapted from established procedures for the nitration of protected anilines.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Acetamidobenzoic Acid179.1750.0 g0.279
Nitric Acid (84%)63.01144 g (approx. 102 mL)-
Sulfuric Acid (98%)98.0887.5 g (approx. 47.5 mL)-
Ice-As needed-
Water18.02As needed-

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 144 g of 84% nitric acid.

  • Cooling: Cool the nitric acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 50.0 g of 4-acetamidobenzoic acid to the cooled nitric acid with vigorous stirring. Maintain the temperature between 0-10 °C.

  • Nitrating Mixture Addition: From the dropping funnel, add a pre-mixed and cooled solution of 87.5 g of mixed acid (prepared by carefully adding sulfuric acid to nitric acid) to the reaction slurry over 30-60 minutes. The internal temperature should be strictly maintained between 8-13 °C.

  • Reaction Monitoring: After the addition is complete, stir the reddish-brown solution for an additional 30-60 minutes at 8-10 °C. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, quenching it in ice water, and extracting with ethyl acetate.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Pour the reaction mixture slowly and carefully onto the ice-water with good stirring. A yellow precipitate of 4-acetamido-3-nitrobenzoic acid will form.

  • Hydrolysis (Deprotection): Heat the aqueous slurry of the intermediate to 90-95 °C for approximately 2 hours to effect deacetylation.

  • Isolation and Purification: Cool the slurry to room temperature. Isolate the bright yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. Dry the product under vacuum at 60-70 °C.

Expected Yield: High yield (typically >85%). Purity: The product is generally of high purity.

Protocol 2: Synthesis of 4-Amino-3-nitrobenzamide

This protocol is based on the general method of converting a carboxylic acid to a benzamide via an acyl chloride intermediate.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Moles
4-Amino-3-nitrobenzoic Acid182.1318.2 g0.1
Thionyl Chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
Toluene (anhydrous)92.14100 mL-
Ammonia (25% in water)17.03~70 mL~1.0
Dichloromethane (DCM)84.93As needed for extraction-

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 18.2 g of 4-amino-3-nitrobenzoic acid in 100 mL of anhydrous toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

    • Slowly add 14.3 g (8.7 mL) of thionyl chloride dropwise at room temperature.

    • Heat the mixture to 50-60 °C and stir for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with a damp pH paper at the outlet of the condenser).

    • After completion, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-amino-3-nitrobenzoyl chloride as a solid. Caution: The acyl chloride is moisture-sensitive.

  • Amidation:

    • Cool the flask containing the acyl chloride in an ice bath.

    • Slowly and carefully add a concentrated aqueous ammonia solution (~70 mL of 25% solution) to the crude acyl chloride with vigorous stirring. This reaction is highly exothermic; maintain the temperature below 20 °C.

    • A yellow precipitate of 4-amino-3-nitrobenzamide will form.

    • Stir the mixture for an additional 1-2 hours at room temperature.

  • Isolation and Purification:

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with plenty of cold water to remove any ammonium chloride, followed by a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield a bright yellow crystalline solid.

    • Dry the purified product under vacuum.

Expected Yield: 85-95%. Purity: >98% after recrystallization.

III. Troubleshooting and Optimization

This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.

Troubleshooting cluster_nitration Step 1: Nitration Issues cluster_amidation Step 2: Amidation Issues LowYield Problem:Low Yield of 4-Amino-3-nitrobenzoic Acid Causes:Incomplete nitrationOver-nitration (dinitration)Loss during workup Solutions:Ensure slow addition of nitrating agent at low temp.Monitor reaction by TLC to avoid over-reaction.Ensure complete precipitation before filtration. DarkProduct Problem:Dark-colored Product Causes:Side reactions at high temp.Presence of nitrogen oxides Solutions:Maintain strict temperature control.Ensure efficient stirring.Wash thoroughly with water. IncompleteAmidation Problem:Incomplete Amidation (Starting Acid Remains) Causes:Insufficient thionyl chlorideHydrolysis of acyl chlorideInactive acyl chloride Solutions:Use a slight excess of SOCl₂ (1.1-1.2 eq).Use anhydrous solvents and reagents.Ensure complete conversion to acyl chloride before adding ammonia. LowAmideYield Problem:Low Yield of Amide Causes:Hydrolysis of the acyl chloride intermediate.Mechanical losses during transfer and filtration. Solutions:Work quickly and under inert atmosphere during the acyl chloride stage.Ensure efficient cooling during ammonia addition to minimize side reactions. SideReaction Problem:Side Reaction with Amino Group Causes:The free amino group can react with the acyl chloride. Solutions:This is generally minimized by the protonation of the amino group by the HCl generated during acyl chloride formation.If problematic, consider an alternative route with the amino group protected.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Aromatic Reactivity: 4-Amino-3-nitrobenzamide vs. 3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, the functionalization of aromatic rings is a cornerstone of molecular design. The reactivity of a substituted benzene ring is not merely a sum of its parts, but a complex interplay of electronic and steric effects. This guide provides an in-depth comparative analysis of two structurally related benzamides: 4-amino-3-nitrobenzamide and 3-nitrobenzamide. The central focus is to elucidate how the addition of a C4-amino group fundamentally alters the chemical behavior of the nitrobenzamide scaffold. We will explore how this single functional group transforms the molecule's reactivity towards electrophilic and nucleophilic substitution, modifies the properties of the adjacent nitro group, and introduces a new site of basicity, thereby opening divergent synthetic pathways. This analysis is grounded in the principles of physical organic chemistry and supported by experimental protocols to provide researchers with both theoretical understanding and practical guidance.

Introduction: A Tale of Two Benzamides

At first glance, 4-amino-3-nitrobenzamide and 3-nitrobenzamide appear to be close cousins. Both are built upon a benzamide framework and feature a strongly electron-withdrawing nitro group. 3-Nitrobenzamide serves as our baseline, an aromatic ring substituted with two electron-withdrawing, meta-directing groups (nitro and amide).[1][2] Its chemistry is dictated by a relatively electron-poor aromatic system.

The introduction of an amino (-NH₂) group at the C4-position, para to the amide and ortho to the nitro group, creates 4-amino-3-nitrobenzamide. This addition is not trivial; the amino group is a powerful electron-donating group, fundamentally altering the electronic landscape of the entire molecule.[3] This guide dissects the consequences of this structural change, comparing their properties and reactivities to inform synthetic strategy and reaction design.

Structural and Electronic Properties Analysis

The key to understanding the divergent reactivity of these two molecules lies in the electronic nature of their substituents. The properties of the nitro (-NO₂) and amide (-CONH₂) groups are common to both, but the amino (-NH₂) group in 4-amino-3-nitrobenzamide is the critical differentiator.

  • Nitro Group (-NO₂): A potent electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R). It strongly deactivates the ring towards electrophilic attack and is meta-directing.[4]

  • Amide Group (-CONH₂): Also electron-withdrawing and meta-directing, though less powerful than the nitro group.[1]

  • Amino Group (-NH₂): A strong electron-donating group. While it has an electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity, its resonance effect (+R) is far more dominant.[5] The lone pair of electrons on the nitrogen atom delocalizes into the aromatic π-system, significantly increasing the ring's electron density, particularly at the ortho and para positions.[6]

In 3-nitrobenzamide , the cumulative effect of the nitro and amide groups is an electron-deficient aromatic ring, making it susceptible to nucleophilic attack but highly resistant to electrophilic substitution.

In 4-amino-3-nitrobenzamide , a "push-pull" system is established. The electron-donating amino group (+R) actively pushes electron density into the ring, counteracting the withdrawing effects of the nitro and amide groups. This donation dramatically increases the overall electron density of the ring compared to the 3-nitrobenzamide baseline.

Caption: Electronic influence of substituents on the aromatic ring.

Physicochemical Properties
Property3-Nitrobenzamide4-Amino-3-nitrobenzamideReference(s)
CAS Number 645-09-041263-65-4[3][7]
Molecular Formula C₇H₆N₂O₃C₇H₇N₃O₃[7][8]
Molecular Weight 166.13 g/mol 181.15 g/mol [7][8]
Appearance Yellow powderYellow to amber solid[8][9]
Melting Point ~142 °C232-234 °C[8][10]
Solubility Insoluble in waterLimited solubility[9]

Comparative Reactivity Analysis

The electronic differences outlined above manifest in starkly different chemical reactivities.

A. Electrophilic Aromatic Substitution (EAS)
  • 3-Nitrobenzamide: The ring is strongly deactivated by two electron-withdrawing groups. Electrophilic substitution is extremely difficult and requires harsh reaction conditions. If forced, substitution would be directed to the C5 position, which is meta to both existing substituents.

  • 4-Amino-3-nitrobenzamide: The powerful activating (+R) effect of the amino group dominates.[5] The ring is activated towards electrophilic attack. The amino group is an ortho, para-director. The position para to the amino group is occupied by the amide. The two ortho positions are C3 (occupied by -NO₂) and C5. Therefore, electrophilic attack is strongly directed to the C5 position . The electron density donated by the amino group makes this position significantly more nucleophilic than any position on 3-nitrobenzamide.

B. Nucleophilic Aromatic Substitution (SNAr)
  • 3-Nitrobenzamide: The electron-deficient nature of the ring makes it a candidate for SNAr, provided a suitable leaving group is present. The nitro group activates the ring for nucleophilic attack, especially at the ortho and para positions.[11]

  • 4-Amino-3-nitrobenzamide: The electron-donating amino group deactivates the ring towards nucleophilic attack. By increasing the electron density of the π-system, it creates electronic repulsion with incoming nucleophiles, making SNAr reactions less favorable compared to 3-nitrobenzamide or other analogs lacking the amino group.[12]

C. Reduction of the Nitro Group

This is a common and synthetically useful transformation for nitroaromatics.

  • 3-Nitrobenzamide: The nitro group can be readily reduced to an amino group (3-aminobenzamide) using a variety of standard reducing agents, such as H₂/Pd-C, Sn/HCl, or sodium dithionite. The electron-poor nature of the ring facilitates this reduction.

  • 4-Amino-3-nitrobenzamide: The nitro group can also be reduced to yield 3,4-diaminobenzamide. However, the electron-donating amino group increases the electron density on the nitro group, which can make the reduction slightly more difficult, potentially requiring stronger or more prolonged reaction conditions compared to 3-nitrobenzamide.

D. Reactivity of the Amide and Amino Groups
  • Amide Hydrolysis: Both molecules can undergo hydrolysis of the amide group to the corresponding carboxylic acid under acidic or basic conditions. The electronic effect of the C4-amino group on the rate of hydrolysis is likely to be minor but might slightly disfavor the reaction by reducing the electrophilicity of the carbonyl carbon.

  • Basicity of the Amino Group: 4-amino-3-nitrobenzamide possesses a basic amino group, a reactive site completely absent in 3-nitrobenzamide. This group can be protonated in acidic media, which has a profound consequence: the -NH₂ group is converted to an -NH₃⁺ group.[13] The ammonium cation is strongly electron-withdrawing and deactivating, completely reversing the activating nature of the original amino group.[14] This pH-dependent switch in electronic properties is a critical consideration for reaction design. The basicity of the amino group is reduced by the electron-withdrawing effects of the adjacent nitro group and the amide group.

Caption: Comparative reactivity pathways of the two benzamides.

Experimental Protocols & Data

To translate theory into practice, we provide a representative protocol for a common synthetic transformation: the reduction of the nitro group. This protocol is a self-validating system, including steps for reaction, workup, and purification.

Protocol: Synthesis of 3,4-Diaminobenzamide via Reduction of 4-Amino-3-nitrobenzamide

This procedure illustrates the conversion of the nitro group to an amine, a key step in the synthesis of various heterocyclic compounds like benzimidazoles.

Causality Behind Experimental Choices:

  • Reagent: Sodium dithionite (Na₂S₂O₄) is chosen as the reducing agent. It is effective for reducing aromatic nitro groups, especially those on electron-rich rings, and is generally milder and easier to handle in a lab setting than catalytic hydrogenation or metal/acid combinations.

  • Solvent System: An ethanol/water mixture is used to dissolve the organic starting material (in ethanol) while also providing a medium for the inorganic reducing agent (soluble in water).

  • Temperature: The reaction is heated to reflux to ensure a sufficient reaction rate.

  • Workup: Cooling the reaction mixture in an ice bath is crucial to maximize the precipitation of the product, which is typically less soluble at lower temperatures. Filtration is a standard method for isolating a solid product.

G start Start: 4-Amino-3-nitrobenzamide step1 1. Dissolve in EtOH/H₂O (1:1 mixture) start->step1 step2 2. Add Sodium Dithionite (Na₂S₂O₄, ~5 equiv.) step1->step2 step3 3. Heat to Reflux (e.g., 80-90 °C) for 2-3 hours step2->step3 step4 4. Monitor by TLC (Disappearance of starting material) step3->step4 step5 5. Cool in Ice Bath (To precipitate product) step4->step5 step6 6. Isolate by Vacuum Filtration Wash with cold water step5->step6 step7 7. Dry Product (Under vacuum) step6->step7 end End: 3,4-Diaminobenzamide step7->end

Caption: Experimental workflow for nitro group reduction.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-amino-3-nitrobenzamide (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reduction: While stirring, add sodium dithionite (approx. 5.0 eq) portion-wise to the suspension. The color of the mixture will typically change.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

  • Characterization: Confirm the structure of the resulting 3,4-diaminobenzamide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The comparison between 4-amino-3-nitrobenzamide and 3-nitrobenzamide is a powerful illustration of the profound influence a single functional group can have on the reactivity of an aromatic system. The addition of the C4-amino group transforms the molecule from an electron-poor system, susceptible to nucleophiles, into a significantly more electron-rich system that is activated for electrophilic attack at the C5 position. This amino group also introduces a site of basicity, offering a handle for pH-dependent reactivity modulation. For the synthetic chemist, recognizing these electronically driven differences is paramount. While 3-nitrobenzamide is a suitable substrate for reactions requiring an electron-deficient ring, 4-amino-3-nitrobenzamide is the precursor of choice for building complexity via electrophilic substitution or for subsequent reactions involving its versatile amino functionalities.

References

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  • Stasyuk, O. A., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. Retrieved from [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. Retrieved from [Link]

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Efficacy of 4-Amino-3-nitrobenzamide derivatives as PARP10 inhibitors

The availability of a diverse toolbox of selective inhibitors targeting individual MAR-catalyzing PARP family members is essential for advancing our understanding of ADP-ribosylation and developing novel therapeutic strategies. [5]

References

  • OUCI. (n.d.). Targeting selective inhibitors of PARPs in drug discovery and development.
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  • N/A. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
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A Spectroscopic Journey: Tracing the Synthesis of 4-Amino-3-nitrobenzamide from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spectroscopic Analysis in Synthetic Chemistry

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of 4-Amino-3-nitrobenzamide, a valuable building block, with its common synthetic precursors. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to elucidate the structural transformations that occur during its synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage spectroscopic techniques for reaction monitoring and structural verification.

Introduction: The Significance of 4-Amino-3-nitrobenzamide

4-Amino-3-nitrobenzamide serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including dyes, pharmaceuticals, and materials with unique photophysical properties. Its utility stems from the presence of three distinct functional groups on the benzene ring: an activating amino group, a deactivating nitro group, and an amide moiety. This arrangement of substituents provides a versatile platform for further chemical modifications. The purity and structural integrity of this intermediate are critical for the successful synthesis of downstream products, making its thorough spectroscopic characterization an indispensable step in the synthetic workflow.

The Synthetic Pathway: From Precursor to Product

A common and logical synthetic route to 4-Amino-3-nitrobenzamide involves the electrophilic nitration of a readily available precursor, 4-aminobenzamide. This reaction introduces the nitro group onto the aromatic ring, ortho to the activating amino group. For the purpose of this guide, we will also consider 3-nitrobenzamide as a comparative precursor, highlighting the distinct spectroscopic signatures that differentiate these isomers.

Synthesis_Pathway cluster_precursors Precursors 4-aminobenzamide 4-Aminobenzamide 4-Amino-3-nitrobenzamide 4-Amino-3-nitrobenzamide 4-aminobenzamide->4-Amino-3-nitrobenzamide Nitration (HNO3/H2SO4) 3-nitrobenzamide 3-Nitrobenzamide

Figure 1: A conceptual diagram illustrating the synthetic transformation of 4-aminobenzamide to 4-Amino-3-nitrobenzamide via nitration.

Spectroscopic Comparison of Precursors and Product

The following sections will detail the expected spectroscopic characteristics of 4-aminobenzamide, 3-nitrobenzamide, and the anticipated features of 4-Amino-3-nitrobenzamide. This comparative analysis is fundamental to monitoring the progress of the synthesis and confirming the identity of the final product.

4-Aminobenzamide: The Starting Material

4-Aminobenzamide is a white to off-white crystalline solid. Its spectroscopic data provides a baseline for our comparative analysis.

Table 1: Spectroscopic Data for 4-Aminobenzamide

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR (DMSO-d₆)Aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group are shielded and appear upfield, while the protons ortho to the amide group are deshielded and appear downfield. The amino and amide protons will appear as broad singlets.[1]
¹³C NMR (DMSO-d₆)Six distinct signals for the aromatic carbons are expected. The carbon bearing the amino group will be significantly shielded, appearing at a lower chemical shift. The carbonyl carbon of the amide group will be deshielded, appearing at a high chemical shift.[1]
FTIR (KBr Pellet)Characteristic N-H stretching vibrations for the primary amine (two bands) and the primary amide (two bands) are expected in the range of 3200-3500 cm⁻¹. A strong C=O stretching vibration for the amide will be present around 1650 cm⁻¹.
Mass Spectrometry (EI)The molecular ion peak (M⁺) will be observed at m/z = 136. Fragmentation may involve the loss of the amide group (-CONH₂) or the amino group (-NH₂).
3-Nitrobenzamide: An Isomeric Precursor for Comparison

3-Nitrobenzamide, a yellow crystalline solid, provides a valuable spectroscopic contrast due to the different substitution pattern on the aromatic ring.[2]

Table 2: Spectroscopic Data for 3-Nitrobenzamide

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR The aromatic region will show a more complex splitting pattern compared to the 4-substituted isomer, with four distinct signals for the aromatic protons. The presence of the strongly electron-withdrawing nitro group will cause all aromatic protons to be shifted downfield compared to benzene.[3]
¹³C NMR Six aromatic carbon signals are expected. The carbon attached to the nitro group will be significantly deshielded. The carbonyl carbon will appear at a high chemical shift.
FTIR (KBr Pellet)Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) will be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The N-H stretching of the amide and the C=O stretching will also be present.[4]
Mass Spectrometry (EI)The molecular ion peak (M⁺) will be observed at m/z = 166. Fragmentation may involve the loss of the nitro group (-NO₂) or the amide group (-CONH₂).[4]
4-Amino-3-nitrobenzamide: The Target Product

The introduction of a nitro group to 4-aminobenzamide will induce significant changes in the spectroscopic data, providing clear indicators of a successful reaction.

Table 3: Predicted Spectroscopic Data for 4-Amino-3-nitrobenzamide

Spectroscopic TechniquePredicted Observations and Interpretations
¹H NMR The symmetry of the aromatic region will be lost. Three distinct aromatic proton signals are expected, each with its own characteristic splitting pattern. The proton ortho to both the amino and nitro groups will be the most deshielded.
¹³C NMR Six unique aromatic carbon signals are anticipated. The introduction of the electron-withdrawing nitro group will cause a downfield shift for the carbons in its vicinity.
FTIR The spectrum will be a composite of the features of the precursors. Key bands will include the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the characteristic asymmetric and symmetric stretches of the newly introduced nitro group.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 181. The fragmentation pattern will likely show losses of the nitro group, the amide group, and potentially other small neutral molecules.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following experimental protocols are provided as a guideline.

Synthesis of 4-Amino-3-nitrobenzamide (Adapted Protocol)

This procedure is adapted from a similar synthesis of 4-amino-3-nitrobenzoic acid and should be optimized for the specific substrate.

  • Protection of the Amino Group (Optional but Recommended): To a solution of 4-aminobenzamide in a suitable solvent (e.g., acetic anhydride), slowly add a catalyst (e.g., a few drops of sulfuric acid) at 0 °C. Allow the reaction to warm to room temperature and stir until the formation of 4-acetamidobenzamide is complete (monitored by TLC).

  • Nitration: Dissolve the 4-acetamidobenzamide in concentrated sulfuric acid at 0 °C. Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.

  • Hydrolysis: After the nitration is complete, carefully pour the reaction mixture onto ice. The precipitated product is the acetyl-protected 4-amino-3-nitrobenzamide. This can be hydrolyzed back to the free amine by heating with an aqueous acid or base.

  • Workup and Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Experimental_Workflow cluster_synthesis Synthesis start 4-Aminobenzamide protection Protection of Amino Group (Optional) start->protection nitration Nitration protection->nitration hydrolysis Hydrolysis nitration->hydrolysis purification Purification hydrolysis->purification end 4-Amino-3-nitrobenzamide purification->end

Figure 2: A flowchart of the key steps in the synthesis of 4-Amino-3-nitrobenzamide.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_analysis Spectroscopic Analysis sample Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) sample->NMR FTIR FTIR Spectroscopy sample->FTIR UV_Vis UV-Vis Spectroscopy sample->UV_Vis MS Mass Spectrometry sample->MS data_analysis Data Analysis and Structural Confirmation NMR->data_analysis FTIR->data_analysis UV_Vis->data_analysis MS->data_analysis

Sources

Validating the structure of synthesized 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Validating the Structure of Synthesized 4-Amino-3-nitrobenzamide

For research scientists and professionals in drug development, the unambiguous structural validation of a newly synthesized compound is the bedrock of reliable and reproducible results. 4-Amino-3-nitrobenzamide, a versatile intermediate in medicinal chemistry, serves as a critical building block for more complex molecules. Its utility is predicated on its precise molecular structure; any deviation, whether from isomeric impurities or unreacted starting materials, can derail a synthetic pathway and compromise biological findings.

This guide provides a comprehensive comparison of the essential analytical techniques required to validate the structure of synthesized 4-Amino-3-nitrobenzamide. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, presenting a self-validating system where each piece of data corroborates the others to build an unshakeable structural proof.

A Plausible Synthetic Route: Context for Validation

To appreciate the importance of validation, one must first consider the synthesis. A common and logical approach to synthesizing 4-Amino-3-nitrobenzamide is through the amidation of 4-amino-3-nitrobenzoic acid. This precursor is readily available and the conversion to the primary amide is a standard organic transformation.[1] The reaction typically involves activating the carboxylic acid, often by converting it to an acid chloride with a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia.[2][]

This context is crucial as it informs the potential impurities we must screen for during validation, namely unreacted 4-amino-3-nitrobenzoic acid or byproducts from side reactions.

cluster_synthesis Synthetic Workflow Start 4-Amino-3-nitrobenzoic Acid Intermediate 4-Amino-3-nitrobenzoyl chloride Start->Intermediate Activation Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Product 4-Amino-3-nitrobenzamide Intermediate->Product Amidation Reagent2 Ammonia (NH₃) Reagent2->Product

Caption: Plausible synthesis of 4-Amino-3-nitrobenzamide.

The Integrated Validation Workflow: A Multi-Technique Approach

No single analytical method can provide absolute structural proof. A robust validation strategy relies on an integrated workflow where spectroscopic and spectrometric techniques are used in concert. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

cluster_workflow Structural Validation Workflow Synthesis Crude Synthesized Product IR FT-IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C Framework) Synthesis->NMR Purity Purification & Final Validation IR->Purity MS->Purity NMR->Purity Xray X-ray Crystallography (3D Structure - Optional) Purity->Xray

Caption: Integrated workflow for structural validation.

Comparative Analysis of Core Validation Techniques

The primary methods for structural elucidation are Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For crystalline materials, X-ray Crystallography offers the ultimate confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FT-IR is the first line of analysis. It is a rapid and straightforward method to confirm the presence of key functional groups and to verify the conversion of the starting material. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic amide peaks are primary indicators of a successful reaction.

Trustworthiness: By comparing the spectrum of the product to the starting material (4-amino-3-nitrobenzoic acid), we can quickly assess the reaction's progress. The presence of both carboxylic acid and amide peaks would indicate an incomplete reaction.

Functional GroupExpected Absorption Range (cm⁻¹)Rationale for 4-Amino-3-nitrobenzamide
Amide N-H Stretch3350-3180 (two bands for -NH₂)Confirms the presence of the primary amide group.
Aromatic C-H Stretch3100-3000Indicates the aromatic ring is intact.
Amide C=O Stretch (Amide I)~1680-1650A strong, sharp peak confirming the amide carbonyl.
N-H Bend (Amide II)~1640-1550Complements the N-H stretch data.
Asymmetric NO₂ Stretch~1550-1520Confirms the presence of the nitro group.[4]
Symmetric NO₂ Stretch~1350-1330A second characteristic peak for the nitro group.
Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Experience: MS provides the molecular weight of the compound, one of the most critical pieces of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence.

Trustworthiness: The expected molecular weight of 4-Amino-3-nitrobenzamide (C₇H₇N₃O₃) is 181.15 g/mol .[5] Observing a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 181 or 182, respectively, is strong evidence for the successful synthesis of the target molecule. The absence of a peak corresponding to the starting material (182.13 g/mol ) is equally important.[1]

TechniqueExpected ResultInterpretation
Low-Resolution MS (LRMS)m/z = 182 ([M+H]⁺)Confirms the nominal mass of the product.
High-Resolution MS (HRMS)m/z = 182.0560 ([M+H]⁺)Confirms the exact mass and allows for unambiguous molecular formula determination (C₇H₈N₃O₃⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide the most detailed picture of the molecule's carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their chemical environment, their proximity to one another (through splitting patterns), and their relative numbers (through integration). ¹³C NMR indicates the number of unique carbon environments.

Trustworthiness: The combination of ¹H and ¹³C NMR data must be fully consistent with the proposed structure. The predicted shifts, splitting, and integration serve as a benchmark. Any significant deviation or the presence of unexpected signals would suggest impurities or an incorrect structural assignment. The predicted spectral data below is based on the known effects of the substituent groups on the benzene ring.

Predicted ¹H NMR Spectrum (in DMSO-d₆) The solvent choice is critical; DMSO-d₆ is appropriate due to its ability to dissolve the polar compound and exchange with the amide and amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3Doublet1HH-2Deshielded by the adjacent nitro group and the amide.
~7.8Doublet of Doublets1HH-6Influenced by both the amide and the amino group.
~7.5 & ~7.2Singlets (broad)2H-CONH₂Amide protons, often broad and exchangeable.
~7.0Doublet1HH-5Shielded by the strongly donating amino group.
~6.8Singlet (broad)2H-NH₂Amino protons, often broad and exchangeable.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OCharacteristic chemical shift for an amide carbonyl carbon.
~150C-4Carbon attached to the amino group, strongly shielded.
~135C-3Carbon attached to the nitro group, deshielded.
~132C-1Carbon attached to the amide group.
~128C-6Aromatic CH.
~120C-2Aromatic CH.
~118C-5Aromatic CH, shielded by the amino group.
X-ray Crystallography: The Gold Standard

Expertise & Experience: For compounds that form suitable single crystals, X-ray crystallography provides an unambiguous, three-dimensional map of the atomic positions and bonding.[6] It is the ultimate arbiter of structure, capable of resolving subtle isomeric or conformational questions that other methods cannot.

Detailed Experimental Protocols

Protocol 1: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Protocol 2: High-Resolution Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation Setup: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Method Development: Develop a short liquid chromatography method (e.g., a 2-minute gradient) to introduce the sample into the mass spectrometer.

  • Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to scan from m/z 100 to 500.

  • Data Analysis: Extract the exact mass of the peak corresponding to the protonated molecule and use the instrument's software to generate a predicted molecular formula based on this mass.

Protocol 3: NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal resolution.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm). Integrate the ¹H signals and pick all peaks in both spectra.

References

  • Google Patents. (CN104356022A). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Chemistry Education. Synthesis and analysis of amides. Retrieved from Chemistry Education. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from ijbpbs.com. [Link]

  • Novascience. (2025, February 28). 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. Retrieved from Novascience. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from PrepChem.com. [Link]

  • PubChem. 4-(Methylamino)-3-nitrobenzamide. Retrieved from PubChem. [Link]

  • PubChem. 4-Nitrobenzamide. Retrieved from PubChem. [Link]

  • PubChem. Methyl 4-amino-3-nitrobenzoate. Retrieved from PubChem. [Link]

  • NIST WebBook. Benzamide, 4-nitro-. Retrieved from NIST WebBook. [Link]

  • PubChem. 4-amino-N-(3-fluoro-4-pyridinyl)-3-nitrobenzamide. Retrieved from PubChem. [Link]

  • MDPI. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from MDPI. [Link]

  • Chegg.com. (2021, May 12). Solved 3-Nitrobenzamide INFRARED SPECTRUM. Retrieved from Chegg.com. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from PMC. [Link]

  • ResearchGate. Selected traditional methods for amide synthesis. Retrieved from ResearchGate. [Link]

  • Wikipedia. X-ray crystallography. Retrieved from Wikipedia. [Link]

  • The Automated Topology Builder. 4-Nitrobenzamide | C7H6N2O3 | MD Topology | NMR | X-Ray. Retrieved from The Automated Topology Builder. [Link]

  • ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from ResearchGate. [Link]

  • ResearchGate. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Retrieved from ResearchGate. [Link]

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A Comparative Analysis for Drug Development Professionals: 4-amino-3-nitrophenol vs. 4-amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical intermediates and dye chemistry, the functional group interplay on an aromatic scaffold dictates the molecule's utility, reactivity, and overall performance. This guide provides an in-depth comparative analysis of two structurally related compounds: 4-amino-3-nitrophenol and 4-amino-3-nitrobenzamide. While both share a common 4-amino-3-nitroaniline core, the distinction between a hydroxyl (-OH) group and a carboxamide (-CONH2) group imparts significantly different physicochemical properties and, consequently, divergent applications. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting between these two molecules for their specific synthetic or application needs.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between 4-amino-3-nitrophenol and 4-amino-3-nitrobenzamide lies in the substituent at the 1-position of the benzene ring. This seemingly minor change from a hydroxyl to a carboxamide group has profound implications for the molecule's electronic and physical characteristics.

Property4-amino-3-nitrophenol4-amino-3-nitrobenzamide
CAS Number 610-81-1[1]41263-65-4[2][3]
Molecular Formula C6H6N2O3[1]C7H7N3O3[2]
Molecular Weight 154.12 g/mol [1]181.15 g/mol [2][3]
Appearance Yellow to deep violet crystalline powder[4](Predicted) Yellowish crystalline solid
Melting Point 150-154 °C[5](Predicted) Higher than 4-amino-3-nitrophenol
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols; insoluble in water.[6]Predicted to have limited solubility in water but soluble in polar organic solvents.[2]
Acidity/Basicity The phenolic hydroxyl group is weakly acidic, while the amino group is basic.[4]The amide group is generally neutral, and the amino group provides basicity.

Performance in Key Application Areas

4-amino-3-nitrophenol: A Workhorse in Dye Chemistry and Beyond

4-amino-3-nitrophenol is a well-characterized compound with established applications, most notably in the cosmetic industry as a component in hair dye formulations.[7] Its utility in this area stems from its ability to impart stable and vibrant colors.[7] Beyond cosmetics, it serves as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—amino, nitro, and hydroxyl—allows for a range of chemical modifications. For instance, the nitro group can be reduced to an amino group, and the existing amino group can be diazotized for further derivatization.[6] It has also been used in the synthesis of benzimidazole-based enzyme inhibitors.[8]

4-amino-3-nitrobenzamide: A Potential Scaffold in Medicinal Chemistry

Direct experimental data on the applications of 4-amino-3-nitrobenzamide is limited in publicly available literature. However, by examining its structural features and the applications of related benzamide derivatives, we can infer its potential. The benzamide moiety is a common structural motif in many pharmaceutical agents.[9] The presence of both an amino and a nitro group on the benzamide scaffold makes 4-amino-3-nitrobenzamide an interesting building block for creating libraries of compounds for drug discovery. The amino group can be acylated or alkylated, while the nitro group can be reduced to an amine, which can then be further functionalized. This versatility makes it a candidate for the synthesis of novel therapeutic agents, potentially in areas like antimicrobial research, as has been explored with other 4-nitrobenzamide derivatives.[6]

Experimental Protocols

Synthesis and Characterization

Synthesis of 4-amino-3-nitrophenol:

A common synthetic route involves the nitration of p-aminophenol. A detailed multi-step process is often employed, starting with the acetylation of p-aminophenol, followed by nitration, and subsequent hydrolysis to yield the final product.

Proposed Synthesis of 4-amino-3-nitrobenzamide:

A plausible synthetic route for 4-amino-3-nitrobenzamide can be adapted from methods used for similar compounds, such as N-methyl-4-(methylamino)-3-nitrobenzamide.[5] This would likely involve the amidation of a 4-amino-3-nitrobenzoic acid derivative.

Diagram of a potential experimental workflow for synthesis and characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., 4-amino-3-nitrobenzoic acid) reaction Amidation Reaction (e.g., with SOCl2, then NH3) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product (4-amino-3-nitrobenzamide) purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Analysis (HPLC/TLC) product->purity

Caption: A generalized workflow for the synthesis and subsequent characterization of 4-amino-3-nitrobenzamide.

Spectroscopic Characterization:

A thorough spectroscopic analysis is crucial for confirming the identity and purity of both compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).[9]

    • Analysis: Acquire 1H and 13C NMR spectra to confirm the chemical structure. The number of signals, their chemical shifts, and splitting patterns will provide detailed structural information.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Use techniques like Electrospray Ionization (ESI) to determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

    • Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H, O-H, C=O, and N-O stretches.

Comparative Reactivity and Stability

The electronic nature of the hydroxyl and carboxamide groups influences the reactivity of the aromatic ring and the other functional groups.

  • Nucleophilicity of the Amino Group: The electron-donating nature of the hydroxyl group in 4-amino-3-nitrophenol is expected to increase the electron density on the aromatic ring and the amino group to a greater extent than the carboxamide group. This would render the amino group of the phenol more nucleophilic.

  • Electrophilic Aromatic Substitution: The activation of the aromatic ring by the hydroxyl group would make 4-amino-3-nitrophenol more susceptible to electrophilic aromatic substitution reactions compared to 4-amino-3-nitrobenzamide.

  • Stability: 4-amino-3-nitrophenol is noted to be stable under specific storage conditions, protected from light and under an inert atmosphere.[10] Benzamides are generally stable compounds, but the presence of the nitro and amino groups could influence the overall stability of 4-amino-3-nitrobenzamide.

Diagram illustrating the influence of functional groups on the aromatic ring:

G cluster_phenol 4-amino-3-nitrophenol cluster_benzamide 4-amino-3-nitrobenzamide phenol Benzene Ring OH OH (electron-donating) OH->phenol activates NH2_p NH2 NO2_p NO2 benzamide Benzene Ring CONH2 CONH2 (weakly deactivating) benzamide->CONH2 deactivates NH2_b NH2 NO2_b NO2

Caption: The electron-donating hydroxyl group activates the ring, while the carboxamide group is weakly deactivating.

Conclusion and Future Outlook

4-amino-3-nitrophenol is a well-established chemical with defined applications, particularly in the dye industry. Its reactivity and physicochemical properties are well-documented. In contrast, 4-amino-3-nitrobenzamide is a less-explored molecule with significant potential as a building block in medicinal chemistry. The presence of the benzamide functional group opens doors to the synthesis of a diverse range of compounds with potential biological activity.

For researchers in drug development, 4-amino-3-nitrobenzamide represents a promising starting point for the design of novel therapeutics. Further research is warranted to fully characterize its properties and explore its utility in various synthetic pathways. The experimental protocols and comparative insights provided in this guide serve as a foundational resource for initiating such investigations.

References

  • PubChem. (n.d.). 4-Amino-3-Nitrophenol. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Jinan Future chemical Co.,Ltd. (n.d.). 4-Amino-3-nitrophenol CAS:610-81-1. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Safety and Applications of 4-Amino-3-nitrophenol in Consumer Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]

Sources

A Researcher's Guide to the Selectivity of Novel Benzamide Analogs for PARP10 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling and DNA repair, the pursuit of highly selective enzyme inhibitors is paramount for developing targeted therapeutics with minimal off-target effects. This guide offers an in-depth comparison of novel benzamide analogs designed to selectively inhibit Poly(ADP-ribose) Polymerase 10 (PARP10), a mono-ADP-ribosyltransferase implicated in cancer progression and other diseases. We will delve into the rationale behind targeting PARP10, compare the selectivity and potency of emerging benzamide-based inhibitors, and provide detailed experimental protocols for their evaluation.

The Rationale for Targeting PARP10: Beyond PARP1

The Poly(ADP-ribose) Polymerase (PARP) family comprises 17 members that play critical roles in various cellular processes, including DNA repair, genomic stability, and stress responses.[1] While the most well-known member, PARP1, has been successfully targeted in oncology, particularly in cancers with BRCA1/2 mutations, the focus is expanding to other PARP family members.[1][2]

PARP10, a mono-ADP-ribosyltransferase (MARt), has emerged as a compelling therapeutic target.[1][3] Unlike PARP1, which catalyzes the formation of poly-ADP-ribose chains, PARP10 transfers a single ADP-ribose unit to its target proteins.[1] This modification influences a variety of cellular functions, including DNA repair, transcription, and signal transduction.[1] Notably, PARP10 is overexpressed in a significant proportion of human tumors and has been shown to promote cellular proliferation and tumorigenesis by alleviating replication stress.[4] Its involvement in DNA damage tolerance, particularly in concert with Proliferating Cell Nuclear Antigen (PCNA), makes its selective inhibition a promising strategy to sensitize cancer cells to DNA-damaging agents.[5][6]

The development of inhibitors that can discriminate between different PARP family members is a significant challenge due to the structural conservation of the NAD+ binding pocket. However, achieving selectivity is crucial to dissect the specific biological roles of each PARP enzyme and to develop safer and more effective therapies.

The Rise of Benzamide Analogs as Selective PARP10 Inhibitors

The benzamide moiety is a well-established pharmacophore that serves as a nicotinamide mimic, binding to the NAD+ pocket of PARP enzymes.[7][8][9] This structural motif has been the foundation for the development of numerous PARP inhibitors, including clinically approved drugs.[7] Recent medicinal chemistry efforts have focused on modifying the benzamide scaffold to achieve selectivity for PARP10.

Key Classes of Benzamide-Based PARP10 Inhibitors:
  • Phenoxybenzamides: Starting from the selective PARP10 inhibitor OUL35, researchers have explored the chemical space of related analogs.[10] Studies on 3- and 4-phenoxybenzamides have identified compounds like 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide as PARP10 inhibitors with distinct selectivity profiles.[10] These compounds demonstrated cell permeability and were able to interfere with PARP10-induced toxicity.[10] Notably, they exhibited some inhibition of PARP2 but not PARP1, a desirable characteristic to avoid the broader effects associated with pan-PARP inhibitors.[10]

  • 3,4-Dihydroisoquinolin-1(2H)-one (dq) Scaffolds: This scaffold has been rationally designed to target a hydrophobic sub-pocket within the nicotinamide-binding site of PARP10.[11][12] Through structure-activity relationship (SAR) studies, researchers have synthesized a series of dq compounds with substitutions at the C-5 and C-6 positions.[11] One promising analog, compound 22 , which incorporates a methyl group at the C-5 position and a substituted pyridine at the C-6 position, has demonstrated greater than 10-fold selectivity for PARP10 over a large subset of other PARP family members.[11][12]

Comparative Analysis of Inhibitor Selectivity and Potency

The following table summarizes the inhibitory activity and selectivity of representative novel benzamide analogs against PARP10 and other PARP family members.

CompoundScaffoldPARP10 IC50 (µM)Selectivity ProfileReference
OUL35 Phenoxybenzamide0.329>12-fold selective over other PARPs tested (excluding PARP11).[3][11][3][11][13]
4-(4-cyanophenoxy)benzamide Phenoxybenzamide-Inhibits PARP10 and PARP2, but not PARP1.[10][10]
3-(4-carbamoylphenoxy)benzamide Phenoxybenzamide-Inhibits PARP10 and PARP2, but not PARP1.[10][10]
Compound 22 3,4-Dihydroisoquinolin-1(2H)-one2.7>37-fold vs. H-Y-E PARPs (1-4, 5b); >10-fold vs. H-Y-Φ PARPs (except PARP7 and PARP16).[11][11]

Note: IC50 values and selectivity ratios can vary depending on the assay conditions. The data presented here is for comparative purposes based on the cited literature.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of PARP10 inhibition, the following diagrams illustrate the key signaling pathway involving PARP10 and a typical experimental workflow for evaluating inhibitor selectivity.

PARP10_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition DNA_Damage DNA Damage (Replication Stress) PCNA PCNA DNA_Damage->PCNA stalls replication fork PARP10 PARP10 PCNA->PARP10 interacts with Ub_PCNA Ubiquitinated PCNA PARP10->Ub_PCNA promotes ubiquitination (via RAD18) RAD18 RAD18 TLS_Polymerases Translesion Synthesis (TLS) Polymerases Ub_PCNA->TLS_Polymerases recruits DNA_Repair DNA Damage Tolerance & Lesion Bypass TLS_Polymerases->DNA_Repair Benzamide_Analog Benzamide Analog (PARP10 Inhibitor) Benzamide_Analog->PARP10 inhibits MARylation activity

Caption: PARP10's role in DNA damage tolerance via PCNA interaction.

Inhibitor_Selectivity_Workflow Start Start Compound_Synthesis Synthesize Benzamide Analog Library Start->Compound_Synthesis Biochemical_Screen Primary Biochemical Screen (vs. PARP10) Compound_Synthesis->Biochemical_Screen Dose_Response Dose-Response Assay (Determine PARP10 IC50) Biochemical_Screen->Dose_Response Selectivity_Panel Selectivity Profiling (vs. other PARP family members) Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Assay (e.g., Auto-MARylation) Selectivity_Panel->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental workflow for evaluating PARP10 inhibitor selectivity.

Experimental Protocols for Assessing PARP10 Inhibition

The following protocols provide a framework for the biochemical and cell-based evaluation of novel PARP10 inhibitors.

Protocol 1: In Vitro PARP10 Biochemical Activity Assay

This assay measures the ability of a compound to inhibit the mono-ADP-ribosylation activity of recombinant PARP10.[14]

Rationale: This is a primary screen to determine the direct inhibitory effect of the compound on the enzyme's catalytic activity and to calculate the IC50 value.

Materials:

  • Recombinant human PARP10 catalytic domain

  • Promiscuous PARP substrate (e.g., SRPK2)[14]

  • 6-alkyne-NAD+[14]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compounds (benzamide analogs) dissolved in DMSO

  • Fluorescent azide reporter (e.g., Rhodamine-azide)

  • Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate, TBTA)

  • SDS-PAGE gels and imaging system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant PARP10, and the substrate protein (SRPK2).

  • Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and a control with a known PARP10 inhibitor (positive control).

  • Initiate the reaction by adding 6-alkyne-NAD+.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Perform a click chemistry reaction to attach the fluorescent azide reporter to the alkyne-tagged ADP-ribose on the substrate.

  • Resolve the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled substrate using a gel imaging system.

  • Quantify the band intensities to determine the extent of inhibition at each compound concentration.

  • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular PARP10 Auto-MARylation Assay

This assay assesses the ability of a compound to inhibit the auto-mono-ADP-ribosylation of PARP10 within a cellular context.[11]

Rationale: This assay validates the cell permeability of the inhibitor and its ability to engage and inhibit the target enzyme in a more physiologically relevant environment.

Materials:

  • Human cell line (e.g., HEK293T)

  • Expression vector for full-length, tagged PARP10 (e.g., GFP-PARP10)

  • Transfection reagent

  • Cell lysis buffer

  • Test compounds dissolved in DMSO

  • Antibody against the tag (e.g., anti-GFP)

  • Protein A/G beads for immunoprecipitation

  • ADP-ribose binding reagent for Western blotting

Procedure:

  • Transfect the cells with the PARP10 expression vector.

  • After 24-48 hours, treat the cells with increasing concentrations of the test compound or DMSO for a defined period.

  • Lyse the cells and quantify the total protein concentration.

  • Immunoprecipitate the tagged PARP10 from the cell lysates using the specific antibody and protein A/G beads.

  • Wash the immunoprecipitates to remove non-specific binding.

  • Elute the proteins and resolve them by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an ADP-ribose binding reagent to detect the level of PARP10 auto-MARylation.

  • Use an antibody against the tag (e.g., anti-GFP) as a loading control to ensure equal amounts of PARP10 were immunoprecipitated.

  • Quantify the band intensities to determine the dose-dependent inhibition of auto-MARylation.

Conclusion and Future Directions

The development of selective PARP10 inhibitors is a rapidly advancing field with significant potential for cancer therapy and beyond. Novel benzamide analogs, particularly those based on phenoxybenzamide and 3,4-dihydroisoquinolin-1(2H)-one scaffolds, have demonstrated promising selectivity profiles, offering valuable tools to probe the specific functions of PARP10 and serving as starting points for further drug development.

Future research will likely focus on obtaining co-crystal structures of these inhibitors with PARP10 to rationalize selectivity and guide further optimization.[11] A comprehensive understanding of the structure-activity relationships will be crucial for designing next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. As our knowledge of the diverse roles of PARP family members continues to grow, the availability of a toolbox of selective inhibitors will be indispensable for translating this knowledge into novel therapeutic strategies.

References

  • Korn, P., Classen, A., Murthy, S., Guareschi, R., Maksimainen, M. M., Lippok, B. E., Galera-Prat, A., Sowa, S. T., Voigt, C., Rossetti, G., Lehtiö, L., Bolm, C., & Lüscher, B. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(9), 929–937. [Link]

  • Patsnap Synapse. (2024). What are PARP10 inhibitors and how do they work? Retrieved from [Link]

  • OUCI. (n.d.). Targeting selective inhibitors of PARPs in drug discovery and development. Retrieved from [Link]

  • Morgan, R. K., Carter-O'Connell, I., & Cohen, M. S. (2019). Rational Design of Cell-Active Inhibitors of PARP10. ACS Medicinal Chemistry Letters, 10(1), 74–79. [Link]

  • Lehtiö, L., & Lüscher, B. (2021). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 64(15), 10736–10756. [Link]

  • Alfa Cytology. (n.d.). PARP-10 Selective Inhibitor Development. Retrieved from [Link]

  • Kalesh, K. A., & Lehtiö, L. (2018). PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress. Nucleic Acids Research, 46(16), 8373–8386. [Link]

  • Various Authors. (2025). PARP (Poly ADP-ribose Polymerase) Family in Health and Disease. PubMed Central. [Link]

  • Korn, P., Classen, A., Murthy, S., et al. (2021). Cover Feature: Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemistryOpen, 10(10). [Link]

  • Moldovan, G. L., & D'Andrea, A. D. (2014). The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance. The Journal of biological chemistry, 289(31), 21386–21394. [Link]

  • Catara, G., Grimaldi, G., Schembri, L., Spano, D., Turacchio, G., Lo Monte, M., & Corda, D. (2021). PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle. Cancers, 13(16), 4128. [Link]

  • ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Retrieved from [Link]

  • Morgan, R. K., & Cohen, M. S. (2015). Selective inhibition of PARP10 using a chemical genetics strategy. Bioorganic & medicinal chemistry letters, 25(21), 4886–4890. [Link]

  • ResearchGate. (n.d.). Rational Design of Cell-active Inhibitors of PARP10. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

  • Various Authors. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Bulletin of the Korean Chemical Society, 38(8), 947-952. [Link]

  • Chen, Y. H., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Carter-O'Connell, I., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100325. [Link]

  • ResearchGate. (n.d.). Cell assay for PARP10 inhibition. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

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A Researcher's Guide to Navigating the Selectivity Landscape of 4-Amino-3-nitrobenzamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold and the Quest for Specificity

The 4-amino-3-nitrobenzamide scaffold is a cornerstone in modern medicinal chemistry, most notably as the pharmacophore for a potent class of Poly(ADP-ribose) polymerase (PARP) inhibitors. These molecules have revolutionized treatment paradigms in oncology, particularly for cancers harboring DNA damage response (DDR) deficiencies. However, the therapeutic window of any inhibitor is intrinsically linked to its selectivity. Cross-reactivity, or the binding of an inhibitor to unintended off-targets, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

This guide provides an in-depth, objective comparison of methodologies used to characterize the cross-reactivity of inhibitors derived from the 4-amino-3-nitrobenzamide backbone. We will move beyond mere protocol listings to explain the causality behind experimental choices, empowering researchers to design, execute, and interpret selectivity studies with confidence. Our focus will be on providing a self-validating framework for assessing inhibitor performance, grounded in authoritative and reproducible techniques.

The Inherent Challenge: Selectivity within Conserved Target Families

Achieving absolute selectivity is a formidable challenge in drug discovery. Many therapeutic targets belong to large protein families, such as kinases or ADP-ribosyltransferases, which share highly conserved structural features in their active sites. For instance, the NAD+ binding pocket is a feature shared across the 17-member human PARP family, making it difficult to design inhibitors that selectively target one member, like PARP1, without affecting others, such as the closely related PARP2.[1] This structural conservation necessitates a multi-faceted approach to selectivity profiling to build a comprehensive understanding of a compound's true interaction landscape.

Core Methodologies for Quantifying Cross-Reactivity

A robust assessment of inhibitor selectivity cannot rely on a single assay. Instead, a tiered and orthogonal approach is required, typically moving from high-throughput biochemical screens to more physiologically relevant cell-based and proteome-wide methods.

In Vitro Biochemical Profiling: The First Pass

The initial and most common step is to screen the inhibitor against a large panel of purified enzymes. This directly measures a compound's ability to inhibit the catalytic activity or bind to a target in a controlled, cell-free environment.

Causality Behind the Method: Biochemical assays are foundational because they provide a direct, quantitative measure of a drug-target interaction (e.g., IC50 or Kd) without the complexities of cellular uptake, metabolism, or target engagement in a native environment. This allows for a clean comparison of potencies across a wide range of potential targets. Screening against large panels, rather than just a few related enzymes, is crucial as off-target interactions can occur with seemingly unrelated proteins.[2]

Experimental Protocol: Radiometric Kinase/PARP Panel Screening

This protocol describes a standard filter-binding assay, a well-validated method for directly measuring enzyme catalytic activity.[2]

  • Compound Preparation: Prepare serial dilutions of the 4-amino-3-nitrobenzamide based test inhibitor in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, combine the purified enzyme (e.g., PARP1, PARP2, or a specific kinase), its corresponding substrate (e.g., histones for PARP, a specific peptide for a kinase), and the test inhibitor at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the co-substrate, [32P]-NAD+ for PARPs or [γ-33P]-ATP for kinases.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by spotting the mixture onto a filter membrane (e.g., P81 phosphocellulose paper), which captures the radiolabeled substrate.

  • Washing: Wash the membranes extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled co-substrate.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO) and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Workflow for In Vitro Selectivity Profiling

cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., 4-Amino-3-nitrobenzamide derivative) Reaction Combine Inhibitor, Enzyme, & Substrate in 96-well Plate Compound->Reaction EnzymePanel Panel of Purified Enzymes (e.g., PARPs, Kinases) EnzymePanel->Reaction Substrates Substrates & Radiolabeled Cofactor ([32P]-NAD+ / [33P]-ATP) Initiate Initiate Reaction with Cofactor Substrates->Initiate Reaction->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Terminate Terminate Reaction & Spot on Filter Incubate->Terminate Wash Wash Filter to Remove Unbound Radioactivity Terminate->Wash Detect Measure Radioactivity Wash->Detect Calculate Calculate % Inhibition Detect->Calculate CurveFit Generate Dose-Response Curve Calculate->CurveFit IC50 Determine IC50 Values CurveFit->IC50 Selectivity Compare IC50s to Assess Selectivity Profile IC50->Selectivity

Caption: A streamlined workflow for assessing inhibitor cross-reactivity using an in vitro biochemical assay.

Cell-Based Target Engagement: Confirming Interaction in a Native Environment

While informative, in vitro data can sometimes be misleading because it doesn't account for cell permeability or whether the inhibitor can actually engage its target within the complex milieu of a living cell.[3] Cell-based assays are essential for validating biochemical hits.

Causality Behind the Method: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[4] It operates on the principle that a protein becomes more thermally stable when bound to a ligand. By measuring the amount of soluble protein remaining after heat shock, we can infer whether the inhibitor is binding to its intended target (and potential off-targets) in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with either the test inhibitor at a fixed concentration or a vehicle control (DMSO) and incubate to allow for cell entry and target binding.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature.

  • Lysis: Lyse the cells to release proteins, typically through freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Principle of the Cellular Thermal Shift Assay (CETSA)

P_unbound Target Protein (Unbound) Heat_unbound Apply Heat P_unbound->Heat_unbound P_denatured Protein Denatures & Aggregates Heat_unbound->P_denatured Result Result: Higher amount of soluble protein at elevated temperatures indicates target engagement. P_bound Target Protein + Inhibitor (Bound Complex) Heat_bound Apply Heat P_bound->Heat_bound P_stable Complex is Stabilized Remains Soluble Heat_bound->P_stable

Caption: Ligand binding stabilizes a protein, increasing its melting temperature in a CETSA experiment.

Proteome-Wide Approaches: The Unbiased View

While panel screens and CETSA are excellent for evaluating known or suspected targets, they are inherently biased. To discover completely unexpected off-targets, unbiased proteomic methods are required.

Causality Behind the Method: Techniques like affinity enrichment chemoproteomics and thermal proteome profiling (TPP) survey thousands of proteins simultaneously.[5] TPP, an extension of CETSA coupled with mass spectrometry, identifies all proteins in the proteome that are thermally stabilized by the inhibitor. This provides a global and unbiased map of the compound's direct and indirect interactions within the cell, offering the most comprehensive view of its selectivity.[5]

Comparative Analysis: Selectivity Profiles of Benzamide-Based PARP Inhibitors

To illustrate these concepts, the table below presents a plausible cross-reactivity profile for three hypothetical 4-amino-3-nitrobenzamide derivatives against key PARP family members and representative kinases. This data is modeled on published profiles of real-world PARP inhibitors.[6][7]

Target EnzymeCompound X (Highly Selective) (IC50, nM)Compound Y (Moderately Selective) (IC50, nM)Compound Z (Poorly Selective) (IC50, nM)
PARP1 2 5 10
PARP2 5 8 15
PARP31505030
Tankyrase 1>10,0001,200250
Tankyrase 2>10,0001,500300
DYRK1A (Kinase)>10,000>10,000500
GSK3β (Kinase)>10,0008,000850
  • Compound X represents a highly desirable inhibitor, with strong potency against its primary targets (PARP1/2) and a selectivity ratio of over 75-fold against the next closest family member, PARP3.

  • Compound Y shows good potency but has a narrower selectivity window, with only a ~10-fold preference for PARP1 over PARP3.[7] This moderate selectivity could be acceptable depending on the therapeutic context.

  • Compound Z is poorly selective. Its activity against PARP3 and the Tankyrases is significant, and it also demonstrates cross-reactivity with kinases. Such a profile could lead to off-target toxicities.

Signaling Pathway Context: The Role of PARP in DNA Damage Response

Understanding the biological context of on- and off-target effects is critical. PARP1 is a key sensor of DNA single-strand breaks (SSBs). Its inhibition prevents the repair of these breaks, which then collapse into more lethal double-strand breaks (DSBs) during replication, a mechanism that is particularly effective in cancer cells with deficient DSB repair (e.g., BRCA mutations).

cluster_pathway DNA Damage Response (DDR) DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Replication DNA Replication DNA_Damage->Replication unresolved Repair SSB Repair (BER Pathway) PARP1->Repair activates PARP_Inhibitor 4-Amino-3-nitrobenzamide Inhibitor PARP_Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Replication->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis induces

Caption: Simplified signaling pathway of PARP1 inhibition in the DNA damage response.

An inhibitor that also targets Tankyrases, for example, might have additional effects on Wnt/β-catenin signaling, which could be beneficial or detrimental depending on the cancer type. Cross-reactivity with a kinase like DYRK1A could impact neurodevelopmental pathways. This highlights why a comprehensive cross-reactivity profile is essential for predicting both efficacy and safety.

Conclusion

The 4-amino-3-nitrobenzamide scaffold has yielded powerful therapeutic agents. However, their ultimate clinical and research utility is defined by their selectivity. A rigorous, multi-tiered approach to profiling is not merely an academic exercise; it is a critical component of drug development. By combining in vitro panel screening for a broad view, cell-based assays like CETSA to confirm target engagement, and unbiased proteomics to uncover unexpected interactions, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is paramount for interpreting biological outcomes, predicting potential toxicities, and ultimately developing safer and more effective inhibitors.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 773-787. Available at: [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. Available at: [Link]

  • Johnson, T. W., & Power, D. A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Systems Design & Engineering. Available at: [Link]

  • An, H., & Lee, H. (2018). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 678-686. Available at: [Link]

  • Thorsell, A. G., & Schuler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. British Journal of Pharmacology, 175(2), 224-228. Available at: [Link]

  • Reinecke, M., Słabicki, M., Hüllein, J., & Zenz, T. (2021). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Cancer Research, 81(13_Supplement), 1234-1234. Available at: [Link]

  • Thorsell, A. G., & Schuler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. Available at: [Link]

  • Lehtiö, L., & Schuler, H. (2019). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 14(10), 939-948. Available at: [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]

  • Ciceri, P., Müller, S., O'Mahony, A., & Knapp, S. (2014). Discovery of kinase inhibitors that potently cross-react with bromodomains. Nature Chemical Biology, 10(3), 229-235. Available at: [Link]

  • Langelier, M. F., & Pascal, J. M. (2018). Rational design of selective inhibitors of PARP4. MedChemComm, 9(1), 136-141. Available at: [Link]

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A Comparative Benchmarking Guide to the Synthesis of 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-3-nitrobenzamide in Modern Drug Discovery

4-Amino-3-nitrobenzamide is a key building block in the synthesis of a wide array of pharmacologically active molecules. Its unique trifunctional aromatic structure, featuring an amine, a nitro group, and a carboxamide, serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. The efficiency and scalability of its synthesis are therefore of paramount importance to drug development professionals. This guide provides an in-depth, comparative analysis of the most common synthetic routes to 4-amino-3-nitrobenzamide, offering field-proven insights and experimental data to aid researchers in selecting the optimal methodology for their specific needs.

Comparative Analysis of Synthetic Strategies

Two primary synthetic pathways to 4-amino-3-nitrobenzamide dominate the landscape: the direct nitration of 4-aminobenzamide and the selective reduction of 3,4-dinitrobenzamide. Each route presents a distinct set of advantages and challenges in terms of yield, purity, cost, and scalability.

Parameter Route 1: Nitration of 4-Aminobenzamide Route 2: Selective Reduction of 3,4-Dinitrobenzamide
Starting Material 4-Aminobenzamide3,4-Dinitrobenzamide
Key Transformation Electrophilic Aromatic Substitution (Nitration)Selective Reduction of a Nitro Group
Typical Yield Moderate to HighHigh
Purity Profile Potential for isomeric byproductsHigh purity achievable with selective reagents
Scalability GoodExcellent
Green Chemistry Use of strong acidsPotential for heavy metal catalysts
Cost-Effectiveness Dependent on cost of 4-aminobenzamideCan be more cost-effective at scale

Route 1: The Nitration Pathway - A Direct but Delicate Approach

The direct nitration of 4-aminobenzamide appears to be the most straightforward route. However, the presence of the strongly activating and oxidatively sensitive amino group complicates this electrophilic aromatic substitution. Direct nitration with strong nitric acid can lead to oxidation and the formation of undesired byproducts. A more controlled approach involves the protection of the amino group prior to nitration.

Experimental Protocol: Acetylation-Nitration-Hydrolysis Sequence

This three-step sequence is a reliable method to control the regioselectivity of the nitration and avoid oxidation of the amino group.

Nitration_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Aminobenzamide B 4-Acetamidobenzamide A->B Acetic Anhydride, Glacial Acetic Acid C 4-Acetamido-3-nitrobenzamide B->C HNO₃, H₂SO₄, 0-10 °C D 4-Amino-3-nitrobenzamide C->D Acid or Base Hydrolysis

Caption: Workflow for the synthesis of 4-amino-3-nitrobenzamide via the nitration pathway.

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminobenzamide in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the 4-acetamidobenzamide.

  • Filter the solid, wash with cold water, and dry.

Causality: The acetylation of the amino group to an acetamido group moderates its activating effect and protects it from oxidation during the subsequent nitration step. This ensures that the nitration occurs regioselectively at the position ortho to the amino group.

Step 2: Nitration of 4-Acetamidobenzamide

  • In a flask cooled in an ice-salt bath, slowly add 4-acetamidobenzamide to a pre-cooled mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the yellow solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-acetamido-3-nitrobenzamide.

Causality: The electron-withdrawing acetyl group directs the incoming nitro group to the position ortho to the original amino group, which is also meta to the deactivating carboxamide group. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or degradation.

Step 3: Deprotection (Hydrolysis)

  • Suspend the 4-acetamido-3-nitrobenzamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring).

  • If using acid hydrolysis, cool the solution and neutralize with a base to precipitate the product. If using base hydrolysis, cool and acidify to precipitate the product.

  • Filter the 4-amino-3-nitrobenzamide, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain a pure product.

Trustworthiness: Each step of this protocol can be monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction and the formation of the desired product. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Route 2: The Reduction Pathway - A Selective and High-Yielding Alternative

This route involves the preparation of 3,4-dinitrobenzamide followed by the selective reduction of one nitro group. This method can offer higher overall yields and a cleaner product profile if the selective reduction is optimized.

Experimental Protocol: Dinitration and Selective Reduction

Reduction_Pathway cluster_0 Step 1: Dinitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation cluster_3 Step 4: Selective Reduction A Toluene B 3,4-Dinitrotoluene A->B HNO₃, H₂SO₄ C 3,4-Dinitrobenzoic Acid B->C Oxidizing Agent (e.g., KMnO₄) D 3,4-Dinitrobenzamide C->D 1. SOCl₂ 2. NH₄OH E 4-Amino-3-nitrobenzamide D->E Selective Reducing Agent (e.g., Na₂S)

Caption: Workflow for the synthesis of 4-amino-3-nitrobenzamide via the reduction pathway.

Step 1 & 2: Synthesis of 3,4-Dinitrobenzoic Acid The starting material, 3,4-dinitrobenzoic acid, can be synthesized from toluene through a two-step process of dinitration followed by oxidation of the methyl group.[1][2][3]

Step 3: Amidation of 3,4-Dinitrobenzoic Acid

  • Convert 3,4-dinitrobenzoic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Carefully add the crude acid chloride to a cooled solution of concentrated ammonium hydroxide.

  • Stir the reaction mixture until the precipitation of 3,4-dinitrobenzamide is complete.

  • Filter the solid, wash with water, and dry.

Causality: The conversion to the more reactive acid chloride facilitates the nucleophilic acyl substitution by ammonia to form the amide.

Step 4: Selective Reduction of 3,4-Dinitrobenzamide A variety of reagents can be employed for the selective reduction of one nitro group in the presence of another. Sodium sulfide is a classic and effective choice for this transformation.[4]

  • Dissolve 3,4-dinitrobenzamide in a suitable solvent such as aqueous ethanol.

  • Prepare a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in water.

  • Add the sulfide solution dropwise to the dinitrobenzamide solution while monitoring the reaction temperature.

  • Heat the reaction mixture gently for a few hours until the selective reduction is complete (TLC monitoring).

  • Cool the reaction mixture and acidify to precipitate the product.

  • Filter the 4-amino-3-nitrobenzamide, wash with water, and recrystallize.

Causality: The choice of a mild reducing agent like sodium sulfide is key to the selectivity. It is capable of reducing one nitro group, often the one that is more sterically accessible or electronically favored for reduction, while leaving the other intact. Other selective reducing agents include tin(II) chloride in acidic media or catalytic hydrogenation with a poisoned catalyst.[5]

Trustworthiness: The progress of the selective reduction is critical and should be carefully monitored by TLC to avoid over-reduction to the diamine byproduct. The final product's purity is highly dependent on the selectivity of this step.

Analytical Characterization

Regardless of the synthetic route chosen, rigorous analytical characterization is essential to confirm the identity and purity of the final 4-amino-3-nitrobenzamide.

Technique Expected Observations
¹H NMR Aromatic protons with characteristic splitting patterns and chemical shifts influenced by the amino, nitro, and amide groups. Amide and amine protons will appear as broad singlets.
¹³C NMR Aromatic carbons with distinct chemical shifts. The carbonyl carbon of the amide will be in the range of 165-170 ppm.
FT-IR Characteristic stretching frequencies for N-H (amine and amide), C=O (amide), and N-O (nitro) bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 4-amino-3-nitrobenzamide (181.15 g/mol ).[6]
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling Considerations

  • Nitrating agents (nitric acid, sulfuric acid) are highly corrosive and strong oxidizers. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. All operations should be conducted in a fume hood.

  • Nitroaromatic compounds are potentially toxic and may be explosive. Avoid inhalation of dust and contact with skin.

  • Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (e.g., Raney Nickel). A thorough risk assessment and adherence to safety protocols for handling these materials are mandatory.

Conclusion and Recommendations

Both the nitration and reduction pathways offer viable routes to 4-amino-3-nitrobenzamide.

  • The nitration route , particularly with the use of a protecting group, provides a reliable and scalable method. However, it involves multiple steps which may impact the overall yield and cost. The potential for isomeric impurities necessitates careful purification.

  • The reduction route can be highly efficient and cost-effective, especially at a larger scale, provided that the selective reduction step is well-optimized. This route often leads to a cleaner product profile, minimizing the need for extensive purification.

For researchers and drug development professionals, the choice between these two routes will depend on several factors including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For large-scale production, the selective reduction of 3,4-dinitrobenzamide is often the preferred method due to its higher potential yield and atom economy. For smaller-scale laboratory synthesis, the nitration of protected 4-aminobenzamide can be a more readily accessible and controlled process.

Ultimately, a thorough evaluation of both methods, including small-scale trial runs, is recommended to determine the most efficient and economical process for your specific application.

References

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Mallu, P., et al. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
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Safety Operating Guide

Navigating the Disposal of 4-Amino-3-nitrobenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Amino-3-nitrobenzamide, moving beyond simplistic checklists to offer a comprehensive understanding of the chemical's hazard profile and the rationale behind each disposal step. Our commitment is to empower you with the knowledge to manage this substance safely and compliantly, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of 4-Amino-3-nitrobenzamide

Before any handling or disposal, a thorough understanding of the substance's intrinsic hazards is paramount. 4-Amino-3-nitrobenzamide, an aromatic nitro compound, presents a multi-faceted risk profile that necessitates stringent safety protocols.

Key Hazards:

  • Toxicity: Aromatic nitro compounds are known for their systemic effects, which can include methaemoglobinaemia, leading to headaches, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood).

  • Irritation: It can cause skin and serious eye irritation[1][2].

  • Environmental Hazard: This compound is toxic to aquatic life with long-lasting effects. Therefore, it must not be allowed to enter drains or the environment[3][4].

Quantitative Hazard Data Summary:

Hazard ClassificationCategorySource
Acute Oral ToxicityCategory 3 or 4[2][5][6]
Acute Dermal ToxicityCategory 3[5]
Acute Inhalation ToxicityCategory 3[5]
Skin Corrosion/IrritationCategory 2[1][2][5][7]
Serious Eye Damage/IrritationCategory 2[1][2][5][7]
Aquatic Hazard (Chronic)Category 2

Immediate Safety and Personal Protective Equipment (PPE)

Given the identified hazards, a proactive approach to safety is essential. This begins with establishing a controlled environment and utilizing the appropriate personal protective equipment (PPE).

Engineering Controls:

  • Always handle 4-Amino-3-nitrobenzamide in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5][8].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2][5].

Personal Protective Equipment (PPE):

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate exposure to hazardous substances[9].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use[4][9].

  • Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. If there is a splash hazard, a face shield is also required[5][9].

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[5]. For larger quantities or in the event of a spill, impervious clothing may be required[10].

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges[4][9].

Step-by-Step Disposal Protocol for 4-Amino-3-nitrobenzamide

The guiding principle for the disposal of 4-Amino-3-nitrobenzamide is to treat it as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash[11][12]. The following protocol outlines the necessary steps for safe and compliant disposal.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in laboratory waste management to prevent dangerous reactions between incompatible chemicals[11][13].

  • Designated Waste Container: Collect all waste containing 4-Amino-3-nitrobenzamide in a dedicated, properly labeled hazardous waste container[11][14]. The container must be compatible with the chemical; often, the original container is the best choice[14].

  • Incompatible Materials: Avoid mixing 4-Amino-3-nitrobenzamide waste with strong oxidizing agents or strong bases[5]. A comprehensive list of incompatible chemicals should be consulted[15][16].

  • Solid vs. Liquid Waste: Keep solid and liquid waste streams separate[17]. Contaminated labware, such as pipette tips and weighing boats, should be collected as solid waste.

Step 2: Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste[11][13].

  • Content Identification: The label must clearly state "Hazardous Waste" and identify the contents, including "4-Amino-3-nitrobenzamide" and any other constituents with their approximate concentrations[18].

  • Hazard Communication: The label should include appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and environment).

Step 3: Storage of Waste

Proper storage of hazardous waste pending disposal is essential to prevent accidents and ensure regulatory compliance.

  • Satellite Accumulation Areas (SAAs): Store waste containers at or near the point of generation in a designated SAA[19].

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills[14][18].

  • Secure and Closed Containers: Keep waste containers tightly sealed except when adding waste. Open funnels should not be left in containers[12][18].

  • Storage Limits: Be aware of the volume limits for SAAs (typically 55 gallons, though institutional policies may be stricter)[19].

Step 4: Disposal of Empty Containers

Even "empty" containers that held 4-Amino-3-nitrobenzamide must be handled with care as they can retain hazardous residues.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve the chemical[14][18].

  • Rinsate Collection: The first rinseate, and for highly toxic chemicals, the first three, must be collected and disposed of as hazardous waste[18].

  • Defacing Labels: Before disposing of the rinsed container in regular trash or glass recycling, all hazardous chemical labels must be completely removed or defaced[14].

Step 5: Arranging for Professional Disposal

The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company[11][13].

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste.

  • Incineration: The recommended disposal method for 4-Amino-3-nitrobenzamide is incineration in a chemical incinerator equipped with an afterburner and scrubber system to ensure complete destruction and to neutralize harmful combustion byproducts[4][6].

  • Documentation: Maintain detailed records of all hazardous waste generated and disposed of, as this is a legal requirement and good laboratory practice[11].

Decision-Making Workflow for Disposal

To simplify the process, the following diagram illustrates the decision-making workflow for the proper disposal of 4-Amino-3-nitrobenzamide.

DisposalWorkflow 4-Amino-3-nitrobenzamide Disposal Workflow start Waste Generation (4-Amino-3-nitrobenzamide) is_solid Is the waste solid or liquid? start->is_solid empty_container_q Is the original container empty? start->empty_container_q collect_solid Collect in a designated, labeled solid hazardous waste container. is_solid->collect_solid Solid collect_liquid Collect in a designated, labeled liquid hazardous waste container with secondary containment. is_solid->collect_liquid Liquid store_waste Store in a designated Satellite Accumulation Area (SAA). collect_solid->store_waste collect_liquid->store_waste full_container Is the container full or ready for disposal? store_waste->full_container full_container->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. full_container->contact_ehs Yes professional_disposal Professional Disposal (Incineration) contact_ehs->professional_disposal empty_container_q->is_solid No triple_rinse Triple rinse the container with a suitable solvent. empty_container_q->triple_rinse Yes collect_rinsate Collect the first rinseate as liquid hazardous waste. triple_rinse->collect_rinsate deface_label Deface or remove the label. collect_rinsate->deface_label dispose_container Dispose of the rinsed container in appropriate non-hazardous waste stream. deface_label->dispose_container

Caption: Decision workflow for the disposal of 4-Amino-3-nitrobenzamide waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of 4-Amino-3-nitrobenzamide is a critical responsibility for all laboratory personnel. By understanding the chemical's hazards, adhering to strict safety protocols, and following a systematic disposal procedure, we can ensure a safe working environment and protect our planet. This guide serves as a comprehensive resource to support these efforts, fostering a culture where safety and scientific integrity go hand in hand. Regular training and adherence to institutional and regulatory guidelines are paramount to maintaining this standard of excellence[11][17].

References

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A Guide to Personal Protective Equipment for Handling 4-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling of 4-Amino-3-nitrobenzamide (CAS No. 41263-65-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It delves into the causality behind each safety recommendation, ensuring that every procedure is a self-validating system for laboratory safety. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and field-proven expertise.

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for 4-Amino-3-nitrobenzamide is not extensively documented in readily available literature, a robust hazard assessment can be constructed by analyzing its structural components: an aromatic amine, a nitro group, and a benzamide functional group. This analysis, supported by data from structurally analogous compounds, dictates a cautious approach.

The presence of the aromatic nitro group is a primary concern. Aromatic nitro compounds are known for their potential toxicity, including the risk of causing methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] Furthermore, compounds like 3-Nitrobenzamide and 4-Amino-3-nitrobenzonitrile are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][3][4]

Based on this surrogate data, we must treat 4-Amino-3-nitrobenzamide as a hazardous substance with the potential for:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][5]

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][6]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[6][7]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[6]

Therefore, the selection of Personal Protective Equipment (PPE) must be comprehensive, addressing all potential routes of exposure: dermal, ocular, and respiratory.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling 4-Amino-3-nitrobenzamide. The following table summarizes the minimum required PPE.

Body AreaRequired PPEStandard / SpecificationRationale
Hands Double-gloved Nitrile GlovesASTM D6319Prevents direct skin contact. Double-gloving provides a critical barrier against potential tears or micropores in the outer glove.[8]
Eyes/Face UV-protective Safety Goggles or a Face ShieldANSI Z87.1 / EN166Protects against splashes and airborne dust particles. A face shield is recommended when handling larger quantities.[3][5]
Body Chemical-resistant Laboratory Coat---Provides a removable barrier to protect skin and personal clothing from contamination.[9]
Respiratory N95-rated Dust Mask (or higher)NIOSH/MSHA or EN 149 approvedEssential for handling the powdered solid to prevent inhalation of airborne particles.[8]
Feet Closed-toe, non-slip shoes---Protects against spills and dropped equipment.[10]

Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is as critical as the PPE itself. The following protocol outlines the key stages of handling 4-Amino-3-nitrobenzamide.

Preparation and Engineering Controls
  • Designated Area: All handling of 4-Amino-3-nitrobenzamide powder must occur in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.[11]

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) to provide adequate containment.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[3][12]

  • Gather Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, containers, waste bags) is inside the containment area.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to prevent cross-contamination.

Caption: Safe sequence for removing (doffing) contaminated PPE.

By adhering to these detailed protocols, you establish a robust safety framework that protects not only the individual researcher but also the wider laboratory environment. This commitment to procedural excellence is the cornerstone of responsible scientific advancement.

References

  • National Toxicology Program. (1992). 4-Nitrobenzamide | C7H6N2O3. PubChem. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2025). MSDS of 4-Amino-3-bromo-N,n-dimethyl-5-nitro-benzamide. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.